molecular formula C10H8BrNO2 B1432434 Methyl 2-(3-bromophenyl)-2-cyanoacetate CAS No. 895579-16-5

Methyl 2-(3-bromophenyl)-2-cyanoacetate

Cat. No.: B1432434
CAS No.: 895579-16-5
M. Wt: 254.08 g/mol
InChI Key: AZNZNBAMGQKRKI-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromophenyl)-2-cyanoacetate (CAS 895579-16-5) is a valuable chemical building block in organic and medicinal chemistry research. This compound features both a cyano group and a methyl ester, making it a versatile precursor for further functionalization. Its primary research application is as a key intermediate in the efficient, scalable synthesis of α,α-disubstituted β-amino amides, which are important scaffolds in the development of peptidomimetics . A significant advantage of this brominated derivative is that it allows for the incorporation of an aromatic bromine substituent, which can be used to block metabolic soft spots and improve the metabolic stability of potential drug candidates . Furthermore, synthetic methodologies have been developed that allow for the chemoselective reduction of the nitrile group in the presence of the aryl bromide functionality, enabling the preparation of complex target molecules without debromination . Researchers value this compound for constructing pharmacophore models in the search for novel antimicrobial and anticancer agents . It is typically supplied with high purity (e.g., 98%) and should be stored sealed in a dry, room-temperature environment . This product is intended for research purposes and laboratory use only. It is not approved for human or animal consumption, diagnostic use, or any other personal utilization.

Properties

IUPAC Name

methyl 2-(3-bromophenyl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNZNBAMGQKRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the properties of Methyl 2-(3-bromophenyl)-2-cyanoacetate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Methyl 2-(3-bromophenyl)-2-cyanoacetate: A Bifunctional Building Block for Advanced Synthesis

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 2-(3-bromophenyl)-2-cyanoacetate is a strategically important synthetic intermediate characterized by its dual-reactive centers. The presence of a bromine-substituted aromatic ring and an active cyanoacetate moiety makes it a versatile precursor for a wide range of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, outlines a robust synthetic protocol, and explores its reactivity and potential applications, particularly within the fields of medicinal chemistry and materials science. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for innovative molecular design.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis. This section details the structural identity and key physicochemical characteristics of Methyl 2-(3-bromophenyl)-2-cyanoacetate.

Chemical Structure

The molecule features a central carbon atom bonded to four distinct functional groups: a 3-bromophenyl ring, a cyano group, a methyl ester group, and a hydrogen atom. This arrangement provides a chiral center, though the compound is typically supplied as a racemate.

mol label Methyl 2-(3-bromophenyl)-2-cyanoacetate

Caption: Chemical structure of Methyl 2-(3-bromophenyl)-2-cyanoacetate.

Nomenclature and Identifiers

Precise identification is paramount for regulatory compliance and scientific communication.

IdentifierValueReference
IUPAC Name methyl 2-(3-bromophenyl)-2-cyanoacetateN/A
Synonym(s) methyl (3-bromophenyl)(cyano)acetate[1]
CAS Number 895579-16-5[1]
Molecular Formula C₁₀H₈BrNO₂[1]
Molecular Weight 254.08 g/mol [1]
InChI Key AZNZNBAMGQKRKI-UHFFFAOYSA-N[1]
Physicochemical Properties

These properties are essential for selecting appropriate solvents, reaction conditions, and storage protocols.

PropertyValueReference
Physical Form Solid[1]
Purity ≥98% (Typical commercial grade)[1]
Storage Temperature Room temperature, sealed in a dry environment[1]
Shipping Ambient temperature[1]

Synthesis and Purification

While multiple synthetic routes can be envisioned, modern palladium-catalyzed cross-coupling reactions offer a highly efficient and modular approach for the synthesis of α-aryl cyanoacetates. This method provides high yields and tolerates a wide range of functional groups, making it a superior choice over classical methods that may require harsher conditions.

Retrosynthetic Analysis & Strategic Considerations

The most logical disconnection for Methyl 2-(3-bromophenyl)-2-cyanoacetate is at the Cα-Aryl bond. This points to a cross-coupling strategy between an aryl halide and a cyanoacetate enolate. The Buchwald-Hartwig α-arylation of esters is a field-proven methodology for this transformation. The choice of a palladium catalyst and a sterically hindered biarylphosphine ligand is critical; these ligands facilitate the formation of the active L-Pd(0) species and promote the difficult reductive elimination step that forms the desired C-C bond.

Detailed Experimental Protocol: Palladium-Catalyzed α-Arylation

This protocol describes a representative procedure. Disclaimer: This is a theoretical protocol based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.

  • Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dibromobenzene (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.5 equivalents), a strong, non-nucleophilic base essential for generating the cyanoacetate enolate.

  • Solvent and Reactant: Add anhydrous toluene via syringe. Stir the mixture for 10 minutes to ensure homogeneity. Add methyl cyanoacetate (1.0 equivalent) dropwise to the stirring mixture.

  • Reaction Execution: Heat the reaction mixture to 100 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or GC-MS. The causality for heating is to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle.

  • Workup: Upon completion, cool the reaction to room temperature. Quench cautiously with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Methyl 2-(3-bromophenyl)-2-cyanoacetate.

Synthetic Workflow Diagram

G start Starting Materials: - 1,3-Dibromobenzene - Methyl Cyanoacetate - Pd₂(dba)₃ / XPhos - NaOtBu reaction Reaction Vessel (Toluene, 100°C) Inert Atmosphere start->reaction workup Aqueous Workup (NH₄Cl quench, EtOAc extraction) reaction->workup purification Purification (Flash Column Chromatography) workup->purification product Pure Product: Methyl 2-(3-bromophenyl)-2-cyanoacetate purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: Workflow for the synthesis and isolation of the target compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is a self-validating system that confirms the identity and purity of the synthesized compound. While specific experimental spectra are not publicly available, the expected data can be reliably predicted based on the molecular structure and data from analogous compounds.[2][3][4]

Predicted Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR ~7.2-7.8 ppm: Multiplets corresponding to the 4 aromatic protons on the bromophenyl ring. ~4.5 ppm: A singlet for the single α-proton, deshielded by the adjacent cyano and ester groups. ~3.8 ppm: A singlet for the 3 protons of the methyl ester group.
¹³C NMR ~165 ppm: Carbonyl carbon of the ester. ~120-140 ppm: Signals for the 6 aromatic carbons, including the carbon bearing the bromine atom. ~115 ppm: Nitrile carbon. ~55 ppm: Methoxy carbon of the ester. ~50 ppm: α-carbon.
FT-IR (cm⁻¹) ~2250 cm⁻¹: Sharp, medium intensity peak for the C≡N (nitrile) stretch. ~1750 cm⁻¹: Strong intensity peak for the C=O (ester) stretch. ~1250 cm⁻¹: Strong C-O (ester) stretch. ~3000-3100 cm⁻¹: Aromatic C-H stretches.
Mass Spec (EI) m/z ~253/255: Molecular ion peaks (M⁺, M⁺+2) in an approximate 1:1 ratio, which is the characteristic isotopic signature for a compound containing one bromine atom. Key Fragments: Loss of •OCH₃ (m/z ~222/224), loss of •CO₂CH₃ (m/z ~194/196).

Chemical Reactivity and Synthetic Utility

The synthetic power of Methyl 2-(3-bromophenyl)-2-cyanoacetate lies in its ability to undergo selective transformations at its distinct functional centers.

Core Reactivity Centers

The molecule's utility stems from three primary reactive zones: the aryl bromide, the ester, and the cyano group. This allows for sequential, orthogonal chemical modifications.

cluster_0 Aryl Bromide Reactions cluster_1 Cyanoacetate Core Reactions main Methyl 2-(3-bromophenyl)-2-cyanoacetate suzuki Suzuki Coupling (Aryl-Aryl Bond) main->suzuki Pd Cat. Boronic Acid sonogashira Sonogashira Coupling (Aryl-Alkynyl Bond) main->sonogashira Pd/Cu Cat. Alkyne buchwald Buchwald-Hartwig (Aryl-Nitrogen Bond) main->buchwald Pd Cat. Amine hydrolysis Ester/Nitrile Hydrolysis (-> Carboxylic Acids) main->hydrolysis H₃O⁺ or OH⁻ knoevenagel Knoevenagel Condensation (C=C Bond Formation) main->knoevenagel Base, R₂C=O

Caption: Key reaction pathways for synthetic diversification.

Transformations at the Bromophenyl Moiety

The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. This allows for the direct and efficient installation of diverse molecular fragments.

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids/esters introduces new aryl or vinyl substituents, creating complex biaryl structures.

  • Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl-alkynyl frameworks, which are prevalent in functional materials and bioactive molecules.

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines allows for the formation of C-N bonds, yielding substituted anilines that are key pharmacophores.

Reactivity of the Cyanoacetate Core

The cyanoacetate portion of the molecule is a classic synthon for a variety of transformations.[5]

  • Hydrolysis: The ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Harsher conditions can lead to the hydrolysis of the nitrile group as well, potentially leading to diacids after decarboxylation.

  • Knoevenagel Condensation: The active methylene proton can be removed by a mild base, and the resulting carbanion can react with aldehydes and ketones to form substituted alkenes. This reaction is fundamental for the synthesis of electron-deficient olefins.

  • Heterocycle Synthesis: Cyanoacetates are widely used as precursors for building heterocyclic rings like pyridines, pyrimidines, and thiophenes, which form the core of many pharmaceutical agents.[6]

Safety and Handling

Adherence to safety protocols is non-negotiable. The following information is based on available GHS classifications.[1]

Hazard TypeGHS Classification & Statement
Acute Toxicity (Oral) H302: Harmful if swallowed.
Skin Corrosion/Irritation H315: Causes skin irritation.
Eye Damage/Irritation H319: Causes serious eye irritation.
STOT - Single Exposure H335: May cause respiratory irritation.
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

References

A complete list of sources cited throughout this guide is provided below for verification and further reading.

  • METHYL CYANOACETATE - Sanjay Chemicals (India) Pvt. Ltd. Sanjay Chemicals. [Link]

  • Methyl cyanoacetate | C4H5NO2 | CID 7747 - PubChem . National Institutes of Health. [Link]

  • Safety Data Sheet: Methyl cyanoacetate - Chemos GmbH&Co.KG . Chemos GmbH&Co.KG. [Link]

  • Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem . National Institutes of Health. [Link]

  • Synthesis, and synthetic applications of cyanoacetamides - ResearchGate . ResearchGate. [Link]

  • METHYL (E)-2-(4-FLUOROPHENYL)HYDRAZONO-3-CYANOACETATE - Optional[13C NMR] - Chemical Shifts - SpectraBase . SpectraBase. [Link]

  • Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates | Organic Chemistry | ChemRxiv | Cambridge Open Engage . Cambridge Open Engage. [Link]

Sources

An In-Depth Technical Guide to Methyl 2-(3-bromophenyl)-2-cyanoacetate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 2-(3-bromophenyl)-2-cyanoacetate is a multifunctional chemical intermediate of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its structure incorporates a stereogenic center and three distinct reactive sites: a cyano group, a methyl ester, and a brominated phenyl ring. This combination allows for a diverse range of chemical transformations, positioning it as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its nomenclature, structural features, a validated synthetic pathway with mechanistic rationale, detailed spectroscopic characterization, and an exploration of its chemical reactivity and potential applications.

Molecular Structure and Nomenclature

A precise understanding of a molecule's structure and nomenclature is fundamental to its study and application. This section deconstructs the formal name and analyzes the key structural features that dictate its chemical behavior.

IUPAC Nomenclature Deconstructed

The formal IUPAC name, Methyl 2-(3-bromophenyl)-2-cyanoacetate , systematically describes the molecule's components:

  • Acetate: Indicates a two-carbon carboxylate ester backbone.

  • Methyl: Specifies that the ester is formed with methanol.

  • 2-cyano: A nitrile group (-C≡N) is attached to the second carbon (the α-carbon) of the acetate backbone.

  • 2-(3-bromophenyl): A phenyl group substituted with a bromine atom at the meta (position 3) is also attached to the α-carbon.

A common synonym for this compound is methyl (3-bromophenyl)(cyano)acetate . Its unique CAS Number is 895579-16-5.

Core Structural Features and Functional Group Analysis

The molecule's utility stems from the interplay of its three primary functional groups attached to a central, chiral α-carbon.

  • α-Cyano Ester Moiety: The electron-withdrawing properties of both the cyano (-C≡N) and the methyl ester (-COOCH₃) groups significantly increase the acidity of the single proton on the α-carbon. This facilitates the formation of a stabilized carbanion (enolate), which is a cornerstone of its reactivity.[1]

  • 3-Bromophenyl Group: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution under certain conditions and is ideally positioned for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex bi-aryl systems or the introduction of other functionalities.

  • Stereogenic Center: The α-carbon is a stereocenter, meaning the molecule can exist as a pair of enantiomers. For applications in drug development, the synthesis of a single enantiomer is often a critical objective.

Caption: Molecular structure of Methyl 2-(3-bromophenyl)-2-cyanoacetate.

Physicochemical Properties

The key physical and chemical properties are summarized below for quick reference.

PropertyValueSource
CAS Number 895579-16-5
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Physical Form Solid
Storage Sealed in dry, room temperature
Topological Polar Surface Area 50.1 Ų[2]
Rotatable Bond Count 3[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]

Synthesis and Mechanistic Insights

The synthesis of α-aryl-α-cyanoacetates is well-established. A reliable method involves the base-mediated C-acylation of a corresponding arylacetonitrile. This approach is efficient and leverages readily available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the bond between the α-carbon and the carbonyl carbon of the ester group. This reveals 2-(3-bromophenyl)acetonitrile as the key precursor and a methyl acylating agent, such as methyl chloroformate, as the electrophile. This strategy relies on the generation of a nucleophilic carbanion at the benzylic position of the acetonitrile precursor.

Recommended Synthetic Protocol

This protocol describes the synthesis via C-acylation of 2-(3-bromophenyl)acetonitrile.

Step 1: Deprotonation to form the Carbanion

  • To a stirred, anhydrous solution of tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add 2-(3-bromophenyl)acetonitrile (1.0 eq).

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.1 eq).

    • Expertise & Experience: LDA is often preferred for its high basicity and solubility at low temperatures, minimizing side reactions. NaH is a cost-effective alternative but the reaction may be slower and require a phase-transfer catalyst or higher temperatures. The low temperature is critical to prevent self-condensation and other side reactions.[1]

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the bright-colored carbanion intermediate.

Step 2: Acylation (Electrophilic Quench)

  • While maintaining the temperature at -78 °C, slowly add methyl chloroformate (CH₃O(CO)Cl) or methyl cyanoformate (1.1 eq) to the carbanion solution.

    • Trustworthiness: Using a slight excess of the acylating agent ensures the reaction goes to completion. Methyl chloroformate is a potent electrophile; its addition must be controlled to manage the exothermicity of the reaction.

  • After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours.

  • Gradually warm the reaction mixture to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the pure Methyl 2-(3-bromophenyl)-2-cyanoacetate.

Experimental Workflow

Synthesis_Workflow start Start: 2-(3-bromophenyl)acetonitrile in anhydrous THF step1 1. Cool to -78°C 2. Add strong base (e.g., LDA) 3. Stir for 1h start->step1 intermediate Formation of stabilized carbanion intermediate step1->intermediate step2 1. Add Methyl Chloroformate slowly at -78°C 2. Stir for 2-3h 3. Warm to RT overnight intermediate->step2 product Methyl 2-(3-bromophenyl)-2-cyanoacetate (in solution) step2->product step3 1. Quench with sat. aq. NH₄Cl 2. Aqueous work-up & extraction product->step3 crude Crude Product step3->crude step4 Purification (Column Chromatography / Recrystallization) crude->step4 final Pure Product step4->final

Caption: Workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the functional groups and analysis of similar structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 7.3 - 7.7Multiplet (m)4HAromatic (Ar-H )Protons on the bromophenyl ring exhibit complex splitting patterns in this typical aromatic region. Data from a similar structure shows signals at 7.67, 7.60, 7.46, and 7.34 ppm.[3]
~ 5.0Singlet (s)1Hα-H The single proton on the chiral center is deshielded by the adjacent phenyl, cyano, and ester groups. No adjacent protons result in a singlet.
~ 3.8Singlet (s)3HMethoxy (-OCH₃ )Corresponds to the methyl group of the ester, consistent with typical values for methyl esters, such as in methyl cyanoacetate.[4][5]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum identifies all unique carbon atoms.

Chemical Shift (δ) ppmAssignmentRationale
~ 165Ester Carbonyl (C =O)Typical chemical shift for an ester carbonyl carbon.[6]
~ 135Aromatic (C -Cα)Quaternary aromatic carbon attached to the α-carbon.
~ 125 - 132Aromatic (C H)Aromatic carbons bearing a proton.
~ 122Aromatic (C -Br)The carbon directly bonded to bromine is typically found in this region.
~ 115Cyano (C ≡N)Characteristic shift for a nitrile carbon.[6]
~ 54Methoxy (-OC H₃)Typical shift for a methyl ester carbon.[6]
~ 45Alpha-Carbon (α-C )The quaternary α-carbon, deshielded by three electron-withdrawing groups.
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Functional GroupVibration Type
~ 3050-3100Aromatic C-HStretch
~ 2950Aliphatic C-H (in CH₃)Stretch
~ 2250Nitrile (C≡N)Stretch (strong, sharp)
~ 1755Ester Carbonyl (C=O)Stretch (very strong)
~ 1200-1300Ester (C-O)Stretch
~ 600-700Aryl Bromide (C-Br)Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). This results in two peaks of nearly equal intensity at m/z values of 253 (for C₁₀H₈⁷⁹BrNO₂) and 255 (for C₁₀H₈⁸¹BrNO₂).

  • Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) leading to ions at m/z 222/224, and the loss of the entire methoxycarbonyl group (-COOCH₃) leading to ions at m/z 194/196.

Reactivity and Synthetic Utility

The true value of Methyl 2-(3-bromophenyl)-2-cyanoacetate lies in its potential for further chemical modification, making it a valuable scaffold in multistep synthesis.

  • Enolate Chemistry: As previously mentioned, the acidic α-proton can be readily removed by a suitable base. The resulting carbanion can act as a potent nucleophile in reactions such as alkylations and Michael additions, allowing for the construction of more complex carbon skeletons.[1]

  • Aryl Bromide Transformations: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, vinyl, or alkynyl groups, which is a common strategy in the synthesis of active pharmaceutical ingredients (APIs).

  • Ester and Nitrile Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. The nitrile group can also be hydrolyzed, typically under more forcing conditions, to a carboxylic acid or an amide, or it can be reduced to a primary amine. This flexibility allows for late-stage functional group interconversion.

Given this reactivity profile, the compound is an ideal starting material for creating libraries of compounds for drug discovery, particularly in areas like neurology and oncology where substituted aromatic cores are prevalent.[7]

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound should be handled with care.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing a lab coat, safety glasses, and appropriate chemical-resistant gloves.

References

  • Vulcanchem. Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate.
  • Xu, J., et al. (2021). Constructing a triangular metallacycle with salen-Al and its application to a catalytic cyanosilylation reaction - Supporting Information. The Royal Society of Chemistry.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246).
  • PubChem. N-[(3-bromophenyl)methyl]-2-cyanoacetamide. Available at: [Link]

  • MySkinRecipes. Methyl 2-(3-bromophenyl)-2-cyanoacetate.
  • Multichem. Methyl cyanoacetate.
  • PubChem. Ethyl 2-(3-bromophenyl)-4-cyano-2-methylbutanoate. Available at: [Link]

  • Sigma-Aldrich. Methyl 2-(3-bromophenyl)-2-cyanoacetate | 895579-16-5.
  • Supplementary Information. FTIR (KBr) of ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4b).
  • NIST WebBook. Acetic acid, cyano-, methyl ester. Available at: [Link]

  • PubChem. Ethyl 2-(2-bromophenyl)-2-cyanoacetate. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information.
  • PubChem. Methyl cyanoacetate. Available at: [Link]

  • Abu-Zaied, M. A., et al. (2022). Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. PubMed Central. Available at: [Link]

  • Wikipedia. Ethyl cyanoacetate. Available at: [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]

  • Michigan State University Department of Chemistry. Reactions at the α-Carbon. Available at: [Link]

  • Google Patents. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • NIST WebBook. Acetic acid, cyano-, methyl ester. Available at: [Link]

  • NIST WebBook. Ethyl cyanoacetate. Available at: [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3. Available at: [Link]

  • ResearchGate. FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Available at: [Link]

  • NIST WebBook. Mecrylate. Available at: [Link]

  • NIST WebBook. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. Available at: [Link]

  • Chad's Prep. (2021). 21.4 Alpha Alkylation | Organic Chemistry. YouTube. Available at: [Link]

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For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-(3-bromophenyl)-2-cyanoacetate

This guide provides a comprehensive technical overview of Methyl 2-(3-bromophenyl)-2-cyanoacetate, a key intermediate in organic synthesis. We will delve into its chemical identity, synthesis, reactivity, and applications, with a focus on insights relevant to researchers in the pharmaceutical and chemical industries.

Compound Identification and Physicochemical Properties

Methyl 2-(3-bromophenyl)-2-cyanoacetate is a substituted phenylacetate derivative featuring a bromine atom on the phenyl ring and a cyano group at the alpha-position. These functional groups make it a versatile building block in organic synthesis.

Key Identifiers:

  • Chemical Name: Methyl 2-(3-bromophenyl)-2-cyanoacetate

  • Synonyms: Methyl (3-bromophenyl)(cyano)acetate

  • CAS Number: 895579-16-5[1]

  • Molecular Formula: C₁₀H₈BrNO₂[1]

  • Molecular Weight: 254.08 g/mol [1]

Physicochemical Data:

PropertyValueSource
Physical Form Solid[1]
Purity 98%[1]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]
InChI Key AZNZNBAMGQKRKI-UHFFFAOYSA-N[1]

Synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate

A common and efficient method for the synthesis of α-cyanocarboxylic esters is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, followed by dehydration.[2][3]

A plausible synthetic route to Methyl 2-(3-bromophenyl)-2-cyanoacetate involves the reaction of 3-bromobenzaldehyde with methyl cyanoacetate in the presence of a weak base catalyst such as piperidine or pyridine.[2]

Experimental Protocol: Knoevenagel Condensation
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (1 equivalent) and methyl cyanoacetate (1.1 equivalents) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, for example, piperidine (0.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired product.

Synthetic Workflow Diagram

Synthesis_Workflow Synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate Reactants 3-Bromobenzaldehyde + Methyl Cyanoacetate Reaction Reflux Reactants->Reaction 1. Mix Catalyst Piperidine (catalyst) Ethanol (solvent) Catalyst->Reaction 2. Add Workup Cooling & Filtration/Evaporation Reaction->Workup 3. Reaction Completion Purification Recrystallization or Column Chromatography Workup->Purification 4. Isolate Crude Product Product Methyl 2-(3-bromophenyl)-2-cyanoacetate Purification->Product 5. Obtain Pure Product

Caption: A generalized workflow for the synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate via Knoevenagel condensation.

Chemical Reactivity and Mechanistic Insights

The reactivity of Methyl 2-(3-bromophenyl)-2-cyanoacetate is governed by its key functional groups: the ester, the cyano group, and the bromine-substituted phenyl ring. The electron-withdrawing nature of the cyano and ester groups increases the acidity of the α-hydrogen, making it susceptible to deprotonation by a base to form a stabilized carbanion (enolate).[4] This enolate is a key intermediate in many carbon-carbon bond-forming reactions.

Knoevenagel Condensation Mechanism

The Knoevenagel condensation proceeds through a series of well-defined steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound (methyl cyanoacetate) to form a resonance-stabilized enolate ion.[5]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (3-bromobenzaldehyde), forming a tetrahedral alkoxide intermediate.[5]

  • Protonation: The alkoxide intermediate is protonated by the solvent or the conjugate acid of the catalyst to form a β-hydroxy compound.

  • Dehydration: Subsequent elimination of a water molecule (dehydration), often base-induced, leads to the formation of a carbon-carbon double bond, yielding the α,β-unsaturated product.[5]

Reaction Mechanism Diagram

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3 & 4: Protonation & Dehydration CH₂(CN)COOCH₃ Methyl Cyanoacetate Enolate ⁻CH(CN)COOCH₃ (Enolate) CH₂(CN)COOCH₃->Enolate + Base - BH⁺ Base Base (e.g., Piperidine) Enolate_2 ⁻CH(CN)COOCH₃ Aldehyde 3-Br-C₆H₄-CHO Alkoxide 3-Br-C₆H₄-CH(O⁻)-CH(CN)COOCH₃ Alkoxide_2 3-Br-C₆H₄-CH(O⁻)-CH(CN)COOCH₃ Enolate_2->Alkoxide + 3-Br-C₆H₄-CHO Beta_Hydroxy 3-Br-C₆H₄-CH(OH)-CH(CN)COOCH₃ Alkoxide_2->Beta_Hydroxy + H₂O - OH⁻ Product 3-Br-C₆H₄-CH=C(CN)COOCH₃ Beta_Hydroxy->Product - H₂O

Caption: The mechanism of the Knoevenagel condensation, leading to an α,β-unsaturated product.

Applications in Research and Development

Methyl 2-(3-bromophenyl)-2-cyanoacetate serves as a valuable intermediate in the synthesis of a wide range of organic molecules.

  • Pharmaceutical Synthesis: This compound is a building block for various pharmacologically active molecules. The presence of the bromo-phenyl and cyanoacetate moieties allows for diverse chemical transformations, making it useful in the development of drugs targeting neurological disorders and cancer.

  • Agrochemicals: It is also utilized in the synthesis of novel agrochemicals, including herbicides and insecticides.

  • Dyes and Pigments: The reactive nature of this compound enables its use in the production of stable and vibrant dyes and pigments.

The related compound, methyl cyanoacetate, is an important intermediate for pesticides, adhesives (like cyanoacrylates), and pharmaceuticals such as vitamin B6.[6][7]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 2-(3-bromophenyl)-2-cyanoacetate.

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep the container tightly sealed.

  • Keep away from heat and sources of ignition.[6]

  • It should be stored separately from oxidizing agents.[6]

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Knoevenagel Condensation: Definition, Examples and Mechanism. Chemistry Learner. [Link]

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]

  • Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

  • Methyl 2-(3-bromophenyl)-2-cyanoacetate. Elite Flow Control UK Limited. [Link]

  • Methyl 2-(3-bromophenyl)-2-cyanoacetate. MySkinRecipes. [Link]

  • Methyl Cyanoacetate. Tiande Chemical. [Link]

  • METHYL CYANOACETATE. Sanjay Chemicals (India) Pvt. Ltd. [Link]

  • Reactions at the α-Carbon. MSU chemistry. [Link]

  • Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]

  • 2-amino, 2-methyl cyanoacetate/ethyl cyanoacetate, 2-amino, 2-cyanoacetic acid and synthesis process thereof. Patsnap Eureka. [Link]

  • Methyl cyanoacetate | C4H5NO2 | CID 7747. PubChem - NIH. [Link]

  • 21.4 Alpha Alkylation | Organic Chemistry. YouTube. [Link]

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An In-depth Technical Guide to the Synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

Methyl 2-(3-bromophenyl)-2-cyanoacetate is a substituted α-cyano ester of significant interest to the pharmaceutical and fine chemical industries. Its molecular architecture, featuring a reactive methylene group flanked by a nitrile and an ester, combined with a synthetically versatile brominated phenyl ring, renders it a valuable precursor for a diverse array of more complex molecules. The bromine atom serves as a handle for cross-coupling reactions, while the cyano and ester moieties can be further manipulated, making this compound a strategic intermediate in the synthesis of novel therapeutic agents and functional materials.[1]

This guide provides a comprehensive overview of the most logical and scientifically sound pathways for the synthesis of methyl 2-(3-bromophenyl)-2-cyanoacetate. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the critical parameters that influence the success of the synthesis.

Primary Synthetic Pathway: Alkylation of Methyl Cyanoacetate

The most direct and efficient route to methyl 2-(3-bromophenyl)-2-cyanoacetate is the C-alkylation of methyl cyanoacetate with a suitable electrophile, namely 3-bromobenzyl bromide. This pathway leverages the acidity of the α-proton in methyl cyanoacetate, which can be readily abstracted by a base to form a resonance-stabilized carbanion. This potent nucleophile then undergoes a substitution reaction with 3-bromobenzyl bromide.[1]

Reaction Mechanism

The reaction proceeds via a classic SN2 mechanism, which involves two key steps:

  • Deprotonation: A base removes the acidic proton from the carbon atom situated between the cyano and ester groups of methyl cyanoacetate, forming a resonance-stabilized enolate. The choice of base is critical; it must be strong enough to deprotonate the active methylene group but should not be overly nucleophilic to avoid side reactions such as hydrolysis of the ester.

  • Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide. This concerted step results in the formation of a new carbon-carbon bond and the displacement of the bromide leaving group.

Alkylation Mechanism cluster_deprotonation Step 1: Deprotonation cluster_attack Step 2: Nucleophilic Attack (SN2) MCA Methyl Cyanoacetate Enolate Resonance-Stabilized Enolate MCA->Enolate + B: Base Base (B:) BH BH+ Product Methyl 2-(3-bromophenyl)-2-cyanoacetate Enolate->Product + 3-Bromobenzyl Bromide Enolate->BH - BH+ BBB 3-Bromobenzyl Bromide Br_ion Br- Product->Br_ion - Br-

Caption: Mechanism of the alkylation of methyl cyanoacetate.

Synthesis of the Electrophile: 3-Bromobenzyl Bromide

A prerequisite for the primary synthesis is the availability of 3-bromobenzyl bromide. This reagent can be reliably synthesized from 3-bromotoluene via a free-radical bromination reaction.

This protocol is adapted from established procedures for benzylic bromination.[2]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-bromotoluene (0.2 mol) in dry carbon tetrachloride (approx. 5-fold volume).

  • Initiation: Heat the mixture to reflux. For the bromination, irradiate the flask with a 500-watt photolamp to initiate the radical reaction.

  • Bromination: Add elemental bromine (0.205 mol), previously dried by shaking with concentrated sulfuric acid, dropwise to the boiling solution. The rate of addition should be controlled to maintain a nearly colorless reflux. The reaction typically takes 30 minutes to 2 hours. Hydrogen bromide gas evolved during the reaction should be directed to a scrubber.

  • Work-up: After the reaction is complete, cool the mixture and wash it sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

  • Purification: Dry the organic layer with magnesium sulfate, and remove the carbon tetrachloride by rotary evaporation. The crude 3-bromobenzyl bromide can be purified by vacuum distillation or by recrystallization from ethanol.[2]

Detailed Experimental Protocol: Synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate

This protocol is a robust procedure derived from standard alkylation methods for active methylene compounds.[1][3]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous potassium carbonate (1.5 eq.) and anhydrous acetone or dimethylformamide (DMF).

  • Formation of the Nucleophile: Add methyl cyanoacetate (1.0 eq.) to the suspension and stir at room temperature for 20-30 minutes to allow for the formation of the potassium enolate.

  • Alkylation: Add a solution of 3-bromobenzyl bromide (1.1 eq.) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction can be gently heated to reflux (for acetone) or maintained at room temperature (for DMF) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with the solvent. Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, Methyl 2-(3-bromophenyl)-2-cyanoacetate, can be purified by column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Base Anhydrous Potassium Carbonate (K₂CO₃)A moderately strong, non-nucleophilic base that effectively deprotonates methyl cyanoacetate without causing significant ester hydrolysis.
Solvent Anhydrous Acetone or DMFPolar aprotic solvents that are suitable for SN2 reactions. DMF can accelerate the reaction but is harder to remove.
Stoichiometry Methyl Cyanoacetate: 1.0 eq.The limiting reagent.
3-Bromobenzyl Bromide: 1.1 eq.A slight excess of the electrophile ensures complete consumption of the nucleophile.
Base: 1.5 eq.An excess of the base ensures complete deprotonation.
Temperature Room Temperature to RefluxDependent on the solvent and reactivity of the substrates.
Reaction Time 4-24 hoursMonitored by TLC for completion.

Alternative Synthetic Pathway: Cyanation of a Precursor

An alternative, though likely less direct, approach involves the introduction of the cyano group at a later stage. This could theoretically be achieved by the cyanation of methyl 2-(3-bromophenyl)acetate. This method would require the synthesis of the precursor ester, followed by a cyanation step.

Conceptual Workflow

Alternative Pathway Start 3-Bromophenylacetic acid Esterification Esterification (e.g., MeOH, H+) Start->Esterification Precursor Methyl 2-(3-bromophenyl)acetate Esterification->Precursor Cyanation Cyanation (e.g., NaCN, phase transfer catalyst) Precursor->Cyanation Product Methyl 2-(3-bromophenyl)-2-cyanoacetate Cyanation->Product

Caption: Conceptual workflow for the alternative cyanation pathway.

This route presents its own set of challenges, including the potential for harsh reaction conditions during cyanation that could affect the ester group.[4] Given the efficiency and mild conditions of the alkylation pathway, it remains the recommended synthetic strategy.

Safety and Handling

  • 3-Bromobenzyl Bromide: Is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.[5][6]

  • Methyl Cyanoacetate: Is harmful if swallowed or in contact with skin.[7]

  • Solvents: Acetone is flammable. DMF is a skin irritant and can be absorbed through the skin.

  • Bromine: Is highly corrosive and toxic.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate is most effectively achieved through the alkylation of methyl cyanoacetate with 3-bromobenzyl bromide. This method is reliable, proceeds under relatively mild conditions, and utilizes readily accessible starting materials. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

  • PrepChem. (n.d.). Preparation of 3-bromobenzyl bromide. Retrieved from [Link]

  • PubChem. (n.d.). Bromobenzyl Cyanide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Dialkylation of methyl cyanoacetate 2. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing substituted benzyl bromides.
  • Google Patents. (n.d.). Preparation of mono-alkyl or-aralkyl cyanoacetic acid esters.
  • Google Patents. (n.d.). A kind of preparation method of p-bromobenzyl bromide.
  • ACS Publications. (2021). Continuous Synthesis and Separation of p-Bromobenzyl Bromide Using Atom-Efficient Bromination of p-Bromotoluene without Any Organic Effluent: Potential for Green Industrial Practice. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of methyl (ethyl) phenyl acetate.
  • ResearchGate. (2025). Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel Catalysis. Retrieved from [Link]

  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2019). Lewis Acid‐Mediated Cyanation of Phenols Using N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide. Retrieved from [Link]

  • Ottokemi. (n.d.). Methyl cyano acetate, 99%. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). ethyl (1-ethylpropylidene)cyanoacetate. Retrieved from [Link]

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The Cyanoacetate Group: A Nexus of Reactivity in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity Profile of the Cyanoacetate Moiety

The ethyl cyanoacetate molecule, with its distinct combination of a nitrile, an ester, and an acidic methylene group, represents a cornerstone in the field of organic synthesis.[1] This trifecta of reactive sites provides a versatile platform for the construction of a wide range of carbocyclic and heterocyclic structures, many of which are central to medicinal chemistry and drug development.[1][2] The electron-withdrawing properties of both the adjacent nitrile and ester functional groups significantly increase the acidity of the α-carbon's methylene protons, making them susceptible to deprotonation by even mild bases.[3][4] This ready formation of a stabilized carbanion is the cornerstone of the cyanoacetate group's utility, enabling its participation in a host of carbon-carbon bond-forming reactions. This guide will provide an in-depth exploration of the core chemical transformations involving the cyanoacetate group, offering mechanistic insights, detailed experimental protocols, and a discussion of their applications in the synthesis of complex molecules and pharmacologically active agents.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a fundamental reaction in organic chemistry, involving the condensation of an active methylene compound, such as ethyl cyanoacetate, with an aldehyde or ketone.[5][6] This reaction, typically catalyzed by a weak base, results in the formation of an α,β-unsaturated product, which serves as a versatile intermediate for further synthetic transformations.[5]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the active methylene group of ethyl cyanoacetate by a base, leading to the formation of a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[5] The choice of a weak base is critical to prevent the self-condensation of the aldehyde or ketone reactant.[6]

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EtOOC_CN Ethyl Cyanoacetate Carbanion Carbanion Intermediate EtOOC_CN->Carbanion Base Aldehyde Aldehyde/Ketone Base Base (e.g., DABCO) Alkoxide Alkoxide Intermediate Carbanion->Alkoxide + Aldehyde/Ketone Product α,β-Unsaturated Product Alkoxide->Product - H2O

Caption: Generalized workflow of the Knoevenagel condensation.

Experimental Protocol: DABCO-Catalyzed Knoevenagel Condensation[5]

Materials:

  • Aldehyde (10 mmol)

  • Ethyl cyanoacetate (12 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mmol)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suitable reaction vessel, add the aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) at room temperature with stirring.

  • Add DABCO (20 mmol) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 30 mL of water.

  • Extract the product with diethyl ether (2 x 20 mL).

  • Wash the combined organic phases with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

AldehydeProductYield (%)
BenzaldehydeEthyl (E)-2-cyano-3-phenylacrylate95
4-ChlorobenzaldehydeEthyl (E)-2-cyano-3-(4-chlorophenyl)acrylate92
4-MethoxybenzaldehydeEthyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate96

Michael Addition: Conjugate Addition for Carbon-Carbon Bond Formation

The Michael addition, a conjugate 1,4-addition, is another cornerstone reaction that utilizes the nucleophilic character of the cyanoacetate carbanion.[7][8] In this transformation, the carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor.[9] This reaction is highly valuable for the construction of 1,5-dicarbonyl compounds and their derivatives.[7]

Mechanistic Principles

The reaction is initiated by the formation of the cyanoacetate enolate, which then attacks the electrophilic β-position of the Michael acceptor. This nucleophilic attack results in the formation of a new carbon-carbon bond and a new enolate intermediate. Subsequent protonation of this enolate, typically during workup, yields the final adduct.[7]

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyanoacetate Cyanoacetate Enolate Enolate_Intermediate Enolate Intermediate Cyanoacetate->Enolate_Intermediate + Michael Acceptor Michael_Acceptor α,β-UnsaturatedCarbonyl Product Michael Adduct Enolate_Intermediate->Product Protonation

Caption: The fundamental steps of the Michael addition reaction.

Experimental Protocol: Michael Addition to an α,β-Unsaturated Ester[7]

Materials:

  • α,β-Unsaturated ester (e.g., ethyl cinnamate) (1.0 mmol)

  • Sodium cyanoacetate (1.2 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the α,β-unsaturated ester (1.0 mmol) and sodium cyanoacetate (1.2 mmol) in DMF (5 mL) in a flask equipped with a magnetic stirrer.

  • Stir the mixture at 50-60 °C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Alkylation: Building Molecular Complexity

The alkylation of the α-carbon of ethyl cyanoacetate is a straightforward yet powerful method for forming new carbon-carbon bonds.[10][11] This reaction involves the nucleophilic substitution of an alkyl halide by the cyanoacetate carbanion.

Causality in Experimental Design

The choice of base and solvent is crucial for the success of this reaction. A base strong enough to deprotonate the ethyl cyanoacetate is required, with sodium ethoxide or potassium carbonate being common choices.[10][11] The solvent should be able to dissolve both the reactants and the base, with polar aprotic solvents like DMF or acetone often employed.[10]

Experimental Protocol: Methylation of Ethyl Cyanoacetate[10]

Materials:

  • Ethyl cyanoacetate

  • Methyl iodide

  • Anhydrous potassium carbonate

  • Anhydrous acetone

  • Ethyl acetate

  • 1N HCl, water, and brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask, add ethyl cyanoacetate (1 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add methyl iodide (1.1 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1N HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by vacuum distillation or column chromatography.

Alkylating AgentBaseSolventYield (%)
Methyl IodideK₂CO₃AcetoneGood to Excellent
Dimethyl SulfateK₂CO₃DMFGood to Excellent
Dimethyl CarbonateStronger base/harsher conditions-Varies

Thorpe-Ziegler Reaction: Intramolecular Cyclization to Ketones

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the self-condensation of aliphatic nitriles.[12][13] When applied to a dinitrile, the Thorpe-Ziegler reaction leads to the formation of a cyclic α-cyano ketone after acidic hydrolysis.[12][14] This reaction is conceptually related to the Dieckmann condensation and is a valuable tool for the synthesis of cyclic systems.[12][15]

Mechanistic Pathway

The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong base. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the other nitrile group, forming a cyclic imine intermediate. Tautomerization to an enamine is followed by hydrolysis to yield the cyclic α-cyano ketone.[14]

Caption: Key stages in the Thorpe-Ziegler cyclization.

Decarboxylation: Removal of the Carboxyl Group

Derivatives of cyanoacetic acid can undergo decarboxylation, the removal of a carboxyl group as carbon dioxide.[16] For cyanoacetic acid itself, this can be achieved by heating to around 160 °C to produce acetonitrile.[17] For esters of cyanoacetic acid, the Krapcho decarboxylation is a particularly effective method, especially for substrates with an electron-withdrawing group at the β-position.[16] This reaction typically involves heating the ester in a polar aprotic solvent like DMSO with a salt, such as lithium chloride.[16]

Krapcho Decarboxylation: A Self-Validating System

The Krapcho decarboxylation proceeds through a mechanism where the halide ion acts as a nucleophile, attacking the ethyl group of the ester in an SN2 reaction. This generates an intermediate that subsequently loses carbon dioxide to form a carbanion, which is then protonated by a trace amount of water in the solvent to give the final product. The requirement for a polar aprotic solvent, heat, and a salt provides a self-validating system for this transformation.[16]

Experimental Protocol: Krapcho Decarboxylation[16]

Materials:

  • Substituted ethyl cyanoacetate

  • Lithium chloride

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the substituted ethyl cyanoacetate in DMSO.

  • Add a catalytic amount of lithium chloride and a stoichiometric amount of water.

  • Heat the reaction mixture to a temperature between 120 °C and 180 °C.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).

  • Combine the organic extracts and wash with brine to remove residual DMSO and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation as required.

Synthesis of Heterocycles: A Foundation for Drug Discovery

The cyanoacetate group is a prolific starting material for the synthesis of a wide variety of heterocyclic compounds, which are of immense interest in drug discovery.[3][18][19] The multiple reactive centers within the cyanoacetate moiety allow for diverse cyclization strategies. For instance, allopurinol, a drug used to treat gout, can be synthesized starting from a Knoevenagel condensation with ethyl cyanoacetate.[3] Similarly, the purine derivatives theophylline and caffeine, as well as the pyrimidine derivative trimethoprim, are all accessible from ethyl cyanoacetate.[3]

Gewald Reaction: One-Pot Synthesis of 2-Aminothiophenes

A prime example of the utility of ethyl cyanoacetate in heterocyclic synthesis is the Gewald reaction, a one-pot, multicomponent reaction for the synthesis of highly functionalized 2-aminothiophenes.[1] This reaction involves the condensation of a ketone or aldehyde with ethyl cyanoacetate in the presence of elemental sulfur and a base.[1] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization.[1]

Conclusion

The cyanoacetate group, with its unique electronic and structural features, is a remarkably versatile functional group in the arsenal of the modern synthetic chemist. Its ability to readily form a stabilized carbanion underpins its participation in a wide array of powerful carbon-carbon bond-forming reactions, including the Knoevenagel condensation, Michael addition, and alkylation. Furthermore, its utility in intramolecular cyclizations like the Thorpe-Ziegler reaction and its role as a precursor in the synthesis of diverse heterocyclic systems highlight its profound importance in the construction of complex molecular architectures. The reactions discussed in this guide represent a fundamental toolkit for researchers and scientists, particularly those in the field of drug development, where the efficient and strategic synthesis of novel molecular entities is paramount. A thorough understanding of the mechanisms and experimental nuances of these key chemical reactions is essential for harnessing the full synthetic potential of the cyanoacetate group.

References

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Unlocking the Potential of Substituted Phenylacetates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Phenylacetate Scaffold

Substituted phenylacetates, a class of organic compounds featuring a phenyl ring attached to an acetate group, represent a foundational scaffold in modern chemical and biomedical research. While the parent compound, phenylacetic acid, is a naturally occurring plant auxin and a metabolite of phenylalanine in humans, the true potential of this molecular framework is unlocked through the strategic substitution of the phenyl ring.[1][2] This guide provides an in-depth exploration of promising research avenues for substituted phenylacetates, focusing on their therapeutic applications and emerging roles in materials science. We will delve into the mechanistic underpinnings of their biological activity, provide actionable experimental protocols, and present a forward-looking perspective on this versatile chemical class.

Part 1: Therapeutic Frontiers of Substituted Phenylacetates

The phenylacetate core is a privileged scaffold in medicinal chemistry, lending itself to the development of a diverse array of therapeutic agents. Its derivatives have been successfully investigated for the treatment of cancer, inflammation, metabolic disorders, and for promoting tissue repair.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Substituted phenylacetates have emerged as promising anticancer agents due to their ability to induce cell cycle arrest and apoptosis through multiple mechanisms.

One of the key anticancer mechanisms of phenylacetate derivatives is the inhibition of protein prenylation .[3] Prenylation is a post-translational modification where isoprenoid groups are attached to proteins, a process crucial for the function of many proteins involved in cell growth and proliferation, such as those in the Ras superfamily. By disrupting the mevalonate pathway, which produces the isoprenoid precursors, phenylacetates can inhibit this process, leading to cytostasis.[4][5][6]

Furthermore, specific substituted phenylacetates, such as N-butyl-2-(2-fluorolphenyl)acetamide (SCK6), have been shown to induce G1 cell cycle arrest . This is achieved by downregulating the expression of key cell cycle proteins including cyclin-dependent kinases (Cdk2, Cdk4) and cyclins (Cyclin E, Cyclin D3), while simultaneously upregulating tumor suppressor proteins like p53 and p21.[7]

The induction of apoptosis is another critical aspect of their anticancer activity. This is often mediated through the intrinsic pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the activation of the caspase-9 cascade.[7][8]

anticancer_mechanism cluster_cell Cancer Cell SPA Substituted Phenylacetate Mev_path Mevalonate Pathway SPA->Mev_path inhibits p53_p21 p53, p21 SPA->p53_p21 upregulates Cdks_Cyclins Cdks, Cyclins SPA->Cdks_Cyclins downregulates Bcl2 Bcl-2 SPA->Bcl2 downregulates Prenylation Protein Prenylation Mev_path->Prenylation enables Cell_cycle G1/S Progression Prenylation->Cell_cycle promotes Apoptosis Apoptosis p53_p21->Cell_cycle inhibits Cdks_Cyclins->Cell_cycle promotes Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Caspase9->Apoptosis induces

Anticancer mechanisms of substituted phenylacetates.

The following table summarizes the cytotoxic activity of representative substituted phenoxyacetamide derivatives against hepatocellular carcinoma (HepG2) cells.

CompoundSubstituent PatternIC50 (µM) vs. HepG2 CellsReference
Compound INovel phenoxy acetamide derivative1.43[9]
Compound IINovel phenoxy acetamide derivative6.52[9]
5-Fluorouracil (control)-5.32[9]
Wound Healing: Modulating the Inflammatory Response

Certain derivatives, particularly thiazolidinedione phenylacetates, have demonstrated significant potential in promoting cutaneous wound healing.

These compounds act as potent inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandin E2 (PGE2).[10] By inhibiting 15-PGDH, these derivatives increase the local concentration of PGE2 at the wound site. Elevated PGE2 levels then promote tissue regeneration through several mechanisms, most notably by inducing the polarization of macrophages towards an anti-inflammatory M2 phenotype.[11][12][13] M2 macrophages are crucial for resolving inflammation and promoting tissue repair and angiogenesis.[11][12]

wound_healing_mechanism cluster_wound Wound Microenvironment TDPA Thiazolidinedione Phenylacetate PGDH 15-PGDH TDPA->PGDH inhibits PGE2 Prostaglandin E2 (PGE2) PGDH->PGE2 degrades Macrophages Macrophages PGE2->Macrophages acts on M2_phenotype M2 Phenotype (Anti-inflammatory) Macrophages->M2_phenotype polarizes to Healing Wound Healing M2_phenotype->Healing promotes

Mechanism of wound healing by thiazolidinedione phenylacetates.

The inhibitory activity of thiazolidinedione phenylacetate derivatives against 15-PGDH is presented below.

Compound ClassIC50 Range (µM)Key Structural FeatureReference
Thiazolidinedione phenylacetates0.01 - 0.05Halogen at the intermediate phenyl ring[10]

Part 2: Synthesis of Substituted Phenylacetates

The synthesis of substituted phenylacetates can be achieved through various robust methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Carbonylation of Benzyl Halides

This method is highly efficient for introducing the carboxylic acid moiety using carbon monoxide.[14]

  • Reaction Setup: In a high-pressure reactor, combine the substituted benzyl halide (1.0 eq), a palladium catalyst such as PdCl2 (e.g., 2 mol%), a phosphine ligand like Xantphos (e.g., 4 mol%), and a suitable solvent (e.g., acetonitrile).[15]

  • Reaction: Add an aqueous solution of a base, such as sodium hydroxide (2.0 eq). Pressurize the reactor with carbon monoxide (10-20 atm). Heat the mixture to 80-100 °C and stir for 4-6 hours.[14]

  • Work-up: After cooling and venting the reactor, acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent.[14]

synthesis_workflow start Start setup Reaction Setup: - Substituted Benzyl Halide - Pd Catalyst & Ligand - Solvent start->setup reaction Reaction: - Add Base (aq. NaOH) - Pressurize with CO - Heat (80-100°C) setup->reaction workup Work-up: - Cool and Vent - Acidify with HCl reaction->workup purification Purification: - Filtration - Recrystallization workup->purification end End Product: Substituted Phenylacetic Acid purification->end

Workflow for Pd-catalyzed carbonylation of benzyl halides.
Hydrolysis of Benzyl Cyanides

This is a classic and straightforward method for preparing phenylacetic acids.[14]

  • Reaction Setup: In a round-bottom flask with a reflux condenser, combine the substituted benzyl cyanide (1.0 eq) with an aqueous solution of a strong acid (e.g., 70% H2SO4) or a strong base (e.g., 20% NaOH).

  • Reaction: Heat the mixture to reflux for 4-8 hours.

  • Work-up: If using acid, cool and pour the mixture onto ice, then collect the precipitate. If using a base, cool and acidify with concentrated HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize.[14]

Part 3: Emerging Research Areas

Beyond the established therapeutic applications, substituted phenylacetates are finding new roles in materials science and other novel fields.

Poly(phenylacetylene)s: Processable Carbon Precursors

Polymers derived from substituted phenylacetylenes are gaining attention as precursors for carbon materials. These polymers are often soluble in common organic solvents, making them easily processable into various forms, such as fibers, through techniques like electrospinning.[16]

Upon thermal treatment, these polymers can be converted into carbonaceous materials with high carbon yields (up to 90%).[16] This offers a route to fabricating high-performance carbon fibers and other carbon-based materials. The properties of the final carbon material can be tuned by the nature of the substituents on the phenylacetylene monomer.

Supramolecular Assemblies and Organic Electronics

Poly(phenylacetylene)s can form a variety of supramolecular assemblies, including fibers, nanospheres, and liquid crystals, driven by interactions between the pendant phenyl groups.[17] The helical structure of these polymers can lead to macroscopically chiral aggregates. This self-assembly behavior opens up possibilities for their use in creating structured nanomaterials.

Furthermore, the conjugated backbone of these polymers imparts semiconducting properties, suggesting their potential application in organic electronics, such as organic photovoltaic devices and flexible electronics.[18]

Cosmeceuticals and Biocatalysis

Recent research has highlighted the potential of phenylalanine and its metabolites, including phenylacetic acid, in cosmetic applications for preserving skin homeostasis and regulating pigmentation.[19] Additionally, engineered enzymes are being used for the biocatalytic production of indigoid dyes from substituted indoles, a process that shares structural motifs with phenylacetates and points to green chemistry approaches in fine chemical synthesis.[20]

Conclusion and Future Outlook

The substituted phenylacetate scaffold continues to be a fertile ground for scientific discovery. In the realm of therapeutics, future research will likely focus on developing derivatives with enhanced potency and selectivity for specific biological targets, as well as exploring their potential in combination therapies. In materials science, the design of novel poly(phenylacetylene)s with tailored electronic and self-assembly properties will be a key area of investigation. The expanding applications in fields like cosmeceuticals and biocatalysis underscore the enduring versatility of this remarkable class of molecules. As synthetic methodologies become more sophisticated and our understanding of their structure-activity relationships deepens, substituted phenylacetates are poised to play an increasingly important role in addressing challenges in medicine and technology.

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An In-depth Technical Guide on the Safety and Handling Precautions for Brominated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Brominated Aromatics

Brominated aromatic compounds are a broad class of chemicals that have become indispensable in modern industry. Their applications range from life-saving pharmaceuticals to flame retardants that prevent the spread of fire in electronics and furniture.[1][2] Despite their utility, their chemical nature—a stable aromatic ring structure combined with the heavy halogen bromine—presents significant safety and handling challenges. Many of these compounds are persistent in the environment and can bioaccumulate, posing risks to both human health and ecosystems.[1][3][4]

This guide provides a comprehensive overview of the safety and handling precautions necessary for working with brominated aromatic compounds. It is intended for researchers, scientists, and drug development professionals who handle these materials in a laboratory setting. By understanding the underlying principles of their reactivity and toxicity, we can implement robust safety protocols that protect both the user and the environment.

Hazard Identification and Risk Assessment: Know Your Compound

Not all brominated aromatics are created equal. Their physical and toxicological properties can vary dramatically based on the number and position of bromine atoms, as well as the nature of the aromatic core. A thorough risk assessment is the foundational step for safe handling.

Toxicological Profile: More Than Just Acute Toxicity

Many brominated aromatic compounds, particularly polybrominated diphenyl ethers (PBDEs), are recognized as persistent organic pollutants (POPs).[3] Their primary health concerns are not just acute toxicity but also long-term effects.

  • Endocrine Disruption: Many brominated flame retardants are known endocrine disruptors, interfering with thyroid hormone homeostasis.[5][6][7] This can have profound effects on development and metabolism.[5][6]

  • Neurotoxicity: Developmental neurotoxicity is a significant concern, with studies linking exposure to cognitive deficits and behavioral changes.[5][6][8]

  • Carcinogenicity: Some brominated aromatics are suspected carcinogens.

  • Reproductive Toxicity: Adverse effects on reproductive systems have been observed in animal studies.[4][8]

  • Dermal and Respiratory Hazards: Direct contact can cause skin irritation and burns, while inhalation of vapors or dust can lead to respiratory distress.[2][9]

The primary routes of exposure in a laboratory setting are inhalation of dust or aerosols, dermal contact, and accidental ingestion.[1][5][10]

Physicochemical Hazards

While many brominated aromatics are solids with low volatility, this is not universally true. It's crucial to consult the Safety Data Sheet (SDS) for specific information on:

  • Flammability: While many are used as flame retardants, the organic component can still be flammable under certain conditions.

  • Reactivity: Brominated aromatics can react with strong oxidizing agents, strong bases, and some metals.[11] They can also decompose under high heat, potentially releasing toxic fumes like hydrogen bromide.[12]

  • Dust Explosion Potential: Fine powders of organic compounds can form explosive mixtures with air.

The Hierarchy of Controls: A Multi-Layered Defense

Effective safety is not just about personal protective equipment (PPE). A robust safety program implements a hierarchy of controls to minimize risk at every level.

Caption: The Hierarchy of Controls, from most to least effective.

Engineering Controls: Isolating the Hazard

The primary engineering control for handling brominated aromatic compounds is a certified chemical fume hood.[13] This is non-negotiable, especially when working with powders or volatile compounds.

  • Chemical Fume Hoods: All weighing, transferring, and reaction setups should be conducted within a fume hood to capture dust and vapors at the source.[13]

  • Ventilated Balance Enclosures: For weighing potent or dusty compounds, a ventilated balance enclosure or glove box provides a higher level of containment and prevents contamination of the laboratory.[14][15]

  • Glove Boxes: For highly toxic or air-sensitive compounds, a glove box provides the ultimate level of containment.

Administrative Controls: Safe Work Practices

Standard Operating Procedures (SOPs) are critical for ensuring that all personnel handle these compounds consistently and safely.

  • Designated Areas: Designate specific areas within the lab for working with brominated aromatics to prevent cross-contamination.[16][17]

  • Training: All personnel must be trained on the specific hazards of the compounds they are using, as well as the proper use of engineering controls and PPE.[18]

  • Hygiene: Wash hands thoroughly after handling these compounds, even if gloves were worn.[8] Do not bring food or drink into the laboratory.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are designed to minimize exposure, PPE is essential for protecting against residual risks and in the event of a spill or accident.[19]

Hand Protection: Choosing the Right Glove

No single glove material is resistant to all chemicals.[20] For brominated aromatic compounds, especially when dissolved in solvents, selecting the appropriate glove is critical. Aromatic hydrocarbons are known to be aggressive towards many common glove materials.[21]

Glove Material Resistance to Aromatic Solvents General Use Notes
Nitrile Fair to GoodGood for incidental contact and splash protection. Preferred over latex to avoid allergies.[22]
Neoprene PoorNot recommended for aromatic hydrocarbons.[22][23]
Butyl Rubber GoodRecommended for handling aromatic hydrocarbons, but can be less dexterous.[23][24]
Viton™ ExcellentOffers excellent resistance to aromatic and chlorinated solvents but is more expensive.[22][24]
Norfoil™/Silver Shield™ ExcellentProvides the highest level of chemical resistance against a wide range of chemicals.[25]

Causality: The choice of glove material is dictated by its ability to resist permeation and degradation by the specific chemical or solvent being used. Aromatic compounds can swell and dissolve the polymer matrix of unsuitable gloves, leading to rapid breakthrough and exposure. Always consult the glove manufacturer's compatibility chart for the specific chemicals and solvents in use.

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory when handling liquid brominated aromatic compounds or their solutions.[25][26] They provide a seal around the eyes to protect against splashes.[25]

  • Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when transferring large volumes or working with reactions under pressure.[27]

Protective Clothing
  • Lab Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[14]

  • Chemical-Resistant Apron: For larger quantities or splash-prone operations, a chemical-resistant apron over the lab coat is recommended.[28]

  • Full Coverage: Always wear long pants and closed-toe shoes in the laboratory.[14]

Respiratory Protection

In most laboratory settings with proper engineering controls, respiratory protection is not required. However, if a risk assessment determines that engineering controls are insufficient to maintain exposure below occupational exposure limits (e.g., during a large spill cleanup), a respirator may be necessary. The selection of the respirator (e.g., an air-purifying respirator with organic vapor cartridges) must be based on a formal risk assessment and personnel must be properly fit-tested and trained.[11][29]

Experimental Protocols: From Weighing to Waste

Protocol for Weighing Solid Brominated Aromatic Compounds

The primary hazard during weighing is the generation of airborne dust.[15]

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing (Tare Method) cluster_cleanup Cleanup A 1. Don appropriate PPE (Lab coat, goggles, gloves) B 2. Designate a work area inside a fume hood or ventilated enclosure A->B C 3. Cover work surface with absorbent paper B->C D 4. Place a sealable container on the balance and tare E 5. Move the container into the fume hood D->E F 6. Add the powder to the container inside the hood E->F G 7. Seal the container F->G H 8. Move the sealed container back to the balance and record the weight G->H I 9. Decontaminate spatula and surfaces with a wet wipe or appropriate solvent J 10. Dispose of all contaminated materials as hazardous waste I->J K 11. Remove gloves and wash hands J->K

Caption: Step-by-step protocol for safely weighing hazardous powders.

Causality: The "tare method," where the powder is only handled inside the containment of a fume hood, is a self-validating system.[14][17] It prevents the contamination of the balance and the general lab area, minimizing the risk of inhalation and ingestion.[14] Using disposable items like weigh paper and spatulas, or thoroughly decontaminating reusable ones, prevents cross-contamination.[14][17]

Emergency Procedures: Spill and Exposure Management

In Case of Skin or Eye Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[26][30] For eyes, use an emergency eyewash station.[30]

  • Remove contaminated clothing while flushing.[26][30]

  • Seek immediate medical attention.[26]

In Case of a Small Spill (Contained within a Fume Hood):

  • Alert others in the area.

  • Ensure you are wearing appropriate PPE, including double gloves if necessary.

  • For liquid spills, absorb with an inert material like vermiculite or sand.[30]

  • For solid spills, carefully sweep up the material to avoid raising dust. Wet cleaning methods are preferred.[16]

  • For spills involving elemental bromine, neutralization with a 5% sodium thiosulfate solution is recommended before absorption.[31][32]

  • Place all contaminated materials in a sealed container for hazardous waste disposal.[30]

  • Decontaminate the area with an appropriate solvent.

In Case of a Large Spill (Outside a Fume Hood):

  • Evacuate the laboratory immediately.[30]

  • Alert your institution's emergency response team.

  • Do not attempt to clean it up yourself unless you are trained and equipped to do so.

Waste Disposal

All waste containing brominated aromatic compounds, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Segregation: Do not mix brominated waste with other waste streams unless specifically instructed to do so.

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[33] In some cases, high-temperature incineration with appropriate scrubbers is used to destroy these compounds.[33][34]

Conclusion: A Culture of Safety

Working with brominated aromatic compounds requires a deep understanding of their potential hazards and a steadfast commitment to safety protocols. The principles outlined in this guide—a thorough risk assessment, the implementation of the hierarchy of controls, the correct use of PPE, and adherence to established protocols—form the bedrock of a safe laboratory environment. By treating these powerful compounds with the respect they demand, we can continue to harness their benefits in research and development while protecting ourselves, our colleagues, and the environment.

References

  • Exposure and Toxicity of Polybrominated Diphenyl Ethers: A Mini Review. JOURNAL OF ENVIRONMENTAL MICROBIOLOGY AND TOXICOLOGY.
  • Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review. PubMed Central.
  • Toxic Effects and Mechanisms of Polybromin
  • Human Toxicity of Polybrominated Diphenyl Ethers (PBDEs) and Their Derivatives: A Comprehensive Review.
  • Weighing Hazardous Powders in the Laboratory. University of California, Berkeley, Environment, Health & Safety.
  • Polybrominated Diphenyl Ethers (PBDEs) | Public Health Statement.
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  • Mechanisms of Flame Retardant Toxicity and Their Impacts on Anxiety and Cognition in the Brain. Oxford Academic.
  • OSHA Glove Selection Chart.
  • Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide. LinkedIn.
  • Toxic Powder Weighing. Weill Cornell Medicine, Environmental Health and Safety.
  • Glove Selection Examples of Chemical Resistance of Common Glove Materials.
  • Brominated flame retardants, a cornelian dilemma. PubMed Central, NIH.
  • Powder Handling. AirClean Systems.
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  • Chemical Glove Selection. eLCOSH.
  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine.
  • NIOSH Pocket Guide to Chemical Hazards - Bromine. CDC.
  • Section 6C: Protective Equipment. Princeton University, Office of Environmental Health and Safety.
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  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.
  • Personal Protective Equipment (PPE). CHEMM.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Bromine Safety & Standard Operating Procedures.
  • How do technicians treat spilt mercury and bromine? Chemistry Stack Exchange.
  • What are types of spills that have specific clean-up procedures?
  • Personal Protective Equipment (PPE). US EPA.
  • SAFETY D
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta.
  • How to Choose PPE for Chemical Work.
  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research.
  • Bromine in waste incineration: Partitioning and influence on metal volatilisation.
  • OSHA Rules for Hazardous Chemicals. DuraLabel.

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An In-Depth Technical Guide to Methyl 2-(3-bromophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of Methyl 2-(3-bromophenyl)-2-cyanoacetate, a versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a reactive cyano group, a modifiable ester, and a brominated aromatic ring prime for cross-coupling reactions, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Chemical Identity and Physicochemical Properties

Methyl 2-(3-bromophenyl)-2-cyanoacetate is a solid at room temperature, and it is advisable to store it in a dry, sealed container.[1] Its core structure consists of a central carbon atom attached to a 3-bromophenyl group, a cyano group, a methyl ester group, and a hydrogen atom.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name Methyl 2-(3-bromophenyl)-2-cyanoacetateN/A
Synonyms Methyl (3-bromophenyl)(cyano)acetate[1]
CAS Number 895579-16-5[1]
Molecular Formula C₁₀H₈BrNO₂[2]
Molecular Weight 254.08 g/mol [2]
Physical Form Solid[1]
Purity Typically ≥98%[1]
InChI Key AZNZNBAMGQKRKI-UHFFFAOYSA-N[1]
Canonical SMILES COC(=O)C(C#N)C1=CC=CC(=C1)BrN/A
Storage Sealed in a dry environment at room temperature[1]

Note: Detailed physicochemical data such as melting point, boiling point, and specific solubility are not widely reported in the literature. However, it is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate

The most logical and widely applicable method for the synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate is the Knoevenagel condensation of 3-bromobenzaldehyde with methyl cyanoacetate. This reaction is a classic carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with a carbonyl compound, followed by dehydration.[3]

Retrosynthetic Analysis

The retrosynthetic analysis for Methyl 2-(3-bromophenyl)-2-cyanoacetate via a Knoevenagel condensation is straightforward. The target molecule can be disconnected at the double bond that would be initially formed, leading back to 3-bromobenzaldehyde and methyl cyanoacetate.

Retrosynthesis Target Methyl 2-(3-bromophenyl)-2-cyanoacetate Reactants 3-Bromobenzaldehyde + Methyl Cyanoacetate Target->Reactants Knoevenagel Condensation

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Knoevenagel Condensation

This protocol is a representative procedure based on well-established methods for Knoevenagel condensations involving aromatic aldehydes and methyl cyanoacetate.[3][4][5] The choice of a basic catalyst is crucial, with piperidine or a combination of a weaker base and a promoter being common.[3]

Materials:

  • 3-Bromobenzaldehyde

  • Methyl cyanoacetate

  • Piperidine (or another suitable base like DABCO)

  • Ethanol (or another suitable solvent like acetonitrile)

  • Glacial acetic acid (for neutralization)

  • Standard laboratory glassware and workup equipment

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (1 equivalent) and methyl cyanoacetate (1.1 equivalents).

  • Solvent and Catalyst Addition: Add ethanol as a solvent to create a stirrable mixture. To this, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford Methyl 2-(3-bromophenyl)-2-cyanoacetate as a solid.

Knoevenagel_Condensation_Workflow A 1. Combine 3-Bromobenzaldehyde and Methyl Cyanoacetate in Ethanol B 2. Add Catalytic Piperidine A->B C 3. Reflux and Monitor by TLC B->C D 4. Cool and Isolate/Extract Product C->D E 5. Purify by Recrystallization D->E F Pure Methyl 2-(3-bromophenyl)-2-cyanoacetate E->F

Caption: Workflow for the synthesis of the target molecule.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Aromatic protons: Multiplets in the range of δ 7.2-7.8 ppm. Methine proton: A singlet around δ 4.5-5.0 ppm. Methyl protons: A singlet around δ 3.8 ppm.
¹³C NMR Carbonyl carbon: δ 165-170 ppm. Cyano carbon: δ 115-120 ppm. Aromatic carbons: Multiple signals between δ 120-135 ppm. Methine carbon: δ 40-45 ppm. Methyl carbon: δ 52-55 ppm.
FT-IR (cm⁻¹) Cyano (C≡N) stretch: ~2250 cm⁻¹ (sharp). Carbonyl (C=O) stretch: ~1740 cm⁻¹ (strong). Aromatic C=C stretches: ~1600, 1475 cm⁻¹. C-Br stretch: ~680 cm⁻¹.
Mass Spec (EI) Molecular Ion (M⁺): m/z 253/255 (due to bromine isotopes). Key Fragments: Loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and the bromine atom.

Reactivity and Synthetic Applications

Methyl 2-(3-bromophenyl)-2-cyanoacetate is a versatile intermediate due to its three distinct reactive sites: the cyano group, the ester group, and the bromophenyl ring.

Reactions at the Cyano and Ester Groups
  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-bromophenyl)-2-cyanoacetic acid.[8] This transformation is valuable for introducing a carboxylic acid functionality for further derivatization, such as amide bond formation.

  • Decarboxylation: The resulting α-cyano carboxylic acid can undergo decarboxylation upon heating to yield 3-bromophenylacetonitrile.

  • Nitrile Group Transformations: The cyano group can be hydrolyzed to a primary amide or a carboxylic acid under more vigorous conditions. It can also be reduced to a primary amine.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is a key functional group that allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[9][10][11]

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond, replacing the bromine atom with an aryl, heteroaryl, or vinyl group.

  • Heck Coupling: Reaction with alkenes to form a substituted alkene.

  • Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond.

  • Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond.[12]

  • Cyanation: The bromine can be replaced with a cyano group, although this is less common given the existing cyano group.[13]

Reactivity_Hub cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_functional_group Functional Group Transformations Core Methyl 2-(3-bromophenyl)-2-cyanoacetate Suzuki Suzuki Coupling (with Boronic Acids) Core->Suzuki Heck Heck Coupling (with Alkenes) Core->Heck Buchwald Buchwald-Hartwig (with Amines) Core->Buchwald Sonogashira Sonogashira Coupling (with Alkynes) Core->Sonogashira Hydrolysis Ester Hydrolysis (-> Carboxylic Acid) Core->Hydrolysis Nitrile_Hydrolysis Nitrile Hydrolysis (-> Amide/Acid) Core->Nitrile_Hydrolysis Decarboxylation Decarboxylation (after Hydrolysis) Hydrolysis->Decarboxylation

Caption: Reactivity map of Methyl 2-(3-bromophenyl)-2-cyanoacetate.

Application in the Synthesis of Fexofenadine Intermediate

A significant application of a derivative of Methyl 2-(3-bromophenyl)-2-cyanoacetate is in the synthesis of the antihistamine Fexofenadine .[2][14][15] While the target molecule itself is not directly the immediate precursor, its methylated analogue, Methyl 2-(3-bromophenyl)-2-methylpropanoate, is a known intermediate. The synthesis of this intermediate can be envisioned to start from Methyl 2-(3-bromophenyl)-2-cyanoacetate.

Proposed Synthetic Pathway:

  • Alkylation: The acidic α-proton of Methyl 2-(3-bromophenyl)-2-cyanoacetate can be deprotonated with a suitable base (e.g., sodium hydride or LDA) and then alkylated with a methylating agent (e.g., methyl iodide) to introduce a methyl group at the α-position.

  • Decyanation: The cyano group can then be removed. Reductive decyanation methods are known in the literature.[16]

This resulting Methyl 2-(3-bromophenyl)-2-methylpropanoate can then be utilized in the synthesis of Fexofenadine.[2][14][15]

Safety and Handling

Methyl 2-(3-bromophenyl)-2-cyanoacetate is classified as a warning-level hazard.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Methyl 2-(3-bromophenyl)-2-cyanoacetate is a highly functionalized and versatile building block with significant potential in organic synthesis. Its strategic combination of a modifiable ester, a reactive cyano group, and a brominated aromatic ring amenable to a wide array of cross-coupling reactions makes it a valuable precursor for the synthesis of complex molecules, including pharmaceutical intermediates. This guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers to leverage this compound in their synthetic endeavors.

References

  • An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride. (2019). ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 2-(3-bromophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a significant percentage of FDA-approved drugs featuring these core structures. Their prevalence stems from their ability to engage in a wide array of biological interactions, often serving as privileged scaffolds in the design of novel therapeutic agents. Among the myriad of building blocks available for the construction of these vital molecules, Methyl 2-(3-bromophenyl)-2-cyanoacetate stands out as a particularly versatile and powerful synthon.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 2-(3-bromophenyl)-2-cyanoacetate in the synthesis of diverse heterocyclic systems. The presence of a reactive methylene group, a cyano moiety, an ester functional group, and a strategically placed bromine atom on the phenyl ring offers multiple avenues for cyclization and further functionalization. This guide will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols, and showcase the breadth of heterocyclic scaffolds accessible from this singular starting material. Our focus is to bridge theoretical knowledge with practical application, empowering researchers to leverage this reagent to its full potential in their synthetic endeavors.

The Strategic Advantage of Methyl 2-(3-bromophenyl)-2-cyanoacetate

The utility of Methyl 2-(3-bromophenyl)-2-cyanoacetate as a precursor for heterocyclic synthesis is rooted in its unique combination of reactive sites. The active methylene group, flanked by both a cyano and an ester group, is readily deprotonated to form a nucleophilic carbanion, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3] The cyano and ester functionalities can act as electrophilic sites or participate in cyclization reactions.[4] Furthermore, the bromine atom on the phenyl ring serves as a convenient handle for post-cyclization modifications via cross-coupling reactions, allowing for the introduction of additional molecular diversity.

This guide will explore three key synthetic strategies employing Methyl 2-(3-bromophenyl)-2-cyanoacetate:

  • Gewald Three-Component Reaction: For the synthesis of highly substituted 2-aminothiophenes.

  • Thorpe-Ziegler Cyclization: For the construction of fused pyridine and pyrimidine ring systems.

  • Michael Addition and Subsequent Cyclization: For the preparation of various six-membered heterocycles.

Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, typically in the presence of a base.[5][6][7][8] This reaction is highly valued for its operational simplicity and the diversity of substituents that can be incorporated into the thiophene ring.[8]

Mechanistic Rationale

The reaction is believed to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene of Methyl 2-(3-bromophenyl)-2-cyanoacetate to form a stable intermediate.[7] This is followed by the addition of elemental sulfur to the activated methylene group. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.[7] The base plays a crucial role in catalyzing both the Knoevenagel condensation and the addition of sulfur.

Experimental Protocol: Synthesis of Methyl 4-Aryl-2-amino-5-(3-bromophenyl)thiophene-3-carboxylates

This protocol details the synthesis of a 2-aminothiophene derivative using an aromatic aldehyde as the carbonyl component.

Materials:

  • Methyl 2-(3-bromophenyl)-2-cyanoacetate

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Elemental sulfur

  • Morpholine or Triethylamine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and magnetic stir bar

  • Crystallization dish

Procedure:

  • To a 100 mL round-bottom flask, add Methyl 2-(3-bromophenyl)-2-cyanoacetate (1.0 eq.), the desired aromatic aldehyde (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (20 mL).

  • Add morpholine (0.2 eq.) as a catalyst to the stirred suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate from the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford the pure 2-aminothiophene.

Data Presentation
AldehydeBaseReaction Time (h)Yield (%)
BenzaldehydeMorpholine385
4-ChlorobenzaldehydeMorpholine2.591
4-MethoxybenzaldehydeTriethylamine478
2-NaphthaldehydeTriethylamine382
Experimental Workflow Diagram

Gewald_Reaction reagents Methyl 2-(3-bromophenyl)-2-cyanoacetate + Aromatic Aldehyde + Sulfur + Ethanol reaction_vessel Round-bottom Flask Reflux, 2-4h Base Catalyst reagents->reaction_vessel 1. Add Reagents workup Cool to RT Vacuum Filtration reaction_vessel->workup 2. Reaction purification Recrystallization workup->purification 3. Isolation product Pure 2-Aminothiophene Derivative purification->product 4. Purification Thorpe_Ziegler start Methyl 2-(3-bromophenyl)-2-cyanoacetate step1 Alkylation with ClCH2CN, NaH/DMF start->step1 dinitrile Dinitrile Intermediate step1->dinitrile step2 Thorpe-Ziegler Cyclization (e.g., NaOEt, Toluene, Reflux) dinitrile->step2 enaminonitrile Cyclic Enaminonitrile step2->enaminonitrile hydrolysis Acid Hydrolysis (Optional) enaminonitrile->hydrolysis ketone Fused Cyclic Ketone hydrolysis->ketone Michael_Addition_Pathway start Methyl 2-(3-bromophenyl)-2-cyanoacetate + α,β-Unsaturated Ketone enolate_formation Base-catalyzed Enolate Formation start->enolate_formation michael_addition Michael Addition (1,4-Conjugate Addition) enolate_formation->michael_addition adduct 1,5-Dicarbonyl Adduct Intermediate michael_addition->adduct cyclization Intramolecular Condensation adduct->cyclization aromatization Aromatization (e.g., Dehydration) cyclization->aromatization product Substituted Pyridine/Pyridone aromatization->product

Sources

The Versatile Role of Methyl 2-(3-bromophenyl)-2-cyanoacetate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely on the use of versatile chemical building blocks. Methyl 2-(3-bromophenyl)-2-cyanoacetate has emerged as a significant intermediate, offering a unique combination of reactive functional groups and a strategically positioned bromine atom on the phenyl ring. This trifecta of a cyano group, a methyl ester, and a bromo-substituent makes it a highly valuable precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The cyano and ester moieties provide handles for various cyclization and condensation reactions, while the 3-bromophenyl group serves as a crucial anchor for introducing further molecular complexity through cross-coupling reactions, a cornerstone of modern drug discovery. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of Methyl 2-(3-bromophenyl)-2-cyanoacetate, complete with detailed protocols and insights into its application in the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors for oncology.

Core Attributes and Synthetic Versatility

Methyl 2-(3-bromophenyl)-2-cyanoacetate is a crystalline solid at room temperature. Its molecular structure presents several key features that are advantageous for medicinal chemists:

  • Activated Methylene Group: The carbon atom positioned between the cyano and ester groups is highly acidic, making it a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

  • Reactive Cyano and Ester Groups: These functional groups are prime candidates for participation in cyclization reactions to form a wide range of heterocyclic systems. Cyanoacetamides, readily derived from this ester, are versatile precursors for pharmacologically active compounds.[1][2]

  • The "3-Bromo" Handle: The bromine atom at the meta-position of the phenyl ring is strategically placed for late-stage functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the phenyl ring to optimize biological activity and pharmacokinetic properties.

Application in the Synthesis of Kinase Inhibitors: A Case Study

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 3-bromophenyl motif has been identified as a key pharmacophore in several potent kinase inhibitors. While direct synthesis of a marketed drug from Methyl 2-(3-bromophenyl)-2-cyanoacetate is not prominently documented in publicly available literature, its structural elements are present in numerous patented kinase inhibitors. The following section outlines a generalized, yet detailed, synthetic workflow illustrating how this versatile building block can be utilized to construct a core scaffold found in various kinase inhibitors, such as those targeting Aurora kinases.

Workflow for the Synthesis of a Pyrido[2,3-d]pyrimidinone Kinase Inhibitor Scaffold

This workflow demonstrates the utility of Methyl 2-(3-bromophenyl)-2-cyanoacetate in a multi-step synthesis to generate a substituted pyridopyrimidinone, a common core in many kinase inhibitors.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization with Guanidine cluster_2 Step 3: Hydrolysis and Cyclization A Methyl 2-(3-bromophenyl)-2-cyanoacetate C Enamine Intermediate A->C Reaction B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent D Enamine Intermediate F 2,4-Diamino-5-(3-bromophenyl) -pyrimidine-6-carbonitrile D->F Reaction E Guanidine Nitrate E->F Reagent G 2,4-Diamino-5-(3-bromophenyl) -pyrimidine-6-carbonitrile I Pyrido[2,3-d]pyrimidinone Scaffold G->I Reaction H Acidic Hydrolysis H->I Condition

Caption: Synthetic workflow for a pyridopyrimidinone scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Enamine Intermediate via Knoevenagel Condensation

Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that utilizes an active methylene compound. In this step, the activated methylene group of Methyl 2-(3-bromophenyl)-2-cyanoacetate reacts with an electrophile, here N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a reactive enamine intermediate. This intermediate is a versatile precursor for the subsequent cyclization step.

Materials:

  • Methyl 2-(3-bromophenyl)-2-cyanoacetate (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of Methyl 2-(3-bromophenyl)-2-cyanoacetate in anhydrous toluene, add DMF-DMA.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate.

  • The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Protocol 2: Synthesis of the 2,4-Diamino-5-(3-bromophenyl)pyrimidine-6-carbonitrile

Rationale: This step involves the cyclization of the enamine intermediate with guanidine to form the pyrimidine ring. Guanidine, with its two amino groups and a central carbon, is an excellent reagent for constructing the pyrimidine core. The reaction proceeds through a series of condensation and elimination steps.

Materials:

  • Crude enamine intermediate from Protocol 1 (1.0 eq)

  • Guanidine nitrate (1.5 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the crude enamine intermediate in anhydrous ethanol.

  • Add guanidine nitrate and sodium ethoxide to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and adjust the pH to neutral with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the desired diaminopyrimidine derivative.

Protocol 3: Synthesis of the Pyrido[2,3-d]pyrimidinone Scaffold

Rationale: The final step involves an acid-catalyzed hydrolysis of the nitrile group followed by an intramolecular cyclization to form the fused pyridopyrimidinone ring system. This scaffold is a common core in many kinase inhibitors.

Materials:

  • 2,4-Diamino-5-(3-bromophenyl)pyrimidine-6-carbonitrile from Protocol 2 (1.0 eq)

  • Concentrated Sulfuric Acid

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • Carefully add the diaminopyrimidine derivative to concentrated sulfuric acid at 0 °C.

  • Slowly warm the mixture to 100-120 °C and stir for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain the crude pyridopyrimidinone scaffold.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Compound/IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
Methyl 2-(3-bromophenyl)-2-cyanoacetateC₁₀H₈BrNO₂254.08-
Enamine IntermediateC₁₃H₁₃BrN₂O₂309.16>90 (crude)
2,4-Diamino-5-(3-bromophenyl)pyrimidine-6-carbonitrileC₁₁H₈BrN₅306.1270-80
Pyrido[2,3-d]pyrimidinone ScaffoldC₁₁H₇BrN₄O307.1160-70

Future Perspectives and the Role of the 3-Bromophenyl Group

The synthesized pyridopyrimidinone scaffold, still containing the 3-bromophenyl moiety, is primed for further elaboration. The bromine atom can be readily converted to a variety of other functional groups using well-established cross-coupling methodologies. This allows for the generation of a library of analogues for structure-activity relationship (SAR) studies, a critical step in the optimization of a lead compound. For instance, Suzuki coupling can be employed to introduce various aryl or heteroaryl groups, which can form key interactions with the target kinase.

G A Pyrido[2,3-d]pyrimidinone Scaffold (with 3-Br) B Suzuki Coupling (Arylboronic acid, Pd catalyst) A->B C Buchwald-Hartwig Amination (Amine, Pd catalyst) A->C D Sonogashira Coupling (Alkyne, Pd/Cu catalyst) A->D E Library of Kinase Inhibitor Analogs B->E C->E D->E

Caption: Late-stage functionalization of the 3-bromophenyl group.

Conclusion

Methyl 2-(3-bromophenyl)-2-cyanoacetate is a powerful and versatile building block in medicinal chemistry. Its unique combination of reactive sites allows for the efficient construction of complex heterocyclic scaffolds that are central to the development of novel therapeutics. The protocols and workflows detailed in this application note provide a practical guide for researchers to harness the synthetic potential of this valuable intermediate, particularly in the pursuit of new kinase inhibitors for the treatment of cancer and other diseases. The strategic incorporation of the 3-bromophenyl group not only facilitates the initial core synthesis but also provides a crucial handle for late-stage diversification, accelerating the drug discovery process.

References

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0. [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. [Link]

  • El-Gaby, M. S. A., et al. (2000).
  • Al-Saleh, B., et al. (2005). Synthesis and in-vitro antimicrobial evaluation of some new 2,4,6-trisubstituted pyridine derivatives. Archiv der Pharmazie, 338(4), 171-177.
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  • European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS (EP 3660020 B1). [Link]

  • Google Patents. (n.d.).
  • Abdelrazek, F. M., & Salah, A. M. (1997). Synthesis of some new pyridazine and fused pyridazine derivatives. Egyptian Journal of Chemistry, 40(1-6), 105-111.
  • Tadić, J. D., et al. (2019). Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones. Journal of the Serbian Chemical Society, 84(10), 1075-1084. [Link]

  • Ali, M. M., et al. (1995). Synthesis and reactions of some new 2-substituted-4-aryl-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid esters. Indian Journal of Heterocyclic Chemistry, 5(2), 123-126.
  • El-Kashef, H. S., et al. (2003). Synthesis of some new thieno[2,3-b]pyridines and related heterocyclic compounds with expected biological activity.
  • Abdel-Latif, F. F., & Shaker, R. M. (1995). Synthesis of some new pyran, pyridine, and pyrazole derivatives. Indian Journal of Chemistry-Section B, 34(7), 633-636.
  • Abdelrazek, F. M., et al. (2001). Nitriles in organic synthesis: Novel synthesis of 2-amino-4-aryl-6-chloronicotinonitriles and their utility in the synthesis of some new heterocyclic compounds. Afinidad, 58(495), 339-344.
  • El-Emary, T. I. (2007). Synthesis of some new pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines. Journal of the Chinese Chemical Society, 54(2), 433-438.

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Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-(3-bromophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides an in-depth technical overview and detailed protocols for the application of the Suzuki coupling reaction to a specific and valuable substrate: Methyl 2-(3-bromophenyl)-2-cyanoacetate. This substrate is a versatile building block in medicinal chemistry and materials science, and its successful coupling opens avenues to a diverse array of novel compounds. This document will navigate the theoretical underpinnings of the reaction, offer practical, field-tested protocols, and provide troubleshooting guidance to empower researchers in achieving successful and reproducible outcomes.

Introduction: The Power and Elegance of the Suzuki-Miyaura Coupling

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[3] The reaction is widely employed in the synthesis of polyolefins, styrenes, and substituted biphenyls, which are key components in many pharmaceuticals and advanced materials.[3]

The versatility of the Suzuki coupling stems from several key advantages:

  • Mild Reaction Conditions: The reaction often proceeds at moderate temperatures, preserving sensitive functional groups.[4]

  • High Functional Group Tolerance: A wide array of functional groups are compatible with the reaction conditions.[4]

  • Commercial Availability of Reagents: A vast library of boronic acids and their derivatives are commercially available, facilitating rapid library synthesis and structure-activity relationship (SAR) studies.[5]

  • Low Toxicity: The boron-containing reagents and byproducts are generally considered to have low toxicity, contributing to the reaction's "green" credentials.

Our focus, Methyl 2-(3-bromophenyl)-2-cyanoacetate, possesses both an aryl bromide for coupling and electron-withdrawing ester and cyano moieties. These groups can influence the electronic properties of the aromatic ring and may require careful consideration when selecting reaction parameters to ensure optimal yields and minimize side reactions.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps centered around a palladium catalyst.[2][6]

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 (Active Catalyst) Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X L2 (Oxidative Addition Product) Ar-Pd(II)-X L2 (Oxidative Addition Product) Pd(0)L2 (Active Catalyst)->Ar-Pd(II)-X L2 (Oxidative Addition Product) Oxidative Addition (Ar-X) Ar-Pd(II)-OR' L2 Ar-Pd(II)-OR' L2 Ar-Pd(II)-X L2 (Oxidative Addition Product)->Ar-Pd(II)-OR' L2 Ligand Exchange (Base) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-OR' L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar' L2->Pd(0)L2 (Active Catalyst) Reductive Elimination Ar-Ar' (Product) Ar-Ar' (Product) Ar-Pd(II)-Ar' L2->Ar-Ar' (Product) Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in our case, Methyl 2-(3-bromophenyl)-2-cyanoacetate) to a palladium(0) complex. This is often the rate-determining step.[3][7] The palladium inserts into the carbon-bromine bond, forming a palladium(II) intermediate.[6] The general reactivity trend for the halide is I > Br > OTf >> Cl.[3][8]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[3] A base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center.[1][9][10]

  • Reductive Elimination: In the final step, the two organic fragments on the palladium(II) complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][11]

Experimental Protocols: A Practical Guide

The following protocols are designed as a robust starting point for the Suzuki coupling of Methyl 2-(3-bromophenyl)-2-cyanoacetate with various boronic acids. Optimization may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow A Reagent Preparation & Assembly B Inert Atmosphere Purge A->B C Solvent Addition B->C D Reaction Heating & Stirring C->D E Reaction Monitoring (TLC/GC-MS) D->E F Work-up & Extraction E->F G Purification (Column Chromatography) F->G H Product Characterization G->H

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.[12]

Materials and Reagents
  • Methyl 2-(3-bromophenyl)-2-cyanoacetate (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, stirring and heating equipment

Note on Reagent Quality: The success of a Suzuki coupling is highly dependent on the quality of the reagents. Boronic acids can degrade over time; it is advisable to use fresh or properly stored material.[13] Solvents should be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[8][13]

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 2-(3-bromophenyl)-2-cyanoacetate (1.0 equiv), the desired boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[13]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure coupled product.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired product. The following table provides a starting point for the optimization of the Suzuki coupling of Methyl 2-(3-bromophenyl)-2-cyanoacetate with a representative boronic acid.

EntryBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)9012Expected High
2Phenylboronic acidPdCl₂(dppf) (2)K₃PO₄ (3.0)Toluene/H₂O (4:1)1008Expected High
34-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2.0)DMF8016Expected Moderate-High
43-Pyridylboronic acidPd₂(dba)₃ (2) + SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O (4:1)10012Expected Moderate-High

Yields are illustrative and will vary based on the specific boronic acid and precise reaction conditions.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common problems and their potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized) - Poor quality boronic acid (degraded) - Insufficiently degassed solvent - Incorrect base- Ensure a strictly inert atmosphere.[13] - Use fresh, high-purity reagents.[13] - Consider using more stable boronic esters (e.g., pinacol esters). - Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[1]
Formation of Homocoupled Byproduct - Presence of oxygen - High reaction temperature- Thoroughly degas all solvents and maintain a positive inert gas pressure. - Optimize the reaction temperature; lower temperatures may reduce homocoupling.
Protodeborylation (Loss of Boronic Acid) - Presence of water with certain bases - Prolonged reaction times at high temperatures- Use anhydrous conditions if possible, or a less hydrolytic base like KF. - Monitor the reaction closely and stop it once the starting material is consumed.[6]
Dehalogenation of Starting Material - Hydride source in the reaction mixture (e.g., from solvent)- Use high-purity, anhydrous solvents. - Consider a different solvent or base combination.[13]

A logical approach to troubleshooting is essential for efficiently resolving issues.

Troubleshooting_Workflow A Low Yield Observed B Verify Reagent Quality & Inert Atmosphere A->B C Re-run with Fresh Reagents & Rigorous Degassing B->C D Systematically Vary Reaction Parameters C->D If still low yield E Screen Different Catalysts/Ligands D->E F Screen Different Bases D->F G Screen Different Solvents D->G H Optimize Temperature & Time D->H I Successful Coupling E->I F->I G->I H->I

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.[8]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(43), 17298-17311. [Link]

  • Le Duc, G., & Jutand, A. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Topics in Organometallic Chemistry, 40, 1-31. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566-1575. [Link]

  • The Organic Chemistry Tutor. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Guram, A. S., & Bei, X. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 7(12), 2481-2484. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Voršilák, M., & Svozil, D. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(10), 2119-2130. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

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Definitive Analytical Characterization of Cyanoacetate Esters: A Multi-Modal Approach to Structure, Purity, and Properties

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

Cyanoacetate esters are pivotal building blocks in modern organic synthesis, serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] The precise structural integrity and purity of these reagents are paramount, as impurities can derail synthetic pathways, reduce yields, and compromise the safety and efficacy of the final products.[2] This guide provides a comprehensive framework of analytical methodologies for the robust characterization of cyanoacetate esters. We move beyond mere procedural lists to explain the causality behind experimental choices, integrating spectroscopic, chromatographic, and thermal analysis techniques into a cohesive workflow. This document is intended for researchers, chemists, and quality control professionals who require definitive analytical data to accelerate development and ensure product quality.

The Analytical Imperative for Cyanoacetate Esters

The reactivity of cyanoacetate esters, primarily centered around the active methylene group and the versatile cyano moiety, makes them indispensable in reactions like the Knoevenagel condensation.[3] However, their synthesis can introduce impurities such as unreacted starting materials, residual solvents, or by-products from side reactions.[2] A rigorous analytical strategy is therefore not merely a quality control step but a foundational component of reliable and reproducible science. This guide outlines a multi-technique approach to provide orthogonal data points, ensuring a complete profile of the molecule's identity, purity, and physical properties.

Foundational Structural Elucidation: Spectroscopic Methods

Spectroscopy provides the fundamental "fingerprint" of a molecule, confirming its covalent structure and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, offering unambiguous information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for full characterization.

  • Expertise & Causality: ¹H NMR provides data on the electronic environment of protons and their connectivity through spin-spin coupling, confirming the arrangement of alkyl chains and methylene groups. ¹³C NMR complements this by identifying each unique carbon atom, including the quaternary carbons of the nitrile and carbonyl groups, which are invisible in ¹H NMR.[4] The choice of a deuterated solvent like CDCl₃ is critical as it solubilizes the ester without introducing interfering proton signals.

Protocol 1: ¹H and ¹³C NMR Analysis of Ethyl Cyanoacetate

  • Sample Preparation: Dissolve approximately 10-20 mg of the ethyl cyanoacetate sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal from CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters: Spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: Spectral width of 220 ppm, 512-1024 scans, relaxation delay of 2 seconds.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and reference both spectra to the TMS peak at 0.00 ppm.

Table 1: Typical NMR Spectroscopic Data for Ethyl Cyanoacetate in CDCl₃

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 4.25 Quartet (q) -O-CH₂ -CH₃
¹H 3.45 Singlet (s) NC-CH₂ -COO-
¹H 1.30 Triplet (t) -O-CH₂-CH₃
¹³C[5] 162.7 Singlet C =O
¹³C[5] 113.1 Singlet -C ≡N
¹³C[5] 63.2 Singlet -O-C H₂-CH₃
¹³C[5] 25.1 Singlet NC-C H₂-COO-

| ¹³C[5] | 14.0 | Singlet | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups that define cyanoacetate esters: the nitrile and the ester carbonyl.

  • Expertise & Causality: The high polarity and bond strength of the C≡N and C=O bonds result in strong, characteristic absorption bands in the IR spectrum. The nitrile stretch appears in a relatively uncongested region, making it a highly reliable diagnostic peak.[6] This method is excellent for quickly verifying the successful synthesis or identity of a target compound.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Analysis

  • Sample Preparation: Place one drop of the neat liquid cyanoacetate ester directly onto the ATR crystal. For solid samples, place a small amount of powder on the crystal and apply pressure using the anvil.

  • Background Collection: With the clean, empty ATR crystal, collect a background spectrum to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption frequencies and compare them to reference values.

Table 2: Characteristic IR Absorption Frequencies for Cyanoacetate Esters

Functional Group Frequency Range (cm⁻¹) Intensity Notes
C≡N Stretch (Nitrile) 2260 - 2240 Medium, Sharp A highly diagnostic peak for the cyano group.[6][7]
C=O Stretch (Ester) 1750 - 1735 Strong, Sharp Characteristic of a saturated ester carbonyl group.[8]
C-O Stretch (Ester) 1300 - 1000 Strong Two distinct bands are often observed.

| C-H Stretch (Alkyl) | 3000 - 2850 | Medium | Associated with the ester alkyl chain and the α-methylene. |

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation patterns, further structural confirmation. It is most powerfully employed when coupled with a chromatographic separation technique (e.g., GC-MS).

  • Expertise & Causality: Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The highest mass-to-charge ratio (m/z) peak often corresponds to the molecular ion (M⁺), directly confirming the molecular weight.[9] The fragmentation pattern provides a puzzle-like confirmation of the structure.

Purity and Quantitative Analysis: Chromatographic Methods

Chromatography is the gold standard for separating a compound from impurities, allowing for accurate purity assessment and quantification.

Gas Chromatography (GC)

For volatile and thermally stable compounds like simple alkyl cyanoacetates, GC with a Flame Ionization Detector (GC-FID) is the preferred method for purity analysis.

  • Expertise & Causality: GC separates compounds based on their boiling points and interactions with a stationary phase inside a capillary column.[2] A non-polar column like a DB-1 is often a good starting point. The FID is highly sensitive to organic compounds and provides a linear response over a wide concentration range, making it ideal for calculating purity based on peak area percentages. An internal standard can be used for precise quantification.[1][10]

Protocol 3: GC-FID Purity Analysis of Ethyl Cyanoacetate

  • Sample Preparation: Prepare a solution of the sample at ~1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate. If using an internal standard (e.g., benzene or dioxane), add it at a known concentration.[2][10]

  • Instrument Setup (GC-FID):

    • Column: KB-1 or similar non-polar capillary column (e.g., 30 m x 0.32 mm, 1.0 µm film thickness).[2][11]

    • Carrier Gas: Nitrogen or Helium, at a constant flow rate.[2]

    • Injector: Split/Splitless, 240 °C.[2][10]

    • Detector (FID): 255-260 °C.[2][10]

    • Oven Program: Initial 120 °C, ramp at 30 °C/min to 205 °C, hold for 5 min. (This is an example program and must be optimized).[2]

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate purity as the area percent of the main peak relative to the total area of all peaks.

Table 3: Example GC Retention Time Data

Component Retention Time (min)
Ethanol (Solvent Impurity) 0.50[2]
Benzene (Internal Standard) 0.57[2][12]

| Ethyl Cyanoacetate | 0.80[2][12] |

High-Performance Liquid Chromatography (HPLC)

HPLC is indispensable for analyzing less volatile cyanoacetate esters, thermally sensitive compounds, or for monitoring the progress of reactions in solution.[13]

  • Expertise & Causality: Reversed-phase HPLC (RP-HPLC) separates compounds based on their polarity. A nonpolar C18 stationary phase is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[14] More polar compounds elute first. A UV detector is commonly used as the ester and nitrile groups provide sufficient chromophores for detection.[15]

Protocol 4: RP-HPLC Analysis for Reaction Monitoring

  • Sample Preparation: Withdraw an aliquot from the reaction mixture. Dilute it with the mobile phase to a suitable concentration (e.g., ~0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Instrument Setup (HPLC-UV):

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric or formic acid.[14][16] Formic acid is preferred for MS compatibility.[14]

    • Flow Rate: 1.0 mL/min.[17]

    • Detector (UV): Set to a wavelength where the analyte absorbs, e.g., 228 nm.[17]

    • Column Temperature: 30 °C.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Data Analysis: Monitor the disappearance of starting material peaks and the appearance of the product peak over time.

Physical Property Characterization: Thermal Analysis

Thermal analysis techniques provide critical data on the physical properties of the material, such as melting point, boiling point, and thermal stability.

  • Expertise & Causality:

    • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to precisely determine the melting point (as an endothermic peak) of solid esters and can also be used to assess purity, as impurities tend to broaden and depress the melting peak.[18]

    • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and decomposition profile of the ester.[19] This is particularly important for applications where the material will be heated.

Integrated Analytical Workflow

No single technique provides a complete picture. A robust characterization strategy integrates these methods logically.

G cluster_0 Structural Confirmation cluster_1 Purity & Quantification cluster_2 Physical Properties NMR NMR (1H, 13C) [Structure & Connectivity] MS Mass Spec [Molecular Weight] NMR->MS IR FTIR [Functional Groups] GC GC-FID [Purity, Volatiles] IR->GC MS->GC HPLC HPLC-UV [Purity, Non-Volatiles] GC->HPLC DSC DSC [Melting Point, Purity] HPLC->DSC TGA TGA [Thermal Stability] DSC->TGA Final Fully Characterized Product TGA->Final Synthesis Synthesized Cyanoacetate Ester Synthesis->NMR Synthesis->IR

Caption: Integrated workflow for comprehensive characterization.

Conclusion

The characterization of cyanoacetate esters is a multi-faceted process that requires an intelligent application of orthogonal analytical techniques. By combining spectroscopy for structural verification, chromatography for purity and quantitative assessment, and thermal analysis for physical property determination, researchers can build a complete, reliable, and defensible data package for their materials. This integrated approach ensures the quality and consistency required for successful research, development, and manufacturing outcomes.

References

  • SIELC Technologies. Separation of Acetic acid, cyano-, 1,1-dimethylethyl ester on Newcrom R1 HPLC column. [Online] Available at: [Link]

  • PubChem. Ethyl cyanoacetate | C5H7NO2 | CID 7764. [Online] Available at: [Link]

  • University of Surrey. Synthesis, Thermal and Mechanical Analysis and Molecular Modelling of Novel Cyanate Ester Resins. [Online] Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 13C n.m.r. examination of ethyl cyano(arylhydrazono)acetates. [Online] Available at: [Link]

  • SIELC Technologies. Ethyl cyanoacetate. [Online] Available at: [Link]

  • Google Patents. WO2012128265A1 - Process for producing cyanoacetic acid esters.
  • Semantic Scholar. Gas Chromatographic Determination of Cyanoacetic Acid and Sodium Cyanoacetate. [Online] Available at: [Link]

  • ResearchGate. FT-MIR spectra for 2-hydroxyimino-2-cyanoacetic acid ethyl ester at chosen temperatures. [Online] Available at: [Link]

  • ResearchGate. Quantitative determination of cyanoacetic acid content in teriflunomide drug substance by ion chromatography using conductivity detector. [Online] Available at: [Link]

  • ResearchGate. Thermal, mechanical, and conductivity properties of cyanate ester composites. [Online] Available at: [Link]

  • SpectraBase. Ethylisocyanoacetate - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

  • Google Patents. US6130347A - Preparation of cyanoacetic esters.
  • SciSpace. Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester. [Online] Available at: [Link]

  • National Institute of Standards and Technology. Ethyl cyanoacetate - Mass spectrum (electron ionization). [Online] Available at: [Link]

  • ResearchGate. Conformational isomerism in methyl cyanoacetate: A combined matrix-isolation infrared spectroscopy and molecular orbital study. [Online] Available at: [Link]

  • National Institute of Standards and Technology. Acetic acid, cyano-, methyl ester. [Online] Available at: [Link]

  • MDPI. A Molecular Dynamics Study of Cyanate Ester Monomer Melt Properties. [Online] Available at: [Link]

  • National Institute of Standards and Technology. Ethyl cyanoacetate - Infrared Spectrum. [Online] Available at: [Link]

  • National Institute of Standards and Technology. Ethyl cyanoacetate - NIST WebBook. [Online] Available at: [Link]

  • National Institute of Standards and Technology. Acetic acid, cyano-, 2-methoxyethyl ester. [Online] Available at: [Link]

  • SIELC Technologies. Cyanoacetic acid. [Online] Available at: [Link]

  • Antpedia. Analytical method for cyanoacetic acid Std. [Online] Available at: [Link]

  • Semantic Scholar. Analysis of Cyanoacetic Acid Content by HPLC. [Online] Available at: [Link]

  • E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. [Online] Available at: [Link]

  • ResearchGate. Study on optimum synthesis of ethyl cyanoacetate. [Online] Available at: [Link]

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Application Notes and Protocols for the Hydrolysis of the Methyl Ester Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The hydrolysis of esters is a cornerstone reaction in organic synthesis, primarily utilized for the deprotection of carboxylic acids.[1][2] Methyl esters, in particular, are common protecting groups due to their ease of formation and general stability.[3][4] However, their cleavage to reveal the free carboxylic acid requires carefully chosen conditions to ensure high yield and prevent unwanted side reactions. The selection of an appropriate hydrolysis method is dictated by the substrate's sensitivity to acidic or basic conditions, the presence of other functional groups (chemoselectivity), and the desired reaction scale.[5][6]

This guide provides a comprehensive overview of the three primary methods for methyl ester hydrolysis: base-catalyzed (saponification), acid-catalyzed, and enzymatic hydrolysis. We will delve into the mechanistic underpinnings of each approach, offer detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Choosing the Right Hydrolysis Method: A Strategic Overview

The decision to use basic, acidic, or enzymatic hydrolysis is a critical first step. The choice hinges on the stability of the starting material and the presence of other functionalities. For instance, base-sensitive groups may decompose under saponification conditions, while acid-labile moieties would preclude acid-catalyzed methods. Enzymatic hydrolysis offers a mild alternative for complex molecules where chemoselectivity is paramount.[7][8]

start Methyl Ester Substrate decision Evaluate Substrate Sensitivity start->decision base Base-Catalyzed (Saponification) decision->base Stable to Base? acid Acid-Catalyzed decision->acid Stable to Acid? enzyme Enzymatic decision->enzyme Sensitive to Acid/Base? High Selectivity Needed?

Caption: Decision workflow for selecting a hydrolysis method.

Section 1: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, commonly known as saponification, is the most frequently used method for cleaving methyl esters.[9][10] It is an essentially irreversible process because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol by-product.[10][11]

Mechanism and Principles: The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is rapidly deprotonated to the carboxylate salt, driving the reaction to completion.[10][12]

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation (Irreversible) Ester Ester Tetrahedral Intermediate Tetrahedral Intermediate Ester->Tetrahedral Intermediate + OH⁻ Carboxylic Acid Carboxylic Acid Tetrahedral Intermediate->Carboxylic Acid - OCH₃⁻ Carboxylate Salt Carboxylate Salt Carboxylic Acid->Carboxylate Salt + OH⁻ cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Elimination Ester Ester Protonated Ester Protonated Ester Ester->Protonated Ester + H₃O⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Ester->Tetrahedral Intermediate + H₂O Carboxylic Acid Carboxylic Acid Tetrahedral Intermediate->Carboxylic Acid - CH₃OH, - H₃O⁺

Sources

Application Note: Comprehensive Spectroscopic Analysis of Methyl 2-(3-bromophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

Methyl 2-(3-bromophenyl)-2-cyanoacetate is a versatile bifunctional molecule, serving as a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its structure, featuring a brominated aromatic ring, a nitrile, and an ester moiety, offers multiple reaction sites for molecular elaboration. For researchers in synthetic chemistry and drug development, unambiguous structural confirmation and purity assessment are paramount. This application note provides a comprehensive guide to the analytical characterization of this compound using a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are designed to be self-validating, providing a robust framework for quality control and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination, providing a detailed map of the carbon-hydrogen framework. For Methyl 2-(3-bromophenyl)-2-cyanoacetate, both ¹H and ¹³C NMR are essential for confirming the precise arrangement of atoms.

Rationale for Experimental Design

The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable data. Deuterated chloroform (CDCl₃) is the preferred solvent due to its excellent solubilizing capacity for moderately polar organic compounds and its minimal interference in the ¹H spectrum, with a single residual peak at δ 7.26 ppm. A standard 500 MHz spectrometer provides the necessary resolution to resolve the complex splitting patterns of the aromatic protons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 10-15 mg of Methyl 2-(3-bromophenyl)-2-cyanoacetate solid.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Data Acquisition:

    • Acquire spectra on a 500 MHz NMR spectrometer.

    • For ¹H NMR, acquire 16 scans with a relaxation delay of 1.0 second.

    • For ¹³C NMR, acquire 1024 scans using a proton-decoupled pulse sequence.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the residual CDCl₃ peak at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis prep1 Weigh 10-15 mg Sample prep2 Dissolve in 0.7 mL CDCl3 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire ¹H Spectrum (16 scans) prep3->acq1 acq2 Acquire ¹³C Spectrum (1024 scans) prep3->acq2 proc1 Fourier Transform & Phasing acq1->proc1 acq2->proc1 proc2 Calibrate to Solvent Peak proc1->proc2 proc3 Integrate & Assign Signals proc2->proc3

Caption: Workflow for NMR sample preparation and analysis.

Predicted Spectral Data and Interpretation

¹H NMR (500 MHz, CDCl₃): The proton spectrum is defined by three distinct regions: the aromatic protons, the alpha-proton, and the methyl ester protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.70t, J ≈ 1.8 Hz1HH-2 (Ar-H)Located between two electron-withdrawing groups (Br and the acetate substituent), this proton is expected to be the most deshielded of the aromatic protons.
~ 7.62ddd, J ≈ 8.0, 2.0, 1.0 Hz1HH-6 (Ar-H)Ortho to the bromine atom, showing coupling to H-5 and H-4.
~ 7.48ddd, J ≈ 8.0, 2.0, 1.0 Hz1HH-4 (Ar-H)Ortho to the acetate substituent, showing coupling to H-5 and H-2.
~ 7.35t, J ≈ 8.0 Hz1HH-5 (Ar-H)Coupled to both H-4 and H-6, appearing as a triplet. This assignment is consistent with data from the highly analogous compound, cyano(3-bromophenyl)methyl acetate.[2]
~ 4.90s1Hα-CHThis methine proton is significantly deshielded due to the adjacent electron-withdrawing phenyl, cyano, and carbonyl groups. A singlet is expected as there are no adjacent protons.
~ 3.85s3H-OCH₃The methyl ester protons appear as a characteristic singlet in a region typical for this functional group.

¹³C NMR (125 MHz, CDCl₃): The proton-decoupled ¹³C spectrum confirms the presence of all 10 unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 165.0C=O (Ester)The carbonyl carbon of the ester group appears in its characteristic downfield region.
~ 135.5Ar C-1Quaternary carbon attached to the acetate substituent.
~ 133.5Ar C-HAromatic methine carbon.
~ 130.5Ar C-HAromatic methine carbon.
~ 129.0Ar C-HAromatic methine carbon.
~ 122.5Ar C-BrThe carbon directly bonded to bromine is shielded relative to other aromatic carbons but identifiable.
~ 116.0C≡N (Nitrile)The nitrile carbon appears in its expected range, as seen in related phenylacetonitrile structures.[3]
~ 54.0-OCH₃The methyl ester carbon.
~ 45.0α-CHThe alpha-carbon, shifted downfield by the adjacent substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides rapid and definitive confirmation of the key functional groups within the molecule. The vibrational energies of the nitrile and ester groups provide unmistakable signatures.

Rationale for Experimental Design

Attenuated Total Reflectance (ATR) is the method of choice for analyzing solid samples. It requires no sample preparation (such as creating KBr pellets) and provides high-quality, reproducible spectra by bringing the solid sample into direct contact with a high-refractive-index crystal (typically diamond).

Experimental Protocol: ATR-FTIR
  • Instrument Background: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interference.

  • Sample Application: Place a small amount of the solid Methyl 2-(3-bromophenyl)-2-cyanoacetate sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-500 cm⁻¹. Co-add 32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background and presented in terms of transmittance or absorbance.

Workflow for FTIR Analysis

FTIR_Workflow cluster_acq Data Acquisition (ATR) cluster_proc Data Analysis acq1 Record Background Spectrum acq2 Place Sample on ATR Crystal acq1->acq2 acq3 Apply Pressure Clamp acq2->acq3 acq4 Collect Sample Spectrum (32 scans) acq3->acq4 proc1 Background Correction acq4->proc1 proc2 Identify Key Absorption Bands proc1->proc2 proc3 Correlate Bands to Functional Groups proc2->proc3

Caption: Workflow for ATR-FTIR data acquisition and analysis.

Predicted Spectral Data and Interpretation

The IR spectrum should display several strong, characteristic bands that confirm the molecular structure.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3080Medium-WeakC-H StretchAromatic C-H
~ 2960WeakC-H StretchAliphatic C-H (-OCH₃)
~ 2245Medium, SharpC≡N StretchNitrile
~ 1745Strong, SharpC=O StretchEster
~ 1580, 1470Medium-WeakC=C StretchAromatic Ring
~ 1250StrongC-O StretchEster
< 700MediumC-Br StretchAryl Halide

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural clues derived from its fragmentation pattern.

Rationale for Experimental Design

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, causing it to fragment in a predictable and reproducible manner. This is ideal for structural elucidation. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, provides a highly distinctive isotopic signature that is invaluable for identifying bromine-containing fragments.[4][5]

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_acq Data Acquisition (EI-MS) cluster_proc Data Analysis acq1 Introduce Sample acq2 Ionize with 70 eV Electron Beam acq1->acq2 acq3 Separate Ions by m/z acq2->acq3 acq4 Detect Ions acq3->acq4 proc1 Identify Molecular Ion (M/M+2) acq4->proc1 proc2 Analyze Isotopic Patterns proc1->proc2 proc3 Assign Key Fragment Ions proc2->proc3

Caption: Workflow for EI-MS data acquisition and analysis.

Predicted Spectral Data and Interpretation

The mass spectrum will be characterized by the unique isotopic pattern of bromine.

m/z (Mass/Charge)IonFragmentation Pathway
254 / 256[C₁₀H₈⁷⁹BrNO₂]⁺˙ / [C₁₀H₈⁸¹BrNO₂]⁺˙Molecular Ion (M⁺˙, M+2⁺˙) . The presence of this doublet with ~1:1 intensity is definitive proof of a single bromine atom in the molecule.[5][6]
223 / 225[M - OCH₃]⁺Loss of a methoxy radical (•OCH₃) from the ester.
195 / 197[M - COOCH₃]⁺Loss of the carbomethoxy radical (•COOCH₃), a common and favorable fragmentation for methyl esters. This results in the stable 2-(3-bromophenyl)acetonitrile cation.
174[M - Br]⁺Loss of a bromine radical (•Br). This peak will not have the isotopic partner.
155 / 157[C₆H₄Br]⁺Bromophenyl cation, resulting from cleavage of the C-C bond alpha to the ring.
76[C₆H₄]⁺˙Benzyne radical cation, from the loss of Br and HCN from the [M - COOCH₃]⁺ fragment.

Conclusion

The combination of NMR, FTIR, and MS provides a complete and unambiguous analytical profile of Methyl 2-(3-bromophenyl)-2-cyanoacetate. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern of the aromatic ring. FTIR spectroscopy provides rapid verification of the critical nitrile and ester functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern, with the characteristic M/M+2 isotopic signature providing definitive evidence for the presence of bromine. Together, these protocols and the corresponding data form a robust analytical package for researchers, ensuring the identity, purity, and structural integrity of this important synthetic intermediate.

References

  • Benchchem. A Spectroscopic Showdown: Unsubstituted Phenylacetonitrile versus its Substituted Counterparts.
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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Organic Materials

Abstract

The deliberate construction of novel organic materials is the engine driving innovation across pharmaceuticals, electronics, and sustainable technologies.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices central to modern organic synthesis. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind experimental design, from the selection of catalytic systems to the choice of purification methods. We present detailed, field-tested protocols for cornerstone synthetic reactions, frameworks for polymerization, and a guide to the essential characterization techniques required to validate the structure and purity of newly synthesized materials.

Introduction: The Architectural Design of Matter

Organic synthesis is the art and science of constructing complex organic molecules from simpler, readily available precursors.[3] This endeavor is not merely academic; it is the foundation for creating next-generation materials with tailored properties. Whether designing highly efficient organic light-emitting diodes (OLEDs), developing potent pharmaceutical agents, or engineering sustainable polymers, the ability to form specific chemical bonds with precision and control is paramount.[2][4][5]

A successful synthesis requires an integrated approach to three core challenges:

  • Constructing the Carbon Skeleton: Assembling the fundamental framework of the target molecule.[6]

  • Managing Functional Groups: Introducing, transforming, or removing functionalities to achieve the desired chemical properties.[6]

  • Controlling Stereochemistry: Selectively creating specific three-dimensional arrangements of atoms, which is often critical for biological activity.[3][6]

This guide focuses on the primary tools and strategies employed to meet these challenges, emphasizing robust and widely applicable methodologies.

Pillar I: Carbon-Carbon Bond Formation - The Cornerstone of Synthesis

The formation of carbon-carbon (C-C) bonds is the single most important operation in building complex organic molecules.[7] Over the past few decades, transition-metal-catalyzed cross-coupling reactions have revolutionized this field, providing mild, efficient, and functional-group-tolerant methods for connecting carbon atoms.[2][8] The 2010 Nobel Prize in Chemistry, awarded for these developments, underscores their profound impact.[2][8]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[9] It is arguably the most widely used C-C cross-coupling reaction due to its mild conditions, tolerance of a vast range of functional groups, and the generally low toxicity and high stability of the boronic acid reagents.[10]

Causality in Experimental Design:

  • Catalyst: The active catalytic species is Palladium(0), which can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a more stable Palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[10][11] The choice of precatalyst often depends on air stability and cost.

  • Ligand: Ligands, typically phosphines, are crucial for stabilizing the palladium center and tuning its reactivity.[10] Electron-rich, bulky ligands like SPhos or XPhos facilitate the key steps of the catalytic cycle, enabling the coupling of more challenging substrates (e.g., aryl chlorides).[10][11]

  • Base: A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[7][9] The choice of base can significantly impact reaction rate and yield.

  • Solvent: The reaction is often performed in a mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous phase, which helps to dissolve the inorganic base.[9][10]

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_r1_r2 R¹-Pd(II)L₂-R² Intermediate pd_intermediate R¹-Pd(II)L₂-X Intermediate oxidative_addition->pd_intermediate pd_intermediate->pd0 Reductive Elimination transmetalation Transmetalation pd_intermediate->transmetalation transmetalation->pd_r1_r2 pd_r1_r2->pd_intermediate Transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product reagents1 R¹-X (Aryl Halide) reagents1->oxidative_addition reagents2 R²-B(OH)₂ (Boronic Acid) + Base reagents2->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL) & Water (0.5 mL)

  • Standard workup and purification reagents (ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[10]

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10] Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the tube via syringe.[10] Degassing the solvents (by sparging with argon or through freeze-pump-thaw cycles) is critical to prevent catalyst deactivation.

  • Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10]

  • Work-up: After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Add water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (15 mL each).[10]

  • Isolation: Combine the organic layers, wash with brine (20 mL) to remove residual water, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[10]

The Stille Coupling

The Stille coupling joins an organostannane (organotin) compound with an organic halide or pseudohalide, also catalyzed by palladium.[11] Its primary advantage is the stability of organostannane reagents to air and moisture, and their compatibility with a wide array of functional groups.[11] However, the high toxicity of organotin compounds is a significant drawback, necessitating careful handling and purification to remove tin byproducts.[11][12]

Causality in Experimental Design:

  • Organostannane: The R³ group on the R²-Sn(R³)₃ reagent is typically a non-transferable group like butyl or methyl.[11]

  • Additives: The rate-determining step is often transmetalation.[11] This step can be accelerated by additives. Copper(I) salts (e.g., CuI) can increase the reaction rate significantly.[11] In some cases, lithium chloride (LiCl) is added to facilitate the reaction by forming more reactive organopalladium chloride species.[11][12]

Table 1: Comparison of Common Cross-Coupling Reaction Components
FeatureSuzuki-Miyaura CouplingStille Coupling
Electrophile Aryl/Vinyl Halides (I, Br, Cl), TriflatesAryl/Vinyl Halides (I, Br, Cl), Triflates
Nucleophile Organoboron compounds (Boronic acids/esters)Organostannanes (R-SnBu₃)
Typical Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂[11]
Typical Ligand Phosphines (e.g., PPh₃, SPhos, XPhos)Phosphines (e.g., PPh₃, P(o-tol)₃)[11]
Activator/Additive Base (K₃PO₄, Cs₂CO₃, Na₂CO₃)Cu(I) salts, LiCl, CsF[11]
Key Advantage Low toxicity of boron reagents, stable.[10]High functional group tolerance.[11]
Key Disadvantage Can be sensitive to reaction conditions.High toxicity of tin reagents/byproducts.[11]

Pillar II: Carbon-Heteroatom Bond Formation

The introduction of heteroatoms, particularly nitrogen, into organic frameworks is crucial for tuning the electronic and photophysical properties of materials.[5] Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for synthesizing arylamines, which are common motifs in organic electronic materials and pharmaceuticals.[5][13]

The principles are analogous to C-C coupling: a palladium catalyst facilitates the reaction between an aryl halide and an amine in the presence of a suitable base and ligand. The development of specialized ligands has been key to expanding the scope of this reaction to include a wide variety of amines and less reactive aryl chlorides.[14]

Pillar III: Polymerization Techniques for Macromolecular Materials

Many advanced organic materials are polymers, where molecular properties are dictated by the collective behavior of long macromolecular chains. The synthesis of these materials relies on two major strategies: chain-growth and step-growth polymerization.[15][16]

Chain-Growth Polymerization

In chain-growth polymerization, monomers sequentially add to a reactive site on a growing polymer chain.[15][17] The key characteristic is that high molecular weight polymers are formed rapidly, even at low monomer conversion.[15][18] The process involves distinct initiation, propagation, and termination steps.[15]

Mechanisms:

  • Radical Polymerization: Initiated by a radical species (e.g., from a peroxide), with the propagating site being a carbon radical. This method is robust and tolerant of many functional groups.[19][20]

  • Cationic Polymerization: Initiated by an acid, with the propagating site being a carbocation. It is effective for monomers with electron-donating groups.[19]

  • Anionic Polymerization: Initiated by a nucleophile (e.g., n-butyllithium), with the propagating site being a carbanion. This method works well for monomers with electron-withdrawing groups and can lead to polymers with very controlled molecular weights.[19][20]

Diagram: Comparison of Polymer Growth Mechanisms

Polymer_Growth cluster_0 Chain-Growth Polymerization cluster_1 Step-Growth Polymerization cg_start Initiator + Monomers cg_mid One long chain forms quickly while monomers remain cg_start->cg_mid cg_end High MW Polymer + Monomers cg_mid->cg_end sg_start Monomers sg_mid Dimers, Trimers, Oligomers form sg_start->sg_mid sg_end High MW Polymer forms at high conversion sg_mid->sg_end

Caption: Contrasting growth patterns in chain- and step-growth polymerization.

Step-Growth Polymerization

Step-growth polymerization proceeds by reaction between any two molecular species (monomer, dimer, oligomer).[16][21] Unlike chain-growth, the polymer's molecular weight builds up slowly and high molecular weight is only achieved at very high monomer conversion.[16][21] This method is used to produce common polymers like polyesters and polyamides.[16] Many conjugated polymers used in organic electronics are synthesized via step-growth mechanisms, often using C-C cross-coupling reactions on difunctional monomers.[22]

Pillar IV: Purification and Characterization

The synthesis of a novel material is incomplete without rigorous purification and unequivocal characterization. The properties of organic materials, particularly in electronic applications, are extremely sensitive to impurities.[23]

Purification Protocols
  • Crystallization: This is a primary technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures.[24][25][26] The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in solution.[24]

  • Column Chromatography: This technique separates compounds based on their differential adsorption onto a solid stationary phase (e.g., silica gel) while being carried by a liquid mobile phase (the eluent).[24][25] Less polar compounds typically travel down the column faster than more polar compounds, allowing for effective separation.

  • Sublimation: For some organic electronic materials, train sublimation under high vacuum is a powerful purification method that can yield materials of very high purity by separating volatile compounds based on their different sublimation temperatures.[23][25][26]

Characterization Techniques

Once purified, the identity and purity of the compound must be confirmed. A combination of techniques is required for unequivocal support of the assigned structure.[27]

Diagram: The Workflow of Organic Material Synthesis

Workflow design 1. Molecular Design & Synthetic Planning synthesis 2. Chemical Synthesis (e.g., Cross-Coupling) design->synthesis workup 3. Reaction Work-up (Extraction, Washing) synthesis->workup purification 4. Purification (Chromatography, Crystallization) workup->purification characterization 5. Structural Characterization (NMR, MS, etc.) purification->characterization testing 6. Property Testing characterization->testing

Caption: A generalized workflow from conceptual design to final material testing.

Table 2: Key Characterization Techniques and Their Applications
TechniqueAbbreviationInformation Provided
Nuclear Magnetic Resonance Spectroscopy NMRProvides detailed information about the molecular structure, including the carbon-hydrogen framework and connectivity (¹H, ¹³C, COSY NMR).[28][29]
Mass Spectrometry MSDetermines the molecular weight and elemental composition (via High-Resolution MS) of a compound. Fragmentation patterns can help confirm the structure.[28][29]
High-Performance Liquid Chromatography HPLCSeparates components in a mixture to assess the purity of the final compound.[27][28]
Infrared Spectroscopy IRIdentifies the presence of specific functional groups (e.g., C=O, O-H, N-H) within a molecule.[28][29]
UV-Visible Spectroscopy UV-VisMeasures electronic transitions and is used to characterize conjugated systems and optical properties.[28]
Elemental Analysis -Determines the percentage composition of elements (C, H, N, S, etc.) to confirm the empirical formula, providing strong evidence of purity.[27]

Conclusion

The synthesis of novel organic materials is a dynamic and enabling field of science. Mastery of foundational synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions and polymerization techniques, provides the essential grammar for composing new molecular architectures. A disciplined approach, integrating rational synthetic design with rigorous purification and characterization, is the hallmark of trustworthy and reproducible materials research. The protocols and frameworks presented in this guide offer a robust starting point for professionals seeking to build the innovative materials of the future.

References

  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling - Benchchem. (n.d.).
  • Protocol for Stille Coupling Reactions Using Stannane Reagents - Benchchem. (n.d.).
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Advanced characterization techniques for organic and inorganic materials: Emerging trends, innovations, and multidisciplinary applications. (2025, June 30). R Discovery.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Stille Coupling. (n.d.). NROChemistry.
  • C–C Coupling. (n.d.). Wiley Online Library.
  • Advances in organic synthesis methods. (2019, February 27). The Pharma Innovation Journal.
  • Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry.
  • Characterising new chemical compounds & measuring results. (n.d.). Royal Society Publishing.
  • Characterization of Organic Compounds. (n.d.). ACS Publications - American Chemical Society.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews.
  • Principles of Organic Synthesis. (n.d.). MSU chemistry.
  • Chain-Growth Polymers Explained: Definition, Examples, Practice & Video Lessons. (2024, November 13).
  • 29.2: Chain-Growth Polymers. (2014, July 20). Chemistry LibreTexts.
  • Five of the Most Useful Transformations in Modern Organic Synthesis. (n.d.). Fisher Scientific.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman.
  • Purity of organic semiconductors as a key factor for the performance of organic electronic devices. (2020, October 29). RSC Publishing.
  • How Does Chain-growth Polymerization Create Long Polymer Chains? (2025, October 28). YouTube.
  • The Stille Reaction. (n.d.). Chem 115 Myers.
  • 30.1: Chain-Growth Polymers. (2023, January 28). Chemistry LibreTexts.
  • Chain-growth polymerization. (n.d.). Wikipedia.
  • Editorial: Design, Synthesis, and Application of Novel π-Conjugated Materials—Part Ⅱ. (n.d.). NIH.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
  • STEP-GROWTH (CONDENSATION) POLYMERIZATION. (n.d.).
  • Synthesis of Organic Materials: It's Techniques and Applications. (2022, December 21). Research and Reviews.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Controlled Step-Growth Polymerization. (2020, February 14). CCS Chemistry - Chinese Chemical Society.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department.
  • Step-growth polymerization. (n.d.). Wikipedia.
  • Purification of Organic Compounds- Purification Methods in Chemistry. (n.d.). Allen.
  • Methods of Purification of Organic Compounds. (2023, January 8). GeeksforGeeks.
  • methods of purification of organic compounds. (2019, October 16). BYJU'S.
  • Palladium-catalyzed C-N and C-O cross-coupling reactions. (n.d.). DSpace@MIT.
  • 30.4: Step-Growth Polymers. (2023, January 28). Chemistry LibreTexts.
  • C–N coupling reactions with arenes through C–H activation: the state-of-the-art versus the principles of green chemistry. (n.d.). Catalysis Science & Technology (RSC Publishing).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction

Methyl 2-(3-bromophenyl)-2-cyanoacetate is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical and agrochemical compounds.[1] Its structure, featuring a stereocenter at the α-carbon and functional handles for further elaboration, makes it a versatile intermediate. The primary synthetic route to this and similar α-aryl cyanoacetates involves the α-arylation of methyl cyanoacetate. While conceptually straightforward, achieving high yields and purity can be challenging due to competing side reactions and the need for precise control over reaction parameters. This guide will focus on the palladium-catalyzed α-arylation of methyl cyanoacetate with a suitable 3-bromophenyl electrophile, a modern and efficient method for this transformation.[2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate, offering causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

  • Possible Cause 1: Inactive Catalyst System

    • Explanation: The palladium catalyst, typically a complex with a phosphine ligand, is the heart of the C-C bond-forming reaction. Its activity can be compromised by exposure to oxygen or moisture, or by the use of impure reagents. The choice of ligand is also critical for catalytic efficiency.[3]

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen). Use Schlenk techniques or a glovebox.

      • Use High-Purity Reagents: Ensure all reagents, especially the palladium precursor and phosphine ligand, are of high purity and handled under inert conditions.

      • Catalyst and Ligand Selection: For the α-arylation of esters, catalyst systems like [P(t-Bu)₃Pd(μ-Br)]₂ have proven effective.[3] If this is not available, a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BrettPhos) is a good starting point.[4]

      • Catalyst Loading: While typically low (0.5-2 mol%), insufficient catalyst loading can lead to poor conversion. Consider a modest increase in catalyst loading if other factors are ruled out. In some protocols, a second charge of the catalyst is added to drive the reaction to completion.[3]

  • Possible Cause 2: Ineffective Base

    • Explanation: A base is required to deprotonate the methyl cyanoacetate, forming the nucleophilic enolate. The strength and nature of the base are crucial. A base that is too weak will result in a low concentration of the enolate, while an overly strong or sterically hindered base might favor side reactions.

    • Troubleshooting Steps:

      • Base Selection: Strong, non-nucleophilic bases are generally preferred. Sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LiHMDS), or sodium tert-butoxide (NaOt-Bu) are common choices. For reactions sensitive to strong bases, weaker carbonate bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly with the right ligand.[4]

      • Base Purity and Handling: Ensure the base is fresh and handled under inert conditions, as many strong bases are hygroscopic and reactive with air.

      • Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation of the methyl cyanoacetate.

  • Possible Cause 3: Poor Solvent Choice

    • Explanation: The solvent plays a critical role in solubilizing the reactants and catalyst, and in influencing the reaction rate and pathway.

    • Troubleshooting Steps:

      • Solvent Polarity and Aprotic Nature: Polar aprotic solvents like tetrahydrofuran (THF), 1,4-dioxane, or toluene are generally good choices for palladium-catalyzed cross-coupling reactions.

      • Anhydrous Conditions: The presence of water can deactivate the catalyst and quench the enolate. Ensure the solvent is thoroughly dried before use.

Issue 2: Formation of Significant Side Products

  • Possible Cause 1: Dialkylation of Methyl Cyanoacetate

    • Explanation: The product, Methyl 2-(3-bromophenyl)-2-cyanoacetate, still possesses an acidic proton at the α-position and can be deprotonated and react with another molecule of the aryl halide, leading to the formation of a diarylated byproduct.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a slight excess of methyl cyanoacetate relative to the 3-bromophenyl halide (e.g., 1.1-1.2 equivalents).

      • Slow Addition: Add the aryl halide slowly to the reaction mixture containing the pre-formed enolate of methyl cyanoacetate. This helps to maintain a low concentration of the electrophile, favoring mono-arylation.

  • Possible Cause 2: Homocoupling of the Aryl Halide

    • Explanation: The palladium catalyst can promote the coupling of two molecules of the 3-bromophenyl halide, leading to the formation of 3,3'-dibromobiphenyl.

    • Troubleshooting Steps:

      • Optimize Ligand and Catalyst: The choice of ligand can significantly influence the selectivity. Bulky phosphine ligands often suppress this side reaction.

      • Temperature Control: Running the reaction at the lowest effective temperature can help minimize homocoupling.

  • Possible Cause 3: Elimination Reaction (if using a secondary or tertiary halide)

    • Explanation: While the primary target synthesis uses an aryl halide, if an analogous synthesis were attempted with a secondary or tertiary alkyl halide, E2 elimination would be a major competing pathway, leading to the formation of an alkene.[5][6] This is a common side reaction in Williamson ether synthesis, which shares mechanistic similarities with C-alkylation.[7]

    • Troubleshooting Steps:

      • Choice of Halide: For α-alkylation, primary halides are strongly preferred to minimize elimination.[5]

Issue 3: Difficulty in Product Purification

  • Possible Cause 1: Co-elution with Starting Materials or Byproducts

    • Explanation: The product may have similar polarity to the starting aryl halide or some of the side products, making separation by column chromatography challenging.

    • Troubleshooting Steps:

      • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) can improve separation.[8] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Possible Cause 2: Residual Palladium Catalyst

    • Explanation: Traces of the palladium catalyst can remain in the final product, which is often undesirable, especially for pharmaceutical applications.

    • Troubleshooting Steps:

      • Aqueous Workup: A thorough aqueous workup, including washes with solutions like aqueous ammonium chloride or brine, can help remove some of the palladium salts.

      • Filtration through Celite or Silica Gel: Filtering the crude reaction mixture through a short plug of Celite or silica gel before concentration can help remove some of the catalyst.[9]

      • Charcoal Treatment: In some cases, treatment of a solution of the crude product with activated charcoal can help adsorb residual palladium.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate?

A1: The palladium-catalyzed α-arylation of methyl cyanoacetate with a 3-bromophenyl halide (e.g., 3-bromoiodobenzene or 1,3-dibromobenzene) is a highly reliable and versatile method. It generally offers good yields and tolerates a wide range of functional groups.[2]

Q2: What are the key safety precautions for this synthesis?

A2:

  • Cyanide Compounds: Methyl cyanoacetate is a cyanide derivative and should be handled with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

  • Strong Bases: Strong bases like sodium hydride and LiHMDS are corrosive and react violently with water. Handle them under an inert atmosphere.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Solvents: Organic solvents are flammable and should be handled away from ignition sources.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC, a sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light or with a suitable stain.

Q4: What are the expected spectroscopic data for the final product?

  • ¹H NMR: You would expect to see signals for the methyl ester protons (a singlet around 3.7-3.8 ppm), a singlet for the α-proton (if present, though it is substituted in the product), and a complex multiplet pattern in the aromatic region (around 7.2-7.8 ppm) corresponding to the four protons on the 3-bromophenyl ring.

  • ¹³C NMR: Signals for the methyl ester carbon, the α-carbon, the nitrile carbon, and the carbons of the aromatic ring are expected.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (254.08 g/mol for C₁₀H₈BrNO₂), with a characteristic isotopic pattern for the presence of one bromine atom.

Experimental Protocols

The following is a generalized protocol for the palladium-catalyzed α-arylation of methyl cyanoacetate. Optimization of specific parameters may be necessary.

Materials:

  • Methyl cyanoacetate

  • 3-Bromoiodobenzene (or 1,3-dibromobenzene)

  • Palladium catalyst (e.g., [P(t-Bu)₃Pd(μ-Br)]₂ or a combination of a Pd source and a ligand)

  • Strong base (e.g., NaH or LiHMDS)

  • Anhydrous solvent (e.g., THF or toluene)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Reagents for workup and purification (e.g., ethyl acetate, hexanes, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate)

Step-by-Step Methodology:

  • Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (argon or nitrogen).

  • Addition of Base and Cyanoacetate: To the flask, add the anhydrous solvent, followed by the strong base. Cool the mixture to 0 °C in an ice bath. Slowly add methyl cyanoacetate (1.1 eq) to the suspension of the base. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the enolate.

  • Addition of Aryl Halide and Catalyst: To the enolate solution, add the 3-bromophenyl halide (1.0 eq) followed by the palladium catalyst (0.5-2 mol%).

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically 60-100 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePossible CauseRecommended Solution
Low/No Yield Inactive catalystUse high-purity reagents under an inert atmosphere; select an appropriate Pd/ligand system.
Ineffective baseChoose a suitable strong, non-nucleophilic base (e.g., NaH, LiHMDS); ensure it is fresh and handled under inert conditions.
Poor solvent choiceUse a dry, polar aprotic solvent like THF or toluene.
Side Products DialkylationUse a slight excess of methyl cyanoacetate; add the aryl halide slowly.
HomocouplingOptimize the ligand and reaction temperature.
Purification Co-elutionOptimize column chromatography conditions with a gradient elution; consider recrystallization.
Catalyst residuePerform a thorough aqueous workup; filter through Celite/silica; consider charcoal treatment.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Dry Reagents & Glassware setup_inert Setup Under Inert Atmosphere prep_reagents->setup_inert add_base_cyano Add Base & Methyl Cyanoacetate setup_inert->add_base_cyano form_enolate Form Enolate add_base_cyano->form_enolate add_aryl_catalyst Add Aryl Halide & Catalyst form_enolate->add_aryl_catalyst heat_reaction Heat & Monitor Reaction add_aryl_catalyst->heat_reaction quench_reaction Quench Reaction heat_reaction->quench_reaction extraction Aqueous Extraction quench_reaction->extraction purification Column Chromatography / Recrystallization extraction->purification final_product final_product purification->final_product Isolate Pure Product

Caption: Experimental workflow for the synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate.

Troubleshooting Logic

G cluster_catalyst Catalyst System cluster_base Base & Enolate cluster_conditions Reaction Conditions start Low Yield Issue check_inert Inert Atmosphere? check_base_strength Base Strength? check_solvent Anhydrous Solvent? check_reagents Reagent Purity? check_ligand Optimal Ligand? optimize Re-run with Optimized Conditions check_ligand->optimize check_base_purity Base Purity? check_stoichiometry Base Stoichiometry? check_stoichiometry->optimize check_temp Optimal Temperature? check_time Sufficient Time? check_time->optimize

Caption: Troubleshooting decision tree for low yield issues.

References

  • Huang, D. S., DeLuca, R. J., & Hartwig, J. F. (2011). α-Arylation of esters catalyzed by the Pd(I) dimer [P(t-Bu)3Pd(μ-Br)]2. Organic Syntheses, 88, 4-13. Retrieved from [Link]

  • Supporting Information for a relevant study. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • da Silva, J. F., et al. (2017). Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phenylacetic Acid, Esters and Phenylacetonitriles. Journal of the Brazilian Chemical Society, 28(11), 2136-2143. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Supporting Information from Wiley-VCH. (n.d.). Retrieved from [Link]

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Common side reactions in the preparation of substituted phenylacetates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the preparation of substituted phenylacetates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis of this important class of compounds. My approach is to not only offer solutions but to also explain the underlying chemical principles to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to address specific problems you may encounter during your experiments, categorized by the synthetic method.

Method 1: Fischer-Speier Esterification of Phenylacetic Acids

This classic method involves the reaction of a substituted phenylacetic acid with an alcohol in the presence of an acid catalyst.[1][2][3]

Question 1: My Fischer esterification reaction is resulting in a low yield of the desired phenylacetate. What are the potential causes and how can I improve it?

Answer: Low yields in Fischer esterification are most commonly due to the reversible nature of the reaction.[2][4] The equilibrium between the reactants (carboxylic acid and alcohol) and products (ester and water) can be unfavorable. Here are the primary causes and their solutions:

  • Incomplete Reaction Due to Equilibrium:

    • Cause: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.[2][4]

    • Solution: To shift the equilibrium towards the product, you can:

      • Use an Excess of a Reactant: Employ a large excess of the alcohol, which is often also used as the solvent.[2][5][6] This is a cost-effective strategy when using simple alcohols like methanol or ethanol.

      • Remove Water: Actively remove water as it is formed. This can be achieved by:

        • Dean-Stark Apparatus: If your solvent forms an azeotrope with water (e.g., toluene, hexane), a Dean-Stark trap is highly effective.[1][2]

        • Dehydrating Agents: Add a chemical desiccant like molecular sieves (3Å or 4Å) directly to the reaction mixture to sequester water as it's produced.[6]

  • Suboptimal Reaction Conditions:

    • Cause: Insufficient reaction time or temperature can lead to an incomplete reaction.[5][7]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][7] If the reaction has stalled, you can try increasing the reaction temperature or extending the reaction time.

  • Catalyst Deactivation:

    • Cause: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can be deactivated by moisture.[7]

    • Solution: Ensure your catalyst is fresh and that all your reagents and glassware are anhydrous.

The following diagram illustrates a troubleshooting workflow for low yields in Fischer esterification:

fischer_esterification_troubleshooting start Low Yield in Fischer Esterification check_equilibrium Is the equilibrium unfavorable? start->check_equilibrium check_conditions Are reaction conditions optimal? check_equilibrium->check_conditions No solution_equilibrium Use excess alcohol or remove water (Dean-Stark/desiccant) check_equilibrium->solution_equilibrium Yes check_catalyst Is the catalyst active? check_conditions->check_catalyst No solution_conditions Increase temperature/time; monitor by TLC check_conditions->solution_conditions Yes solution_catalyst Use fresh, anhydrous catalyst and reagents check_catalyst->solution_catalyst Yes

Caption: Troubleshooting workflow for low-yield Fischer esterification.

Question 2: I am observing significant amounts of unreacted phenylacetic acid in my crude product after workup. How can I effectively remove it?

Answer: The presence of unreacted starting material is a common issue.[7][8] Fortunately, the acidic nature of the unreacted phenylacetic acid allows for its straightforward removal during the workup.

  • Cause: Incomplete reaction or insufficient purification.

  • Solution: During the aqueous workup, wash the organic layer with a mild basic solution.[5][8][9]

    • A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is ideal.[5][9] The acidic phenylacetic acid will be deprotonated to form the corresponding sodium salt, which is highly soluble in the aqueous layer and will be separated from the desired ester in the organic layer. Be sure to perform this wash until no more CO₂ evolution (effervescence) is observed. Follow this with a brine wash to help remove residual water before drying the organic layer.[5][7]

Method 2: From Benzyl Cyanides

The hydrolysis of a substituted benzyl cyanide is a common route to the corresponding phenylacetic acid, which can then be esterified.[10][11] Alternatively, direct conversion to the ester is possible.[9]

Question 3: My synthesis of ethyl phenylacetate from benzyl cyanide is giving me phenylacetic acid as a major byproduct. How can I prevent this?

Answer: The formation of phenylacetic acid as a byproduct during the direct synthesis of the ester from benzyl cyanide is typically due to hydrolysis.[5][9]

  • Cause: Hydrolysis of either the starting benzyl cyanide or the product ester can occur, especially in the presence of water under acidic or basic conditions.[5]

  • Solution:

    • Ensure Anhydrous Conditions: If you are performing a Pinner reaction or a similar anhydrous alcoholysis of the nitrile, it is crucial to use dry reagents and solvents.

    • Workup Procedure: During the workup, washing the organic layer with a 10% sodium carbonate solution will remove the acidic phenylacetic acid byproduct.[5][9]

Question 4: The hydrolysis of my substituted benzyl cyanide to phenylacetic acid is very slow or incomplete.

Answer: The hydrolysis of nitriles can be sluggish and requires forcing conditions.

  • Cause: Insufficiently harsh reaction conditions.

  • Solution:

    • Acid Hydrolysis: A mixture of sulfuric acid and water is commonly used.[11] Heating for several hours is typically required.[11] For small-scale preparations, a mixture of water, concentrated sulfuric acid, and glacial acetic acid can be effective.[11]

    • Monitoring: Monitor the reaction by TLC or by quenching a small aliquot and analyzing by ¹H NMR to ensure the disappearance of the starting nitrile.

Method 3: From Phenylacetyl Chlorides

The reaction of a substituted phenylacetyl chloride with an alcohol is a high-yielding method for preparing phenylacetates. However, phenylacetyl chlorides are highly reactive and require careful handling.[12][13]

Question 5: I am getting a low yield in my esterification using phenylacetyl chloride, and I notice some of the starting material has decomposed.

Answer: Phenylacetyl chloride is highly sensitive to moisture.[12][13] Accidental exposure to water is the most common reason for low yields and decomposition.

  • Cause: Hydrolysis of the phenylacetyl chloride to phenylacetic acid upon contact with water.[12][13] This not only consumes the starting material but the resulting phenylacetic acid can complicate purification.[13]

  • Solution:

    • Strict Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (nitrogen or argon).[13]

    • Anhydrous Solvents and Reagents: Use freshly distilled anhydrous solvents.[13] Aprotic solvents like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are recommended.[13] Ensure the alcohol is also anhydrous.

    • Use of a Base: The reaction of phenylacetyl chloride with an alcohol produces HCl as a byproduct.[13] It is advisable to use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl and drive the reaction to completion.[13]

The following diagram illustrates the critical steps for a successful esterification using phenylacetyl chloride:

acid_chloride_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup dry_glassware Flame/Oven-Dry Glassware inert_atmosphere Cool Under Inert Atmosphere (N₂/Ar) dry_glassware->inert_atmosphere anhydrous_solvents Use Anhydrous Solvents (e.g., DCM) add_alcohol Add Anhydrous Alcohol and Base (e.g., Pyridine) anhydrous_solvents->add_alcohol inert_atmosphere->add_alcohol add_chloride Slowly Add Phenylacetyl Chloride at 0 °C add_alcohol->add_chloride monitor_tlc Monitor Reaction by TLC add_chloride->monitor_tlc wash_bicarb Wash with NaHCO₃ Solution monitor_tlc->wash_bicarb dry_purify Dry and Purify wash_bicarb->dry_purify

Caption: Key workflow for esterification with phenylacetyl chloride.

Method 4: Willgerodt-Kindler Reaction

This reaction is useful for preparing phenylacetamides or thioamides from substituted acetophenones, which can then be hydrolyzed to the corresponding phenylacetic acid and subsequently esterified.[14][15]

Question 6: My Willgerodt-Kindler reaction is producing a complex mixture of byproducts and the yield of the desired phenylacetamide is low.

Answer: The Willgerodt-Kindler reaction can be prone to side reactions if not properly controlled.

  • Cause:

    • Polymerization: If the starting material is a vinylarene (styrene derivative), it can polymerize under the reaction conditions.[16]

    • Over-hydrolysis: During the subsequent hydrolysis of the amide to the acid, prolonged reaction times or harsh conditions can lead to byproducts.[16]

    • Formation of Thioamides: In the Kindler modification, the initial product is a thioamide. Incomplete hydrolysis will leave this as an impurity.[14]

  • Solution:

    • Temperature Control: Carefully control the reaction temperature to minimize polymerization and other side reactions.

    • Controlled Hydrolysis: When hydrolyzing the resulting amide or thioamide, monitor the reaction progress to avoid over-hydrolysis.

    • Purification: The final phenylacetic acid can be purified by recrystallization before proceeding to the esterification step.[17]

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions when preparing phenylacetyl chloride? A1: Phenylacetyl chloride is a corrosive, volatile, and lachrymatory (tear-inducing) liquid.[12][13] It reacts violently with water to release corrosive hydrogen chloride (HCl) gas.[13] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

Q2: Can I use palladium-catalyzed carbonylation to synthesize substituted phenylacetates? A2: Yes, palladium-catalyzed carbonylation is a powerful method for synthesizing phenylacetic acid derivatives.[17][18][19] This can be achieved through the carbonylation of substituted benzyl halides or even by the direct carbonylation of benzylic C-H bonds under certain conditions.[18][20][21] These methods often exhibit high functional group tolerance but may require optimization of the catalyst, ligand, and reaction conditions.[21][22][23]

Q3: I am concerned about product loss during the workup and purification. What are some best practices? A3: Significant product loss can occur during extraction and purification.[5] To minimize this:

  • Extraction: Perform multiple extractions with smaller volumes of an appropriate organic solvent for better recovery.[7] If an emulsion forms during the aqueous workup, adding a saturated brine solution can help to break it.[7]

  • Purification: For volatile esters, be mindful of the conditions used for solvent removal under reduced pressure. If purification by distillation is required, ensure the pressure and temperature are optimized to prevent product decomposition.[5] For non-volatile products, column chromatography can be an effective purification method.[7][24]

Q4: Can transesterification be a side reaction? A4: Yes, transesterification can be an unintended side reaction.[25][26] If you are using an alcohol as a solvent that is different from the alcohol moiety of your ester product, and there are acidic or basic catalysts present, you may observe the formation of a new ester.[25][26] This is particularly relevant in syntheses where alkoxide bases are used.[25]

Data Summary

Synthetic MethodCommon Side ProductsKey to Minimizing Side Reactions
Fischer Esterification Unreacted starting materialsDrive equilibrium by removing water or using excess alcohol.[2][5][6]
From Benzyl Cyanide Phenylacetic acid (from hydrolysis)Ensure anhydrous conditions during ester synthesis; wash with base during workup.[5][9]
From Phenylacetyl Chloride Phenylacetic acid (from hydrolysis)Strict anhydrous conditions and use of an inert atmosphere are crucial.[12][13]
Willgerodt-Kindler Polymers (from vinylarenes), thioamidesCareful temperature control and monitored hydrolysis.[14][16]
Palladium-Catalyzed Carbonylation Varies with substrate and catalystOptimization of catalyst, ligand, base, and reaction conditions.[21][22][23]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of a Substituted Phenylacetic Acid
  • To a round-bottom flask, add the substituted phenylacetic acid (1.0 eq.).

  • Add a large excess of the desired alcohol (e.g., 10-20 eq.), which will also serve as the solvent.

  • With caution, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the stirring mixture.[7]

  • Equip the flask with a reflux condenser and heat the mixture to reflux.[7]

  • Monitor the reaction progress by TLC until the starting carboxylic acid is consumed (typically several hours).[7]

  • Allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.[7]

  • Purify the crude product by vacuum distillation or column chromatography as needed.[7]

Protocol 2: General Procedure for Esterification using a Substituted Phenylacetyl Chloride
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of nitrogen.[13]

  • Add the primary or secondary alcohol (1.0 eq.) and anhydrous dichloromethane (DCM).[13]

  • Add anhydrous pyridine or triethylamine (1.1 eq.) to the solution.[13]

  • Cool the solution to 0 °C in an ice bath.

  • In a separate, dry flask, dissolve the substituted phenylacetyl chloride (1.05 eq.) in anhydrous DCM.

  • Add the phenylacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.[13]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.[13]

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated aqueous NaHCO₃, and brine.[13]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.[13]

  • Purify by column chromatography or vacuum distillation.

References

  • How to drive Phenyl acetoacetate synthesis to completion - Benchchem. (URL: )
  • Optimizing reaction conditions for benzyl phenylacet
  • Phenylacetyl chloride 103-80-0 wiki - Guidechem. (URL: )
  • Technical Support Center: Phenylacetoacetate Synthesis Without a Dean-Stark Trap - Benchchem. (URL: )
  • BENZYL CYANIDE -
  • Willgerodt rearrangement - Wikipedia. (URL: [Link])

  • Technical Support Center: Phenylacetyl Chloride in Anhydrous Solvents - Benchchem. (URL: )
  • Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google P
  • Phenylacetic acid production(PAA-precursor) - aecenar. (URL: )
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers - Benchchem. (URL: )
  • Willgerodt Reaction (phenylacetic acid route) - the hive archive. (URL: )
  • Synthesis of Phenylacetyl Chloride , Hive Methods Discourse. (URL: )
  • Benzyl cyanide can be converted into phenylacetic acid in vivo in... - ResearchGate. (URL: [Link])

  • Preparation of phenylacetyl chloride - PrepChem.com. (URL: [Link])

  • Technical Support Center: Benzyl Phenylacet
  • preventing byproduct formation in phenylacetamide synthesis - Benchchem. (URL: )
  • phenylacetic acid - Organic Syntheses Procedure. (URL: [Link])

  • Write the equations for synthesizing phenylacetic acid (\mathrm{C_6H_5CH_.. - Filo. (URL: [Link])

  • Willgerodt‐Kindler Reac1on - MSU chemistry. (URL: [Link])

  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. (URL: [Link])

  • Substituted phenylacetic acid compounds and process for preparation thereof - Google P
  • ethyl phenylacetate - Organic Syntheses Procedure. (URL: [Link])

  • Fischer–Speier esterification - Wikipedia. (URL: [Link])

  • Method for recovering and purifying phenylacetic acid - Google P
  • Palladium-Catalyzed and Photoinduced Benzylic C-H Carbonylation/Annulation under Mild Conditions - Organic Chemistry Portal. (URL: [Link])

  • Solved Fischer's esterification of phenylacetic acid with | Chegg.com. (URL: [Link])

  • Palladium Chemistry Related to Benzyl Bromide Carbonylation: Mechanistic Studies | Request PDF - ResearchGate. (URL: [Link])

  • Organic chemistry practical course. (URL: [Link])

  • Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols - MDPI. (URL: [Link])

  • Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. (URL: [Link])

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (URL: [Link])

  • Phenylacetic acid - Wikipedia. (URL: [Link])

  • Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Fischer Esterification of Glycerol by Phen - JOCPR. (URL: [Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

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Technical Support Center: Optimizing Catalyst Selection for Reactions with Cyanoacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing catalyst selection in reactions involving cyanoacetate derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of these versatile reactions. Here, we move beyond simple protocols to explain the fundamental principles behind experimental choices, empowering you to troubleshoot effectively and innovate in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts for reactions with cyanoacetate derivatives, and how do I choose a starting point?

A1: The reactivity of cyanoacetate derivatives stems from the acidity of the α-carbon, making them excellent nucleophiles in the presence of a suitable catalyst. The choice of catalyst is fundamentally tied to the specific transformation you aim to achieve. Here’s a general breakdown:

  • Base Catalysts: These are the most common for activating the methylene group of the cyanoacetate. They function by deprotonating the α-carbon to generate a reactive enolate. The strength of the base is a critical parameter.

    • Weak Organic Bases: Amines like piperidine, pyridine, and triethylamine are often used for reactions like the Knoevenagel condensation.[1] They are generally mild and can minimize side reactions.

    • Stronger Bases: Alkali metal hydroxides (e.g., KOH) or alkoxides (e.g., sodium ethoxide) provide a higher concentration of the enolate, which can be necessary for less reactive substrates.[2][3] However, they also increase the risk of side reactions like self-condensation.[1]

    • Organocatalysts: Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are highly effective and offer good control.[4][5][6]

  • Acid Catalysts: Both Brønsted and Lewis acids can catalyze reactions with cyanoacetates, particularly in Knoevenagel and Biginelli reactions.[2]

    • Brønsted Acids: Cyanoacetic acid itself can act as a Brønsted acid catalyst in certain reactions, such as the synthesis of dihydropyrimidinones.[2][3]

    • Lewis Acids: Metal salts (e.g., Cu(II) and Fe(III) immobilized on silica) can activate the carbonyl group of the electrophile, facilitating nucleophilic attack by the cyanoacetate.[2]

  • Heterogeneous Catalysts: These offer the significant advantage of easy separation and potential for recycling. Examples include zeolites, functionalized polymers, and metal oxides.[4]

Starting Point Recommendation: For a standard Knoevenagel condensation, begin with a weak organic base like piperidine or DABCO. If the reaction is sluggish, consider a stronger base or a Lewis acid co-catalyst.

Q2: My Knoevenagel condensation is producing a significant amount of a Michael adduct side-product. How can I suppress this?

A2: The formation of a Michael adduct is a common issue where a second molecule of the cyanoacetate adds to the α,β-unsaturated product of the Knoevenagel condensation.[1] This subsequent reaction is often catalyzed by the same base used for the initial condensation.

Troubleshooting Strategies:

  • Catalyst Choice: The nature of the base can influence the relative rates of the two competing reactions. Switching to a milder or sterically hindered base can sometimes favor the initial condensation over the subsequent Michael addition.[1]

  • Reaction Time: The Michael addition is often a slower process than the Knoevenagel condensation.[1] Monitor your reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the desired product is formed to prevent the accumulation of the Michael adduct.

  • Stoichiometry: Ensure accurate molar ratios of your aldehyde/ketone and the cyanoacetate. While a slight excess of the cyanoacetate can sometimes be beneficial, a large excess can drive the formation of the Michael adduct.[1]

Visualizing the Competing Pathways:

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition (Side Reaction) Aldehyde/Ketone Aldehyde/Ketone Knoevenagel_Product α,β-Unsaturated Product Aldehyde/Ketone->Knoevenagel_Product + Cyanoacetate (Base Catalyst) Cyanoacetate Cyanoacetate Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct + Cyanoacetate (Base Catalyst)

Caption: Competing Knoevenagel and Michael reaction pathways.

Q3: I am attempting an asymmetric conjugate addition with a chiral catalyst, but the enantioselectivity is low. What factors should I investigate?

A3: Achieving high enantioselectivity in asymmetric catalysis is a multifactorial challenge. Here are key areas to focus on for optimization:

  • Catalyst Structure: The steric and electronic properties of the chiral catalyst are paramount. Small changes to the ligand framework can have a profound impact on the stereochemical outcome. It is often necessary to screen a library of related catalysts to find the optimal one for a specific substrate. For instance, in the asymmetric conjugate addition of α-substituted cyanoacetates to maleimides, various cinchona alkaloids and amine thioureas were evaluated to identify the most efficient catalyst.[7]

  • Solvent Effects: The solvent can interact with the catalyst, substrate, and intermediates, influencing the transition state energies and, consequently, the enantioselectivity.[8] A systematic screening of solvents with varying polarities and coordinating abilities is recommended.

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate.

  • Counter-ion/Additives: In many cases, additives or the nature of the counter-ion in the catalyst can play a crucial role in the organization of the transition state assembly.

Troubleshooting Guides

Guide 1: Poor or No Conversion in a Base-Catalyzed Reaction
Symptom Potential Cause Troubleshooting Action & Rationale
No reaction or very slow reaction Insufficiently strong base The pKa of the base may not be high enough to effectively deprotonate the cyanoacetate derivative. Action: Switch to a stronger base (e.g., from triethylamine to DBU or KOH).
Sterically hindered substrate The active site of the catalyst or the electrophile may be sterically inaccessible. Action: Increase the reaction temperature to overcome the activation energy barrier. Consider a less sterically demanding catalyst.
Catalyst poisoning Impurities in the reagents or solvent (e.g., acidic impurities) can neutralize the base catalyst. Action: Purify all reagents and ensure the use of a dry, inert solvent and atmosphere.
Reaction starts but does not go to completion Catalyst deactivation The catalyst may be unstable under the reaction conditions or be consumed by a side reaction. Action: Add the catalyst in portions throughout the reaction. Investigate the stability of the catalyst under the reaction conditions without the substrates.
Equilibrium limitation The reaction may be reversible and have an unfavorable equilibrium constant. Action: If water is a byproduct (as in Knoevenagel condensations), use a Dean-Stark trap or a dehydrating agent to remove it and drive the reaction forward.
Guide 2: Catalyst Deactivation and Recovery

Catalyst deactivation is a common problem that can lead to decreased efficiency and increased costs.[9] Understanding the cause of deactivation is the first step toward mitigating it.

Deactivation Mechanism Common Causes Identification & Mitigation Strategies
Poisoning Impurities in the feedstock (e.g., sulfur or phosphorus compounds) strongly adsorb to the active sites.[10]Identification: Elemental analysis of the used catalyst. Mitigation: Purify the starting materials. Use a guard bed to remove poisons before the reaction.
Coking/Fouling Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[10]Identification: Thermogravimetric analysis (TGA) or temperature-programmed oxidation (TPO). Mitigation: Optimize reaction conditions (temperature, pressure) to minimize coke formation. Periodic regeneration by controlled oxidation.
Thermal Degradation (Sintering) High temperatures cause the loss of active surface area through crystallite growth.[10]Identification: X-ray diffraction (XRD) or transmission electron microscopy (TEM) to observe changes in crystallite size. Mitigation: Operate at the lowest effective temperature. Choose a thermally stable catalyst support.

Experimental Protocol: Catalyst Recyclability Test for a Heterogeneous Catalyst

  • Initial Reaction: Set up the reaction with the fresh heterogeneous catalyst according to the optimized procedure.

  • Catalyst Recovery: After the reaction is complete, separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or byproducts.

  • Drying: Dry the catalyst under vacuum or in an oven at a temperature that does not cause thermal degradation.

  • Subsequent Runs: Reuse the recovered catalyst in a new reaction with fresh substrates.

  • Analysis: Analyze the product yield and purity for each cycle. A significant drop in performance indicates catalyst deactivation.

Advanced Topics & Protocols

Decarboxylation of Cyanoacetate Derivatives

A common subsequent reaction for cyanoacetate products is decarboxylation. The Krapcho decarboxylation is a widely used method for this transformation.[11]

Q: My Krapcho decarboxylation is incomplete. What should I do?

A: Incomplete Krapcho decarboxylation can often be resolved by addressing the following:

  • Insufficient Temperature: This reaction is thermally driven and often requires temperatures between 120 °C and 180 °C.[11]

  • Inappropriate Solvent: Polar aprotic solvents like DMSO or DMF are generally necessary.[11]

  • Choice of Salt: Lithium chloride is often highly effective due to the Lewis acidity of the lithium cation.[11]

  • Presence of Water: A stoichiometric amount of water is required for the protonation of the carbanion intermediate that forms after the loss of CO2.[11]

Visualizing the Krapcho Decarboxylation Mechanism:

G Start β-Ketoester/ Cyanoacetate Ester Intermediate1 Enolate Formation (Halide Attack) Start->Intermediate1 + LiCl Intermediate2 Six-membered Transition State Intermediate1->Intermediate2 Heat (Δ) Intermediate3 Carbanion Intermediate Intermediate2->Intermediate3 CO2 CO2 Intermediate2->CO2 Product Decarboxylated Product Intermediate3->Product + H2O

Caption: Simplified mechanism of the Krapcho decarboxylation.

References

  • Zanin, K. R. A., et al. (2021). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. SciELO. Available at: [Link]

  • Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. Available at: [Link]

  • Zanin, K. R. A., et al. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. ResearchGate. Available at: [Link]

  • (N.A.). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. PMC - NIH. Available at: [Link]

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  • Wang, J.-J., et al. (2011). Organocatalytic asymmetric conjugate addition of α-substituted cyanoacetates to maleimides. Sci-Hub. Available at: [Link]

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Purification strategies to remove impurities from cyanoacetate products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of cyanoacetate products. This guide is designed for researchers, scientists, and professionals in drug development who utilize cyanoacetate esters and require high-purity materials for their work. Impurities in starting materials can lead to unwanted side reactions, reduced yields, and compromised quality of the final product.[1] This resource provides in-depth, experience-based answers to common challenges encountered during the purification of these versatile chemical intermediates.

Frequently Asked Questions (FAQs): Foundational Knowledge

Here we address the most common initial questions regarding impurities and purification strategies for cyanoacetate products.

Q1: What are the most common impurities I should expect in my crude cyanoacetate product?

A1: The impurity profile of your cyanoacetate ester is heavily dependent on its synthetic route. The most common method involves the esterification of cyanoacetic acid, which itself is often prepared from a chloroacetate salt and an alkali metal cyanide.[1][2]

Common impurities include:

  • Unreacted Starting Materials: Residual cyanoacetic acid, the corresponding alcohol (e.g., ethanol, methanol), and chloroacetate precursors.[1]

  • Solvents: Any solvents used during the synthesis or work-up, such as ethanol, benzene, or dimethylformamide.[1][3]

  • Inorganic Salts: Salts like sodium chloride or sodium sulfate formed during the synthesis of cyanoacetic acid.[4][5]

  • Side-Reaction Products:

    • Water: Formed during the esterification reaction. Its presence can promote the reverse hydrolysis reaction.[6][7]

    • Diethyl Malonate: Can form if the cyano group is hydrolyzed to a carboxylic acid and subsequently esterified, particularly at high temperatures in the presence of mineral acids.[8]

    • Cyanoacetamide: Can result from the reaction with ammonia if it is used or generated in the process.[9]

Q2: What is the primary cause of product loss during purification, and how can I prevent it?

A2: The primary cause of product loss and impurity formation during purification is the thermal decomposition of the cyanoacetic acid moiety. Cyanoacetic acid is thermally unstable and can decarboxylate at elevated temperatures (above 160°C, but degradation can occur at lower temperatures like 60-70°C with prolonged heating) to form acetonitrile and carbon dioxide.[4][10]

Prevention Strategies:

  • Temperature Control: During any heating step, especially distillation or solvent evaporation, maintain the lowest possible temperature. Using reduced pressure (vacuum) is highly recommended to lower the boiling point of the cyanoacetate ester.[3][5][10]

  • Minimize Heating Time: Do not heat the reaction or purification mixture for longer than necessary.

  • Avoid Strong Bases and Acids at High Temperatures: These can catalyze decomposition or unwanted side reactions. Neutralize any strong acids used for esterification before distillation.[5][10]

Q3: My cyanoacetic acid starting material is clumpy and difficult to handle. Why is this, and will it affect my esterification reaction?

A3: Cyanoacetic acid is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can cause it to become clumpy or even appear wet. The presence of water can negatively impact your esterification reaction, as it is a reversible process. Excess water will shift the equilibrium back towards the starting materials (cyanoacetic acid and alcohol), reducing your ester yield according to Le Châtelier's principle.[7][11]

Solution:

  • Proper Storage: Store cyanoacetic acid in a tightly sealed container in a dry environment.

  • Drying Before Use: If your cyanoacetic acid has absorbed moisture, it should be dried before use. This can be done by methods such as azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus or by drying in a vacuum oven at a mild temperature.

Troubleshooting Purification by Technique

This section provides detailed troubleshooting guides for the most common purification methods: distillation, crystallization, and chromatography.

Distillation (Fractional & Vacuum)

Distillation is the most common method for purifying liquid cyanoacetate esters.

Q4: I'm seeing a dark color and possibly smoke in my distillation flask. What's happening?

A4: This is a classic sign of thermal decomposition. The temperature in your distillation pot is too high, causing the cyanoacetate to break down.

Troubleshooting Steps:

  • Reduce the Pressure: Immediately switch to or increase the vacuum. This will lower the boiling point of your product, allowing it to distill at a safer, lower temperature.[3][12] For example, ethyl cyanoacetate boils at 205°C at atmospheric pressure, but at a much more manageable 97°C at 16 mmHg.[5]

  • Check Thermometer Placement: Ensure the thermometer bulb is positioned correctly in the distillation head (the top of the bulb should be level with the bottom of the sidearm leading to the condenser) to get an accurate reading of the vapor temperature, not the pot temperature.[13]

  • Ensure Even Heating: Use a heating mantle with a stirrer to ensure even heat distribution and prevent localized overheating.[3]

Logical Flow for Distillation Troubleshooting

Caption: A decision tree for troubleshooting common distillation issues.

Q5: My distillation is "bumping" violently, even with a stir bar. What can I do?

A5: Bumping during vacuum distillation occurs when the liquid superheats and then boils in a single, violent burst. While a stir bar is essential, other factors can contribute.[14]

Solutions:

  • Introduce an Air/Nitrogen Bleed: A very fine capillary tube or a long Pasteur pipette can be inserted through a septum to introduce a slow stream of air or nitrogen bubbles. This provides nucleation sites for smooth boiling.[15]

  • Check for Leaks: Ensure all glass joints are properly sealed and greased. A leak can cause fluctuations in pressure, leading to unstable boiling.[14]

  • Degas the Sample: Before heating, apply the vacuum for a few minutes while stirring to remove any dissolved gases, which can contribute to bumping.[14]

Crystallization

For solid cyanoacetate derivatives or for removing certain impurities, crystallization is a powerful technique.

Q6: My product is "oiling out" instead of forming crystals. How do I fix this?

A6: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated, cooled too quickly, or if the melting point of your compound is lower than the temperature of the solution when it becomes saturated.[16][17][18] Oiled-out products are often impure as the oil acts as a solvent for impurities.[19]

Troubleshooting Steps:

  • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation concentration.[16][19]

  • Slow Cooling: Allow the flask to cool to room temperature as slowly as possible. Insulating the flask can help. Do not move it directly to an ice bath.[19]

  • Scratch and Seed: Once the solution is at room temperature, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. If you have a small crystal of the pure product, add it as a "seed crystal".[16]

  • Change Solvent System: If the problem persists, it may be necessary to remove the solvent and try a different one, perhaps one with a lower boiling point. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective. Dissolve the compound in a minimum of the "good" solvent (in which it is soluble) and add the "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to clarify before cooling slowly.[20]

Workflow for Troubleshooting "Oiling Out"

G start Crude Product in Solution cool Cool Solution start->cool observe Observe Outcome cool->observe oil_out Product 'Oils Out' observe->oil_out Liquid droplets form crystals Crystals Form observe->crystals Solid precipitates reheat Reheat to Dissolve Oil oil_out->reheat end_success Isolate Pure Crystals crystals->end_success add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool induce Attempt to Induce Crystallization (Scratch/Seed) slow_cool->induce induce->observe Check again change_solvent Change Solvent System induce->change_solvent Still oils out end_retry Recover Crude & Retry change_solvent->end_retry

Caption: A workflow diagram for addressing the "oiling out" phenomenon during crystallization.

Chromatography (GC/HPLC)

Chromatography is typically used for analyzing purity but can also be adapted for purification (preparative HPLC).

Q7: I'm seeing peak tailing in my GC analysis of ethyl cyanoacetate. What's causing this?

A7: Peak tailing, where a peak is asymmetrically skewed towards the end, is a common problem. For polar compounds like cyanoacetate esters, it is often caused by unwanted interactions with "active sites" in the GC system.[21]

Potential Causes and Solutions:

  • Active Sites in the Inlet Liner: The glass inlet liner can have exposed silanol groups (-Si-OH) that interact strongly with the polar cyano and ester groups.

    • Solution: Use a deactivated (silanized) inlet liner. If you are already using one, it may be contaminated. Clean or replace it.[22]

  • Column Contamination/Degradation: The stationary phase at the head of the column can become contaminated or degrade over time, exposing active sites.

    • Solution: Condition (bake out) the column at a high temperature as recommended by the manufacturer. If this doesn't work, trim the first few inches off the front of the column. As a last resort, replace the column.[22][23]

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases can contribute to tailing.

    • Solution: Dilute your sample or reduce the injection volume.[22]

Q8: I'm trying to develop an HPLC method to check the purity of my cyanoacetate product, but I'm having trouble retaining it on a standard C18 column. What should I do?

A8: Simple cyanoacetate esters (like methyl or ethyl cyanoacetate) are quite polar and may have insufficient retention on standard reverse-phase (C18) columns, often eluting in or near the void volume.

Solutions:

  • Use a Highly Aqueous Mobile Phase: Increase the percentage of the aqueous component (e.g., water with a buffer like phosphoric or formic acid) in your mobile phase.[24][25]

  • Try a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain (e.g., a carbamate), which makes them more stable in highly aqueous mobile phases and provides a different selectivity for polar compounds.[22]

  • Consider Normal Phase or HILIC: For very polar compounds, Normal Phase Chromatography (using a polar stationary phase like silica and a non-polar mobile phase) or Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and separation.

Data Summary Tables

Table 1: Physicochemical Properties of Common Cyanoacetate Esters

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Methyl Cyanoacetate99.09199-2001.123
Ethyl Cyanoacetate113.122051.065
tert-Butyl Cyanoacetate141.1740-42 @ 0.1 mmHg0.988

Data sourced from various chemical suppliers and databases.

Table 2: Common Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Comments on Use for Cyanoacetates
WaterHigh100Good for highly polar solids; often used as an anti-solvent with alcohols.[26]
EthanolHigh78A common choice for many organic compounds, including some cyanoacetate derivatives.[26]
Ethyl AcetateMedium77Good for esters, following the "like dissolves like" principle.[26] Often used in a pair with hexanes.
DichloromethaneMedium40A good solvent, but its low boiling point can make recrystallization tricky.
TolueneLow111Can be used for less polar compounds or for azeotropic removal of water.
Hexanes/HeptaneLow69 / 98Typically used as the "poor" solvent (anti-solvent) in a mixed-solvent system with a more polar solvent.[26]

Experimental Protocols

Protocol 1: Vacuum Distillation of Ethyl Cyanoacetate

This protocol provides a general procedure for purifying ethyl cyanoacetate on a laboratory scale.

CAUTION: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure all glassware is free of cracks or defects before starting.[14]

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using a round-bottom flask, a Claisen adapter, a distillation head with a thermometer, a condenser, and a receiving flask. A short path distillation head is suitable.

    • Place a magnetic stir bar in the distillation flask.[14] Do not use boiling stones for vacuum distillation.

    • Lightly grease all ground-glass joints to ensure a good seal.[14]

    • Connect the vacuum adapter via thick-walled tubing to a vacuum trap (cooled in a cold bath, e.g., dry ice/acetone) and then to a vacuum source (e.g., vacuum pump or water aspirator).[3][14]

  • Procedure:

    • Charge the crude ethyl cyanoacetate into the distillation flask (do not fill more than two-thirds full).

    • Turn on the cooling water to the condenser.

    • Begin stirring the liquid.

    • Turn on the vacuum source and allow the pressure in the system to stabilize. Seal any leaks if hissing is heard.[14]

    • Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.

    • Collect a small initial fraction (forerun) that may contain volatile impurities.

    • When the temperature at the distillation head stabilizes near the expected boiling point of ethyl cyanoacetate at the measured pressure, switch to a clean receiving flask to collect the main product fraction.

  • Shutdown:

    • Once the distillation is complete or slows significantly, remove the heating mantle and allow the apparatus to cool to room temperature.[3]

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum source.

    • Turn off the condenser water and disassemble the apparatus.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)

This protocol is a general guide for purifying a solid cyanoacetate derivative that is soluble in ethyl acetate and insoluble in hexanes.

  • Solvent Screening (Small Scale):

    • In a small test tube, dissolve a small amount of your crude product in a minimal amount of hot ethyl acetate.

    • Add hexanes dropwise until the solution becomes persistently cloudy.

    • If crystals form upon cooling, this is a viable solvent system.

  • Bulk Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot ethyl acetate required to just dissolve the solid. Keep the solution hot on a hot plate.

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • To the hot, clear solution, add hexanes dropwise with swirling until the solution just begins to turn cloudy.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold hexanes (or the solvent mixture).

    • Dry the crystals in a vacuum oven or air dry them on the filter paper.

References

  • BenchChem. (2025).
  • ResearchGate. (2013). How to crystallize the natural compounds from plant extracts?. [Link]

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  • Reddit. (2025). How can I turn a oily compound to solid?. [Link]

  • SIELC Technologies. Separation of Ethyl cyanoacetate on Newcrom R1 HPLC column. [Link]

  • BenchChem. (2025). How to prevent the decomposition of cyanoacetic acid during reaction.
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  • Sciencing. (2022). How To Improve Fractional Distillation. [Link]

  • Pope Scientific, Inc. Fractionating Column Packing. [Link]

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  • GC Troubleshooting Guide. [Link]

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  • Semantic Scholar. (2010). Analysis of Cyanoacetic Acid Content by HPLC. [Link]

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  • Google Patents.
  • YouTube. (2022). Vacuum Distillation. [Link]

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  • ResearchGate. (2022). How to recrystallize an oily compound after column chromatography ?. [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. [Link]

  • BenchChem. (2025).
  • Organic Syntheses. ethyl (1-ethylpropylidene)cyanoacetate. [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in Cyanoacetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyanoacetate reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving cyanoacetate esters and acids. The content is structured in a question-and-answer format to directly address specific experimental challenges, providing not just solutions but also the underlying chemical principles.

Frequently Asked Questions (FAQs): Diagnosing the Root Cause
Q1: My Knoevenagel condensation is giving a low yield. What are the most common culprits?

Low conversion in a Knoevenagel condensation, a cornerstone reaction for C-C bond formation, typically stems from a few key areas.[1][2] This reaction involves the nucleophilic addition of an active methylene compound, like ethyl cyanoacetate, to a carbonyl group, followed by a dehydration step.[1][3] The equilibrium of this final step is critical.

Primary Factors Affecting Knoevenagel Condensation Yield:

FactorCausality & ExplanationRecommended Action
Inefficient Water Removal The condensation step produces water. As the reaction is reversible, the presence of water can shift the equilibrium back towards the reactants, thereby reducing the yield of the desired α,β-unsaturated product.[2][4]Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) for continuous removal.[2][4] Alternatively, add a chemical drying agent.
Inappropriate Catalyst The catalyst, usually a weak base, is crucial for deprotonating the cyanoacetate to form the reactive enolate.[3] A base that is too strong can promote self-condensation of the aldehyde or ketone, while one that is too weak will result in a slow or incomplete reaction.[3][5]Screen mild amine bases like piperidine, pyridine, or ammonium acetate.[2][4][6] The optimal choice is substrate-dependent.
Suboptimal Temperature The reaction rate is temperature-dependent. If the temperature is too low, the activation energy barrier may not be overcome efficiently.[6] Conversely, excessively high temperatures can promote side reactions like decarboxylation or polymerization.[4][7]Systematically optimize the temperature. Many reactions proceed well between room temperature and the reflux temperature of the solvent.[6]
Reactant Quality/Stoichiometry Impurities in starting materials, particularly in aldehydes which can oxidize, can inhibit the reaction. Incorrect molar ratios can also lead to unreacted starting material or promote side reactions like a subsequent Michael addition.[2][6]Ensure the purity of reactants. Use a 1:1 molar ratio of the carbonyl compound to the cyanoacetate, although a slight excess of the cyanoacetate can sometimes be beneficial.[4][6]
Q2: I'm observing significant side products. What are the most common ones and how can I minimize them?

The appearance of unexpected spots on your TLC plate is a clear indicator of competing side reactions. In cyanoacetate chemistry, several side reactions are known to occur, each favored by specific conditions.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescription & CausePrevention Strategy
Michael Addition The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor, reacting with another molecule of the cyanoacetate enolate.[4][8][9] This is more common with highly reactive cyanoacetates.Use a strict 1:1 stoichiometry of reactants.[6] Lowering the reaction temperature or using a milder base can also reduce the rate of this subsequent addition.
Decarboxylation Cyanoacetic acid and its derivatives can lose CO2 upon heating, especially at temperatures above 160°C, though it can occur at lower temperatures with prolonged heating.[7][10][11] This leads to the formation of acetonitrile or its derivatives.[10]Avoid excessive heating. Determine the minimum effective temperature for your reaction and limit the overall reaction time.[4]
Self-Condensation In the presence of a strong base, ethyl cyanoacetate can react with itself in a Thorpe-Ziegler type reaction.[4]Use a mild base (e.g., piperidine) instead of strong bases like sodium ethoxide.[4] Precise control over stoichiometry is also crucial.[4]
Hydrolysis The ester or nitrile functionalities can undergo hydrolysis to form carboxylic acids or amides, respectively, especially if water is present at elevated temperatures or under acidic/basic conditions.[4][12][13]Ensure anhydrous conditions unless the reaction is specifically designed for an aqueous medium. Control the pH of the workup to prevent hydrolysis.
Troubleshooting Workflows & Protocols
Systematic Troubleshooting Logic for Low Conversion

When faced with a low conversion rate, a systematic approach is the most efficient way to identify and solve the problem. The following workflow provides a logical sequence of checks and experiments.

Troubleshooting_Workflow Start Low Conversion Observed Check_Purity Verify Purity & Stoichiometry of Starting Materials Start->Check_Purity Check_Water Is Water Being Effectively Removed? Check_Purity->Check_Water If Purity/Stoichiometry OK Check_Water->Start If Not, Implement Dean-Stark/Drying Agent Optimize_Catalyst Screen Different Catalysts (e.g., Piperidine, Pyridine, (NH4)2OAc) Check_Water->Optimize_Catalyst If Water Removal is Effective Optimize_Temp Optimize Reaction Temperature (e.g., RT, 50°C, Reflux) Optimize_Catalyst->Optimize_Temp If Still Low Conversion Success Improved Conversion Optimize_Catalyst->Success Check_Side_Reactions Analyze Byproducts (TLC, NMR, GC-MS) Optimize_Temp->Check_Side_Reactions If Still Low Conversion Optimize_Temp->Success Remediate_Side_Reactions Adjust Conditions to Minimize Side Reactions (See Table 2) Check_Side_Reactions->Remediate_Side_Reactions Side Reactions Identified Remediate_Side_Reactions->Success

Caption: A systematic troubleshooting workflow for low conversion rates.

Protocol 1: Knoevenagel Condensation with Azeotropic Water Removal

This protocol is a standard procedure for maximizing yield by continuously removing the water byproduct using a Dean-Stark apparatus.[2][4]

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Ethyl cyanoacetate (1.0-1.1 equiv)

  • Catalyst (e.g., piperidine, 0.1 equiv)

  • Anhydrous toluene (sufficient to fill flask and Dean-Stark trap)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and reflux condenser.[14] Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add the aldehyde/ketone, ethyl cyanoacetate, toluene, and a magnetic stir bar.

  • Catalyst Addition: Add the catalyst (e.g., piperidine) to the mixture.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[2] As the vapor condenses, the water (being denser) will separate to the bottom of the trap, while the toluene will overflow and return to the reaction flask.[14]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) and by observing the amount of water collected in the trap. The reaction is typically complete when no more water is collected.[2][4]

  • Workup: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove the amine catalyst), saturated sodium bicarbonate solution, and finally with brine.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.[4]

Protocol 2: Parallel Catalyst Screening

This protocol allows for the efficient identification of the most effective catalyst for a specific set of substrates.

Materials:

  • Aldehyde/ketone

  • Ethyl cyanoacetate

  • A selection of catalysts (e.g., piperidine, pyridine, ammonium acetate, triethylamine)

  • Anhydrous solvent (e.g., ethanol, toluene, or DMF)[6]

  • Multiple reaction vials with stir bars

  • TLC plates or GC for analysis

Procedure:

  • Preparation: In separate, dry reaction vials, prepare identical stock solutions of the aldehyde/ketone and ethyl cyanoacetate in the chosen solvent.

  • Reaction Setup: Aliquot the reactant solution into each vial (e.g., 1.0 mmol scale).

  • Catalyst Addition: To each vial, add a different catalyst at a consistent molar loading (e.g., 10 mol%). Include a no-catalyst control.

  • Execution: Stir all reactions at the same temperature (e.g., room temperature or 50°C).

  • Monitoring & Analysis: After a set period (e.g., 2, 4, and 8 hours), take a small aliquot from each reaction, quench, and analyze by TLC or GC to determine the relative conversion rates.[2]

Understanding Competing Reaction Pathways

Low conversion is often the result of one or more side reactions competing with the desired Knoevenagel condensation. Understanding the interplay between these pathways is key to successful troubleshooting.

Side_Reactions Reactants Aldehyde/Ketone + Ethyl Cyanoacetate Base Base Catalyst Reactants->Base Knoevenagel Knoevenagel Condensation (Desired Product) Reactants->Knoevenagel Self_Condensation Self-Condensation (Thorpe-Ziegler) Reactants->Self_Condensation Decarboxylation Decarboxylation Reactants->Decarboxylation Hydrolysis Hydrolysis (Ester/Nitrile) Reactants->Hydrolysis Base->Knoevenagel Michael Michael Addition Knoevenagel->Michael + Cyanoacetate Enolate Heat Heat Heat->Decarboxylation Water H₂O Water->Hydrolysis Strong_Base Strong Base Strong_Base->Self_Condensation

Caption: Competing reaction pathways in cyanoacetate chemistry.

References
  • BenchChem. (2025). Application Notes and Protocols: Sodium Cyanoacetate as a Nucleophile in Michael Addition Reactions.
  • BenchChem. (2025).
  • Takahashi, J., et al. (n.d.). Michael Addition of Cyano-aci-nitroacetate Leading to δ-Functionalized α-Nitronitriles. RSC Publishing.
  • da Silva, M. C., et al. (n.d.).
  • New Jersey Department of Health. (1999).
  • (n.d.).
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.).
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  • Santa Cruz Biotechnology. (n.d.).
  • Brevers, S., & De Hoffmann, E. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online.
  • ResearchGate. (n.d.). Activity of Different Bases for the Knoevenagel Reaction.
  • BenchChem. (2025).
  • Singh, J., et al. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University.
  • Wikipedia. (n.d.). Cyanoacetic acid.
  • CAMEO Chemicals - NOAA. (n.d.).
  • Wikipedia. (n.d.). Michael addition reaction.
  • Wikipedia. (n.d.).
  • Sciencemadness Wiki. (2023).
  • BenchChem. (2025).
  • BenchChem. (2025). How to prevent the decomposition of cyanoacetic acid during reaction.
  • Clark, J. (n.d.). Hydrolysing esters. Chemguide.

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Technical Support Center: Scaling Up the Synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this important chemical intermediate. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles for effective process optimization and scale-up.

Introduction

Methyl 2-(3-bromophenyl)-2-cyanoacetate is a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. Its synthesis is most commonly achieved through a Knoevenagel condensation of 3-bromobenzaldehyde with methyl cyanoacetate.[1][2][3] This reaction, while well-established, presents several challenges when transitioning from laboratory to pilot-plant or industrial scale. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate, providing probable causes and actionable solutions.

Issue 1: Low or Inconsistent Product Yield

Question: We are experiencing lower than expected yields and significant batch-to-batch variability in our synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate. What are the likely causes and how can we improve this?

Answer:

Low and inconsistent yields in the Knoevenagel condensation are often multifactorial. A systematic approach to troubleshooting is crucial for identifying the root cause.[4]

Probable Causes & Solutions:

  • Incomplete Reaction: The equilibrium nature of the Knoevenagel condensation can lead to incomplete conversion.

    • Solution: The reaction produces water as a byproduct.[1] To drive the equilibrium towards the product, it is highly recommended to remove water as it is formed. On a larger scale, the most effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[5][6][7] This continuous removal of water is critical for achieving high conversion.

  • Suboptimal Catalyst Choice or Concentration: The choice and amount of catalyst are critical. While various bases can catalyze the reaction, their effectiveness can differ.[8][9]

    • Solution: Piperidine is a commonly used and effective catalyst for this transformation.[10][11][12] A catalytic amount, typically 0.1 equivalents, is sufficient.[4] Using an excessive amount of a strong base can promote side reactions.[1] Ammonium acetate is another viable catalyst, often used in protocols where the reaction is heated to reflux.[10]

  • Side Reactions: Several side reactions can consume starting materials or the desired product, leading to lower yields.

    • Michael Addition: The product, an α,β-unsaturated compound, can undergo a subsequent Michael addition with the carbanion of methyl cyanoacetate.[4]

      • Mitigation: This can be minimized by controlling the stoichiometry and avoiding a large excess of the methyl cyanoacetate. A slight excess of the aldehyde may be beneficial.[4]

    • Self-Condensation of 3-bromobenzaldehyde: While less common with a weak base, self-condensation of the aldehyde can occur.[1]

      • Mitigation: Use of a mild catalyst like piperidine or ammonium acetate helps to prevent this.

  • Purity of Starting Materials: Impurities in 3-bromobenzaldehyde (e.g., the corresponding carboxylic acid) or methyl cyanoacetate can interfere with the reaction.

    • Solution: Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, GC) and purify if necessary. 3-bromobenzaldehyde can be purified by distillation or recrystallization. Methyl cyanoacetate should be distilled before use if its purity is questionable.

Issue 2: Product Purity and Color Issues

Question: Our isolated Methyl 2-(3-bromophenyl)-2-cyanoacetate is off-color (yellow to brown) and shows impurities by TLC and NMR. How can we improve the purity?

Answer:

Color and purity issues often stem from side products formed during the reaction or degradation during work-up and purification.

Probable Causes & Solutions:

  • Formation of Colored Impurities: The Knoevenagel condensation can sometimes produce colored byproducts, especially at elevated temperatures or with prolonged reaction times.

    • Solution: Monitor the reaction progress closely by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up promptly to avoid the formation of degradation products.

  • Ineffective Purification: Simple filtration may not be sufficient to remove all impurities.

    • Solution: Recrystallization is a highly effective method for purifying the final product.[13] A suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, should be determined experimentally. The product should be a white to off-white solid.[14]

  • Residual Catalyst: The basic catalyst (e.g., piperidine) can cause coloration if not completely removed.

    • Solution: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to neutralize and remove the basic catalyst. This should be followed by washes with saturated sodium bicarbonate solution and brine to remove any acidic impurities and salts.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate.

Q1: What is the recommended scalable protocol for the synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate?

A1: The following protocol is a robust and scalable method based on the Knoevenagel condensation, incorporating best practices for high yield and purity.

Experimental Protocol: Scalable Synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate

This protocol is designed for a 1-mole scale and can be adapted for larger quantities with appropriate engineering controls.

Materials:

  • 3-bromobenzaldehyde (185.02 g, 1.0 mol)

  • Methyl cyanoacetate (109.09 g, 1.1 mol, 1.1 eq)

  • Piperidine (9.8 mL, 0.1 mol, 0.1 eq)

  • Toluene (1 L)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dean-Stark apparatus[5][6][7]

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: To the 5 L three-necked flask equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser, add 3-bromobenzaldehyde (1.0 mol) and toluene (1 L).

  • Addition of Reagents: Add methyl cyanoacetate (1.1 mol) and piperidine (0.1 mol) to the flask.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 3-6 hours). The theoretical amount of water to be collected is 18 mL.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the 3-bromobenzaldehyde spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (1 x 250 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

  • Purification:

    • Recrystallize the crude product from hot ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield: 85-95% Appearance: White to off-white crystalline solid.[14]

Q2: What is the role of the bromine substituent on the phenyl ring in this reaction?

A2: The bromine atom is an electron-withdrawing group, which can have a modest activating effect on the aldehyde carbonyl group towards nucleophilic attack. However, its primary significance is often as a handle for further functionalization in subsequent synthetic steps, for example, through cross-coupling reactions. In the context of the Knoevenagel condensation, benzaldehydes with electron-withdrawing groups generally react well.[15]

Q3: Can other catalysts be used for this reaction on a large scale?

A3: Yes, other catalysts can be employed. Ammonium bicarbonate is a greener alternative to piperidine and has been shown to be effective in solvent-free Knoevenagel condensations.[16][17] For a scalable process in a solvent like toluene, ammonium acetate is also a common choice. The optimal catalyst may depend on the specific scale and desired reaction conditions.

Q4: Is it possible to perform this reaction without a solvent?

A4: Solvent-free Knoevenagel condensations have been reported and are considered a green chemistry approach.[16][17] However, on a large scale, managing the reaction exotherm and ensuring efficient mixing of solid and liquid reactants can be challenging. A solvent like toluene not only facilitates mixing and heat transfer but also allows for the efficient removal of water via azeotropic distillation, which is highly beneficial for driving the reaction to completion.

Q5: What are the key safety considerations for scaling up this synthesis?

A5:

  • Toxicity: Methyl cyanoacetate is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Piperidine is also a hazardous substance.

  • Exothermicity: While the Knoevenagel condensation is not typically violently exothermic, it is good practice to monitor the reaction temperature during the initial heating phase, especially on a larger scale.

  • Flammable Solvents: Toluene is a flammable solvent. Ensure that all heating and electrical equipment are properly grounded and spark-proof.

Visualizations

Reaction Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 3-bromobenzaldehyde Methyl Cyanoacetate Piperidine Toluene reflux Heat to Reflux with Dean-Stark Trap reagents->reflux monitor Monitor by TLC reflux->monitor wash Aqueous Washes (HCl, NaHCO3, Brine) monitor->wash Reaction Complete dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize product Pure Methyl 2-(3-bromophenyl) -2-cyanoacetate recrystallize->product

Caption: Scalable synthesis workflow for Methyl 2-(3-bromophenyl)-2-cyanoacetate.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/NMR of crude) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes water_removal Implement/Optimize Water Removal (Dean-Stark) incomplete->water_removal increase_time Increase Reaction Time incomplete->increase_time check_purity Check Starting Material Purity complete->check_purity final_yield Improved Yield water_removal->final_yield increase_time->final_yield impure_sm Impure Starting Materials check_purity->impure_sm Impure check_side_reactions Analyze Crude for Side Products (e.g., Michael Adduct) check_purity->check_side_reactions Pure purify_sm Purify Starting Materials impure_sm->purify_sm purify_sm->final_yield side_products Side Products Detected check_side_reactions->side_products Yes optimize_stoichiometry Optimize Reactant Stoichiometry side_products->optimize_stoichiometry optimize_catalyst Optimize Catalyst Concentration side_products->optimize_catalyst optimize_stoichiometry->final_yield optimize_catalyst->final_yield

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.

References

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry. Available at: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Available at: [Link]

  • Optimization of conditions for Knoevenagel condensation reaction. ResearchGate. Available at: [Link]

  • Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. ResearchGate. Available at: [Link]

  • Knoevenagel condensation between different substituted benzaldehydes... ResearchGate. Available at: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central. Available at: [Link]

  • Knoevenagel Condensation. J&K Scientific LLC. Available at: [Link]

  • Dean-Stark. University of York Chemistry Teaching Labs. Available at: [Link]

  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. Available at: [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Korean Chemical Society. Available at: [Link]

  • A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Aston Publications Explorer. Available at: [Link]

  • Dean Stark Trap. University of York Chemistry Teaching Labs. Available at: [Link]

  • Dean–Stark apparatus. Wikipedia. Available at: [Link]

  • Microwave Assisted Knoevenagel Condensation Using Sodium Fluoride and Lithium Chloride as Catalysts Under Solvent-Free Conditions. Taylor & Francis Online. Available at: [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. International Union of Crystallography. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. Available at: [Link]

  • Recent developments in Knoevenagel condensation reaction: a review. Semantic Scholar. Available at: [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Taylor & Francis Online. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. National Institutes of Health. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Sociedad Química de México. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • METHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses. Available at: [Link]

  • Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone. ResearchGate. Available at: [Link]

  • From deep sea sponge to pilot plant. The large scale total synthesis of the marine natural product (+)-discodermolide. ResearchGate. Available at: [Link]

  • (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. ResearchGate. Available at: [Link]

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. Available at: [Link]

  • A simple and reproducible crystallization method for the preparation of 2-(3- cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat) polymorphic form-B via acetic acid solvate. ResearchGate. Available at: [Link]

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Technical Support Center: Managing Thermal Stability in Cyanoacetate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyanoacetate chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal stability of cyanoacetate compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.

Introduction: The Challenge of Thermal Instability

Cyanoacetate derivatives are versatile building blocks in organic synthesis, prized for their utility in forming carbon-carbon bonds, particularly in reactions like the Knoevenagel condensation.[1][2] However, their application is often hampered by thermal instability. The primary issue is decarboxylation, which can occur at elevated temperatures, leading to the formation of unwanted byproducts and reduced yields.[3][4] This guide will equip you with the knowledge to anticipate and manage these stability issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal decomposition pathway for cyanoacetate compounds?

A1: The main thermal decomposition route for cyanoacetic acid and its esters is decarboxylation.[3] Upon heating, cyanoacetic acid readily loses carbon dioxide to form acetonitrile.[4] For instance, heating cyanoacetic acid to 160°C results in its conversion to acetonitrile and carbon dioxide.[4] Substituted cyanoacetate esters can also undergo decarboxylation, often requiring higher temperatures or specific conditions, such as in the Krapcho decarboxylation which utilizes a halide salt in a polar aprotic solvent at temperatures between 120°C and 180°C.[5]

Q2: At what temperature should I be concerned about the decomposition of my cyanoacetate starting material?

A2: While the formal decomposition temperature of cyanoacetic acid is cited as 160°C, significant degradation can occur at much lower temperatures, especially with prolonged heating.[6] For reactions involving the free acid, it is advisable to keep temperatures below 60-70°C.[6] For esters like ethyl cyanoacetate, while more stable, reactions requiring high temperatures should be carefully monitored for byproduct formation.[3][7]

Q3: Can my choice of solvent influence the thermal stability of my cyanoacetate reaction?

A3: Absolutely. The solvent plays a crucial role. High-boiling point, polar aprotic solvents like DMSO are often used in controlled decarboxylation reactions (e.g., Krapcho decarboxylation).[5] However, in reactions where decarboxylation is undesired, using a lower-boiling point solvent that allows for efficient heat transfer and precise temperature control is key. The polarity of the solvent can also influence reaction rates and side reactions.[7] For instance, decarboxylation of some 2-cyano-2-phenylacetate ions has been observed to be faster in aqueous ethanol than in water.[8]

Q4: How does the base or catalyst used in my reaction affect thermal stability?

A4: The choice of base is critical. Strong bases, like sodium ethoxide, can promote self-condensation or dimerization of cyanoacetate esters, especially at elevated temperatures.[3] For reactions like the Knoevenagel condensation, milder amine bases such as piperidine or pyridine are often preferred to avoid side reactions.[2][3] The catalyst can also influence the required reaction temperature; for example, some ionic liquid-promoted Knoevenagel condensations can proceed efficiently at moderate temperatures (e.g., 50°C).[9]

Troubleshooting Guides

This section provides a structured approach to common problems encountered during experiments with cyanoacetate compounds.

Issue 1: Low Yield in Knoevenagel Condensation and Suspected Decomposition

Symptoms:

  • The reaction does not go to completion, even with extended reaction times.

  • TLC analysis shows the formation of multiple, unidentified byproducts.

  • The isolated yield of the desired α,β-unsaturated product is significantly lower than expected.

Causality Analysis: Excessive heat is a primary culprit for low yields in Knoevenagel condensations involving cyanoacetates.[3] High temperatures can lead to decarboxylation of the starting material or the product.[3] Furthermore, the desired product, a cyanoacrylate, can be susceptible to polymerization at elevated temperatures.[3]

Troubleshooting Protocol:

  • Temperature Optimization:

    • Action: Methodically lower the reaction temperature. If the reaction was performed at reflux in a high-boiling solvent, switch to a lower-boiling solvent to maintain a gentler reflux temperature.

    • Rationale: Determining the minimum effective temperature is crucial to prevent thermal decomposition.[3] Many Knoevenagel condensations can proceed efficiently at room temperature or with mild heating.[9]

  • Catalyst Re-evaluation:

    • Action: If using a strong base, consider switching to a milder catalyst.

    • Rationale: Mild amine bases like piperidine or diisopropylethylammonium acetate (DIPEAc) are often effective in promoting the condensation without inducing side reactions like self-condensation.[3][10]

  • Reaction Time Monitoring:

    • Action: Closely monitor the reaction's progress using TLC or another appropriate analytical technique.

    • Rationale: Prolonged heating, even at moderate temperatures, can increase the extent of decomposition.[3] The reaction should be stopped as soon as the starting material is consumed.

  • Consider Anhydrous Conditions:

    • Action: Ensure all glassware is oven-dried and use anhydrous solvents.

    • Rationale: The presence of water can lead to hydrolysis of the nitrile or ester groups, especially at higher temperatures.[3] While some Knoevenagel condensations can be performed in aqueous media, it is a critical parameter to control.[11]

Issue 2: Uncontrolled Exotherm and Formation of Tarry Precipitate

Symptoms:

  • A sudden, uncontrolled increase in reaction temperature.

  • Formation of an insoluble, sticky, or tarry material in the reaction vessel.

  • Difficulty in stirring the reaction mixture.

Causality Analysis: This often points to runaway polymerization of the cyanoacrylate product or the starting isocyanide (if used).[12] This can be initiated by impurities, high local temperatures, or an overly rapid reaction rate.[12]

Troubleshooting Protocol:

  • Temperature Control:

    • Action: If the reaction is exothermic, use an ice bath to maintain a stable temperature.

    • Rationale: Effective heat dissipation is critical to prevent the acceleration of polymerization side reactions.[12]

  • Controlled Reagent Addition:

    • Action: Add the cyanoacetate or other reactive components slowly to the reaction mixture.

    • Rationale: Slow addition helps to control the reaction rate and manage any exotherm, preventing localized overheating.[12]

  • Purity of Reagents:

    • Action: Ensure all starting materials and solvents are pure and dry.

    • Rationale: Impurities can act as initiators for polymerization.[12]

Visualizing Key Processes in Cyanoacetate Chemistry

To better understand the reaction dynamics, the following diagrams illustrate a typical experimental workflow and a common decomposition pathway.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Aldehyde/Ketone, Ethyl Cyanoacetate, and Solvent B Add Catalyst (e.g., Piperidine) A->B C Heat to Reflux (with Temperature Control) B->C D Monitor by TLC C->D Collect water if using Dean-Stark trap E Cool and Quench Reaction D->E Upon completion F Aqueous Wash E->F G Dry Organic Layer F->G H Concentrate and Purify (Chromatography/Recrystallization) G->H

Caption: Workflow for a Knoevenagel Condensation.

G cluster_0 Starting Material cluster_1 Decomposition Start Cyanoacetic Acid (HOOC-CH2-CN) Transition Transition State Start->Transition Heat (≥ 160°C) Products Acetonitrile (CH3-CN) + Carbon Dioxide (CO2) Transition->Products Decarboxylation

Caption: Thermal Decomposition of Cyanoacetic Acid.

Data at Your Fingertips: Solvent Properties

The choice of solvent is a critical parameter in controlling reaction temperature. The table below provides the boiling points of common solvents used in organic synthesis.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Toluene1112.4Good for azeotropic removal of water.
Tetrahydrofuran (THF)667.5Lower boiling point for milder conditions.
Acetonitrile8237.5Polar aprotic, can be reactive.
Ethanol7824.5Protic solvent, can participate in reactions.
Dimethylformamide (DMF)15336.7High-boiling polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)18946.7High-boiling, used in Krapcho decarboxylation.

Detailed Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation with Temperature Control

This protocol is a general guideline for performing a Knoevenagel condensation while minimizing thermal decomposition.

Materials:

  • Aldehyde or ketone (1 equivalent)

  • Ethyl cyanoacetate (1-1.2 equivalents)

  • Anhydrous solvent (e.g., toluene)

  • Catalyst (e.g., piperidine, 0.1 equivalents)

  • Anhydrous sodium sulfate

  • Apparatus: Round-bottom flask, magnetic stirrer, reflux condenser, Dean-Stark trap (optional), heating mantle with temperature controller.

Procedure:

  • Setup: Assemble the reaction apparatus and ensure all glassware is dry. If using a Dean-Stark trap, pre-fill it with the reaction solvent.

  • Reagent Addition: To the round-bottom flask, add the aldehyde or ketone, ethyl cyanoacetate, and solvent.[3]

  • Catalyst Addition: Add the catalyst to the stirred mixture.

  • Heating: Gently heat the reaction mixture to a controlled temperature (e.g., 80°C or a gentle reflux).[13] Avoid aggressive heating.

  • Monitoring: Monitor the reaction progress by TLC.[3] Note the time it takes for the starting material to be consumed.

  • Workup: Once complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Mitigating Thermal Decomposition during Solvent Removal

Procedure:

  • Apparatus: Use a rotary evaporator connected to a vacuum source.

  • Bath Temperature: Set the water bath temperature to a maximum of 40-50°C.

  • Pressure: Gradually apply vacuum to control the rate of evaporation and prevent bumping.

  • Rationale: Using reduced pressure allows for solvent removal at a lower temperature, significantly reducing the risk of thermal decomposition of the product.[6]

By understanding the principles of thermal stability and applying these troubleshooting strategies, you can significantly improve the outcomes of your experiments involving cyanoacetate chemistry.

References

  • Thomson, A. (1970). Decarboxylations of 2-cyano-2-phenylacetate ions in water, aqueous ethanol, and aqueous dioxan. Journal of the Chemical Society B: Physical Organic, 1198-1201. Retrieved from [Link]

  • Ramirez, M. L., Walters, R., Savitski, E. P., & Lyon, R. E. (2001). Thermal Decomposition of Cyanate Ester Resins. (Report No. DOT/FAA/AR-01/32). Federal Aviation Administration. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanoacetic acid. Retrieved from [Link]

  • Sivakumar, M., & Senthilkumar, S. (2018). Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester. Journal of Applied Polymer Science, 135(42), 46726. Retrieved from [Link]

  • Rebek, J. Jr., & Costello, T. (1998). A New Approach to the Cyanoacetic Ester Synthesis. Synthetic Communications, 28(21), 3991-3996. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1-Decomposition mechanism of ethyl cyanoacetate molecule.... Retrieved from [Link]

  • Wang, C., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(52), 29693-29699. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Chen, H. H., & Zhang, Y. H. (2020). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 144, 01016. Retrieved from [Link]

  • ResearchGate. (n.d.). Annealing Behavior and Thermal Stability of Nanoporous Polymer Films based on High-Performance Cyanate Ester Resins. Retrieved from [Link]

  • Chemical Review and Letters. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Retrieved from [Link]

  • E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]

  • ResearchGate. (2025). Biobased thermally-stable aromatic cyanate ester thermosets: A review. Retrieved from [Link]

  • SciELO. (2020). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]

  • SciELO México. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (2022). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering solubility challenges with brominated organic compounds. This guide is designed to provide practical, in-depth troubleshooting advice and foundational knowledge to streamline your experimental workflows. Brominated organic compounds are pivotal in various fields, including pharmaceuticals and materials science, yet their often-poor solubility presents a significant hurdle.[1][2] This resource combines established scientific principles with field-proven techniques to help you navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of brominated organic compounds, providing concise answers and directing you to more detailed explanations and protocols within this guide.

Q1: Why are many brominated organic compounds poorly soluble in aqueous solutions?

Brominated organic compounds often exhibit low aqueous solubility due to a combination of factors. The presence of one or more bromine atoms increases the molecular weight and often the lipophilicity of the molecule. The carbon-bromine bond is relatively nonpolar, contributing to the overall nonpolar character of the compound.[1] Following the "like dissolves like" principle, such nonpolar or weakly polar compounds tend to be more soluble in organic solvents than in polar solvents like water.[3][4]

Q2: What is the first step I should take when my brominated compound won't dissolve?

The initial and most critical step is a systematic solvent screening. Attempt to dissolve a small, known quantity of your compound in a range of solvents with varying polarities. This will provide empirical data on its solubility profile and guide your subsequent strategy. A good starting point includes common laboratory solvents of varying polarities.

Q3: Can temperature be used to improve the solubility of my brominated compound?

Yes, for most solid solutes, solubility increases with temperature.[5] Applying heat can be a simple and effective method to dissolve your compound. However, it is crucial to ensure that your compound is thermally stable at the elevated temperature to avoid degradation. Always perform a small-scale test and verify the compound's integrity after heating and cooling.

Q4: Are there any safety concerns I should be aware of when working with brominated compounds and various solvents?

Absolutely. Brominated compounds themselves can have varying toxicity profiles.[6] When combined with organic solvents, you must consider the hazards of both. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals used. Be particularly cautious with volatile and flammable organic solvents.

Q5: What are co-solvents and how can they help?

A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of a poorly water-soluble compound.[7] The co-solvent reduces the overall polarity of the aqueous phase, making it a more favorable environment for the nonpolar solute. This is a widely used and effective technique in pharmaceutical formulations.[8]

Section 2: Troubleshooting Guide: Compound Dissolution Failure

Encountering a compound that refuses to dissolve can bring your experiment to a halt. This troubleshooting guide provides a logical workflow to diagnose and solve solubility issues with your brominated organic compounds.

Initial Assessment: The Compound Fails to Visibly Dissolve
Step 1: Visual Inspection and Preliminary Checks
  • Is the solid truly undissolved, or has it formed a fine suspension? Hold the vial against a light source to check for suspended particles.

  • Have you allowed sufficient time for dissolution? Some compounds dissolve slowly. Ensure adequate mixing and time.

  • Is the solvent pure? Contaminants can affect solubility. Use high-purity solvents.

Step 2: Systematic Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting dissolution failure.

Dissolution_Troubleshooting start Compound Fails to Dissolve solvent_screen Perform Systematic Solvent Screening start->solvent_screen temp Apply Heat (Check Thermal Stability) solvent_screen->temp If partially soluble in a suitable solvent cosolvent Utilize a Co-solvent System solvent_screen->cosolvent If soluble in an organic solvent but needs aqueous solution temp->cosolvent Failure success Compound Dissolved temp->success Success surfactant Incorporate a Surfactant cosolvent->surfactant Failure cosolvent->success Success ph_adjust Adjust pH (for Ionizable Compounds) surfactant->ph_adjust Failure surfactant->success Success particle_size Particle Size Reduction (Micronization) ph_adjust->particle_size Failure ph_adjust->success Success solid_dispersion Consider Solid Dispersion particle_size->solid_dispersion Failure particle_size->success Success solid_dispersion->success Success fail Consult Further Resources solid_dispersion->fail Failure

Caption: A stepwise decision tree for troubleshooting the dissolution of brominated organic compounds.

Detailed Troubleshooting Steps and Explanations
1. Systematic Solvent Screening
  • Rationale: The principle of "like dissolves like" is the cornerstone of solubility.[3][4] A systematic screening across a polarity range will identify the most suitable solvent or solvent class for your brominated compound.

  • Protocol: See "Experimental Protocol 1: Systematic Solvent Screening."

2. Temperature Adjustment
  • Rationale: Increasing the temperature provides the energy needed to overcome the lattice energy of the solid solute and disrupt the intermolecular forces of the solvent, generally leading to increased solubility.[5]

  • Causality: For most solids, the dissolution process is endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state.

  • Caution: Always verify the thermal stability of your compound to prevent degradation.

3. Co-Solvent Systems
  • Rationale: Co-solvents work by reducing the polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[7] This is a common and effective strategy when an aqueous solution is required.

  • Protocol: See "Experimental Protocol 2: Developing a Co-solvent System."

4. Surfactant-Mediated Solubilization
  • Rationale: Surfactants are amphiphilic molecules that can form micelles in solution above a certain concentration (the critical micelle concentration, or CMC).[9][10][11] The hydrophobic cores of these micelles can encapsulate nonpolar brominated compounds, effectively increasing their apparent solubility in the aqueous phase.[9][11]

  • Causality: The surfactant molecules arrange themselves to minimize unfavorable interactions between their hydrophobic tails and the polar solvent. This self-assembly creates a microenvironment that is favorable for the nonpolar solute.[11]

  • Common Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span® series), and polyoxyethylene alkyl ethers (e.g., Brij® series) are frequently used non-ionic surfactants.[11] Ionic surfactants like sodium dodecyl sulfate (SDS) can also be effective.[11]

5. pH Adjustment for Ionizable Compounds
  • Rationale: If your brominated organic compound contains acidic or basic functional groups, its solubility will be highly dependent on the pH of the solution. By adjusting the pH to ionize the functional group, you can significantly increase its aqueous solubility.

  • Causality: The ionized form of a compound is generally more polar and thus more water-soluble than its neutral counterpart. For an acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble salt. For a basic compound, decreasing the pH below its pKa will protonate it, also forming a more soluble salt.

6. Physical Modifications
  • Particle Size Reduction (Micronization/Nanosizing): Reducing the particle size of your compound increases its surface area-to-volume ratio.[12][13] This leads to a faster dissolution rate.[12][13][14] Techniques like jet milling or ball milling can be employed for micronization.[12] Nanosuspensions can further enhance solubility by creating sub-micron particles.[15]

  • Solid Dispersions: This technique involves dispersing the poorly soluble compound in a highly soluble solid carrier matrix.[16][17][18] When the solid dispersion is introduced into an aqueous medium, the carrier dissolves rapidly, releasing the compound as very fine particles, which enhances its dissolution and bioavailability.[16][19]

Section 3: Experimental Protocols

Experimental Protocol 1: Systematic Solvent Screening

Objective: To determine the solubility of a brominated organic compound in a range of common laboratory solvents.

Materials:

  • Your brominated organic compound

  • A selection of solvents (see table below)

  • Analytical balance

  • Vortex mixer

  • Small vials with caps (e.g., 1.5 mL or 4 mL)

Procedure:

  • Accurately weigh 1-2 mg of your compound into a pre-weighed vial.

  • Add a small, known volume of the first solvent (e.g., 100 µL).

  • Cap the vial and vortex for 30-60 seconds.

  • Visually inspect for complete dissolution.

  • If the compound has dissolved, record the solubility as being at least the calculated concentration (e.g., >10-20 mg/mL).

  • If the compound has not dissolved, add another aliquot of solvent and repeat steps 3-5 until the compound dissolves or a practical upper volume limit is reached.

  • Repeat this process for each solvent.

Data Presentation: Solvent Polarity and Suitability

SolventPolarity IndexDielectric ConstantPotential Use for Brominated Compounds
n-Hexane0.11.88Good for highly nonpolar compounds
Toluene2.42.38Effective for aromatic brominated compounds
Diethyl Ether2.84.34General-purpose nonpolar to moderately polar solvent
Dichloromethane (DCM)3.19.08Widely used, good for many brominated organics
Acetone5.120.7Aprotic polar solvent, can be effective
Ethanol5.224.55Polar protic solvent, may require heating
Dimethyl Sulfoxide (DMSO)7.246.7Powerful aprotic polar solvent, often a last resort
Water10.280.1Poor solvent for most non-ionizable brominated organics

Data sourced from various chemical reference materials.

Experimental Protocol 2: Developing a Co-solvent System

Objective: To create a binary solvent system (typically aqueous-organic) that effectively dissolves a brominated organic compound.

Materials:

  • Your brominated organic compound

  • A water-miscible organic solvent in which the compound is soluble (e.g., ethanol, DMSO, acetone)

  • Purified water

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a concentrated stock solution of your compound in the chosen organic solvent (e.g., 10 mg/mL in DMSO).

  • In a series of test tubes or vials, prepare different ratios of the organic solvent to water (e.g., 90:10, 80:20, 70:30, etc.).

  • To each of these co-solvent mixtures, add a small aliquot of your concentrated stock solution to achieve the desired final concentration.

  • Observe for any precipitation. The highest ratio of water that maintains a clear solution is your optimal co-solvent system for that concentration.

Visualization of Co-solvency

Co_solvency cluster_0 Poorly Soluble Compound cluster_1 Aqueous Solution cluster_2 Co-solvent System cluster_3 Dissolved Compound Compound Compound Water Water Compound->Water Insoluble Aqueous_Organic Aqueous-Organic Mixture Compound->Aqueous_Organic Soluble Co_solvent Co-solvent (e.g., Ethanol) Water->Co_solvent Mixes with Co_solvent->Aqueous_Organic Dissolved Dissolved Aqueous_Organic->Dissolved

Caption: The role of a co-solvent in bridging the polarity gap between a nonpolar compound and an aqueous medium.

Section 4: References

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2019). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 9(4-s), 864-870. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Quora. (2020). How to remove bromine from a reaction mixture?. Retrieved from [Link]

  • Fujisawa, S., Kadoma, Y., & Komoda, Y. (2003). Water solubility and partitioning behavior of brominated phenols. Journal of the American Oil Chemists' Society, 80(1), 71-75. Retrieved from [Link]

  • ChemBK. (n.d.). Bromine. Retrieved from [Link]

  • Gupta, V., Ali, R., & Kumar, S. (2023). Micronization Technique for Solubility Enhancement. Global Journal of Pharmacy & Pharmaceutical Sciences, 11(1). Retrieved from [Link]

  • Technion. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Retrieved from [Link]

  • Van Stee, T., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from [Link]

  • Reddit. (n.d.). undergraduate bromination lab troubleshooting. Retrieved from [Link]

  • ChemRxiv. (n.d.). Boosting Predictability: Towards Rapid Estimation of Organic Molecule Solubility. Retrieved from [Link]

  • Al-Kassas, R., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(7), 1334. Retrieved from [Link]

  • ResearchGate. (2023). Micronization Technique for Solubility Enhancement. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the bromination of aromatic compound. Retrieved from

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 10(11), 4911-4931. Retrieved from [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Quora. (2017). Why do haloalkanes dissolve in organic solvents?. Retrieved from [Link]

  • Agilent. (n.d.). Dissolution Failure Investigation. Retrieved from [Link]

  • WGBIS, CES, IISc. (n.d.). Bromine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]

  • ResearchGate. (n.d.). Green analytical chemistry – the use of surfactants as a replacement of organic solvents in spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 -List of solvents commonly used in pharmaceutical processes.... Retrieved from [Link]

  • University of British Columbia. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Retrieved from

  • Research Journal of Pharmacy and Technology. (n.d.). Micronization of BCS Class–II Drugs by Various Approaches for Solubility Enhancement – A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid dispersion: A strategy for solubility enhancement. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • Knowledge UChicago. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Retrieved from [Link]

  • Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]

  • IJCRT.org. (2023). Micronization Technique for Solubility Enhancement. Retrieved from [Link]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. Retrieved from [Link]

  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • YouTube. (2021). 4: Predicting the solubility of organic molecules. Retrieved from [Link]

  • PubMed Central. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Retrieved from [Link]

  • Reddit. (n.d.). Solvent for Bromination with Br2. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024). SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • CBSE Academic. (n.d.). sample paper (2024 -25). Retrieved from [Link]

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Identifying and characterizing byproducts in cyanoacetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cyanoacetate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of cyanoacetates, such as ethyl cyanoacetate. Here, we delve into the causality behind experimental choices, offering field-proven insights to help you identify and characterize byproducts, ultimately improving your yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments, structured in a question-and-answer format.

Synthesis Route 1: Cyanation of Haloacetates

This common route involves the reaction of an alkali metal cyanide with a haloacetate ester (e.g., ethyl chloroacetate). While seemingly straightforward, several side reactions can occur.

Question 1: My reaction mixture turned dark brown, and the yield of ethyl cyanoacetate is low. What is happening?

Answer: A dark brown coloration is a common indicator of a runaway reaction, leading to the formation of polymeric materials and other byproducts. The primary cause is often poor temperature control during the addition of the cyanide salt to the ethyl chloroacetate.

  • Causality: The reaction between sodium or potassium cyanide and ethyl chloroacetate is exothermic. If the temperature rises uncontrollably, several side reactions can occur. One significant side reaction is the elimination of HCl from ethyl chloroacetate to form ethyl acrylate, which can then polymerize. Additionally, at higher temperatures, cyanide can react with itself or other components in the mixture to form complex, colored polymers. Vigorous, uncontrolled reactions can also lead to the release of hydrogen cyanide gas and the formation of glycolate.[1]

  • Troubleshooting & Prevention:

    • Strict Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the cyanide. Use an ice bath and add the cyanide solution slowly and dropwise.

    • Efficient Stirring: Ensure the reaction mixture is vigorously stirred to dissipate heat and maintain a homogeneous concentration of reactants.

    • Solvent Choice: The choice of solvent can influence heat transfer. Ensure you are using a solvent appropriate for the scale of your reaction.

Question 2: I've detected diethyl malonate in my final product after distillation. How did this form?

Answer: The formation of diethyl malonate is a known byproduct in this synthesis, typically occurring during the workup phase.

  • Causality: After the initial reaction, the mixture is typically acidified to neutralize any remaining cyanide and facilitate extraction. If this acidic solution is heated to a high temperature during solvent removal or distillation, the nitrile group of ethyl cyanoacetate can be hydrolyzed to a carboxylic acid, forming ethyl malonate. This can then be esterified in the presence of excess ethanol to yield diethyl malonate.[1]

  • Troubleshooting & Prevention:

    • Low-Temperature Evaporation: When removing the solvent after acidification, use a rotary evaporator at a low temperature and reduced pressure.

    • Careful Distillation: During the final distillation to purify the ethyl cyanoacetate, monitor the temperature closely and perform the distillation under vacuum to keep the boiling point low.

Synthesis Route 2: Esterification of Cyanoacetic Acid

This route involves the direct esterification of cyanoacetic acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst.

Question 3: My esterification reaction is not going to completion, and I have a significant amount of unreacted cyanoacetic acid. How can I improve the conversion?

Answer: The esterification of cyanoacetic acid is a reversible reaction, and achieving high conversion can be challenging without proper optimization.[2]

  • Causality: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, thus lowering the yield of the desired ester.[2]

  • Troubleshooting & Prevention:

    • Use of a Dehydrating Agent or Dean-Stark Trap: To shift the equilibrium towards the product side, water must be removed from the reaction mixture as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

    • Excess Alcohol: Using a large excess of the alcohol reactant can also help to drive the reaction to completion.

    • Catalyst Choice: The choice and amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can significantly impact the reaction rate.[3][4] An optimal catalyst loading should be determined experimentally.

Question 4: I am observing the formation of an amide byproduct. What is the likely cause?

Answer: The formation of cyanoacetamide can occur if there is a source of ammonia present or during subsequent reactions.

  • Causality: While less common during the esterification itself, if the reaction is not worked up properly or if it is used in a subsequent step involving ammonia without complete purification, the ester can react to form cyanoacetamide.[5]

  • Troubleshooting & Prevention:

    • Thorough Purification: Ensure the ethyl cyanoacetate is properly purified after the esterification reaction to remove any unreacted starting materials or catalyst.

    • Inert Atmosphere: If the subsequent reaction is sensitive to air, which contains nitrogen, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, although amide formation from atmospheric nitrogen is unlikely under these conditions.

Byproduct Identification and Characterization

A summary of common byproducts and their typical analytical signatures is provided below.

ByproductChemical FormulaCommon CauseKey Analytical Signatures (¹H NMR, ¹³C NMR, IR)
Diethyl Malonate C₇H₁₂O₄High-temperature acidic workup¹H NMR: Triplet and quartet characteristic of two equivalent ethyl groups. ¹³C NMR: Additional ester carbonyl signal. IR: Absence of nitrile peak (~2250 cm⁻¹).
Cyanoacetamide C₃H₄N₂OReaction with ammonia¹H NMR: Broad signals for the amide protons. IR: Amide C=O stretch (~1680 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹).
Glycolic Acid Ethyl Ester C₄H₈O₃Vigorous reaction in the cyanation route¹H NMR: Presence of a hydroxyl proton signal. IR: Broad O-H stretch (~3400 cm⁻¹).
Polymeric Materials VariableRunaway reaction/poor temperature controlBroad, unresolved peaks in NMR spectra. Often insoluble.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Cyanoacetate via Cyanation of Ethyl Chloroacetate

This protocol is a generalized procedure and should be adapted and optimized for your specific laboratory conditions and scale.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl chloroacetate (1.0 eq) in a suitable solvent (e.g., ethanol). Cool the solution to 0-5 °C in an ice-salt bath.

  • Cyanide Addition: Dissolve sodium cyanide (1.05 eq) in water and add it to the dropping funnel. Add the sodium cyanide solution dropwise to the stirred ethyl chloroacetate solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly add hydrochloric acid to neutralize any excess cyanide (Caution: HCN gas may be evolved. Perform in a well-ventilated fume hood).

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure at a low temperature. Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of Ethyl Cyanoacetate via Esterification of Cyanoacetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine cyanoacetic acid (1.0 eq), absolute ethanol (3-5 eq), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). Add a water-immiscible solvent (e.g., toluene) to fill the Dean-Stark trap.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Visualizing Workflows

Troubleshooting Workflow for Low Yield in Cyanation Route

G start Low Yield of Cyanoacetate check_color Is the reaction mixture dark brown? start->check_color temp_control Improve temperature control (0-10 °C) and stirring check_color->temp_control Yes check_malonate Is diethyl malonate detected? check_color->check_malonate No end Optimized Synthesis temp_control->end workup_temp Lower temperature during workup and distillation check_malonate->workup_temp Yes other_issues Investigate other potential issues (e.g., reactant quality) check_malonate->other_issues No workup_temp->end other_issues->end

Caption: A decision tree for troubleshooting low yields in the cyanation synthesis of cyanoacetate.

General Synthetic Pathway and Potential Byproducts

G cluster_0 Cyanation Route cluster_1 Esterification Route Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Cyanoacetate_1 Ethyl Cyanoacetate Ethyl Chloroacetate->Ethyl Cyanoacetate_1 High Temp -> NaCN NaCN NaCN->Ethyl Cyanoacetate_1 High Temp -> Byproducts_1 Glycolate Polymer HCN Ethyl Cyanoacetate_1->Byproducts_1 Side Reactions Diethyl Malonate Diethyl Malonate Ethyl Cyanoacetate_1->Diethyl Malonate Acidic Workup High Temp Cyanoacetic Acid Cyanoacetic Acid Ethyl Cyanoacetate_2 Ethyl Cyanoacetate Cyanoacetic Acid->Ethyl Cyanoacetate_2 <-> H+ Ethanol Ethanol Ethanol->Ethyl Cyanoacetate_2 <-> H+ Unreacted Acid Unreacted Cyanoacetic Acid Ethyl Cyanoacetate_2->Unreacted Acid Equilibrium

Caption: Overview of synthetic routes to ethyl cyanoacetate and common byproducts.

References

  • Organic Syntheses. (n.d.). Ethyl Cyanoacetate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ECYA (ETHYL CYANO ACETATE). Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of ethyl cyanoacetate. Retrieved from [Link]

  • Wikipedia. (2023, December 22). Ethyl cyanoacetate. Retrieved from [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). ETHYL CYANOACETATE. Retrieved from [Link]

  • Chen, H., Zhu, B., Liang, H., Yang, H., & Wang, H. (2020). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 213, 01010. [Link]

  • Hamad, O. O. (2024). Ethyl Cyanoacetate Reactions. Journal of Science and Humanities - College of Arts and Sciences - Al-Marj, 71.
  • Google Patents. (2020). WO2020212584A1 - Process for preparing cyanoacetates.
  • E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]

  • SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR PRODUCING HIGHER CYANOACETIC ESTER - EP 0685460 B1. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Ortho, Meta, and Para Bromophenyl Cyanoacetates in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. The reactivity of substituted phenyl rings is a subject of both fundamental importance and practical application, dictating the feasibility of synthetic routes and the accessibility of target compounds. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-bromophenyl cyanoacetates, focusing on the principles of nucleophilic aromatic substitution (SNAr). We will dissect the electronic and steric factors governing their reactivity, present a framework for predicting their relative reaction rates, and provide a detailed experimental protocol for empirical validation.

The Decisive Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The reaction of interest for comparing these isomers is the Nucleophilic Aromatic Substitution (SNAr) pathway. Unlike the more familiar SN1 and SN2 reactions at sp³ centers, SNAr on an aromatic ring is a multi-step process. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a suitable leaving group, in this case, the bromide. This is typically the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the leaving group.[1][2]

The stability of the Meisenheimer complex is paramount; the more stable this intermediate, the lower the activation energy for its formation, and the faster the reaction. This stability is profoundly influenced by the presence of electron-withdrawing groups (EWGs) on the aromatic ring, which can delocalize the negative charge.[3][4][5]

In our target molecules, we have two key substituents influencing the reactivity: the bromo group (the leaving group) and the cyanoacetate group (-O-CH(CN)COOR). The ester moiety of the cyanoacetate group is a potent electron-withdrawing group, crucial for activating the ring towards nucleophilic attack.

Predicting Reactivity: A Tale of Three Isomers

The positional isomerism of the bromo and cyanoacetate groups dictates the extent to which the activating cyanoacetate group can stabilize the negative charge of the Meisenheimer complex. We can predict the relative reactivity by analyzing the interplay of inductive and resonance effects.

The Power of Position: Electronic Effects
  • Para-Bromophenyl Cyanoacetate: This isomer is predicted to be the most reactive . The electron-withdrawing cyanoacetate group is in the para position relative to the leaving group. This geometry allows the negative charge of the Meisenheimer complex to be delocalized via resonance directly onto the activating group, providing significant stabilization. This is the classic arrangement for rapid SNAr reactions.[5][6]

  • Ortho-Bromophenyl Cyanoacetate: The reactivity of the ortho isomer is more complex to predict and is governed by the "ortho effect".[3][7] Two competing factors are at play:

    • Enhanced Inductive Effect: The electron-withdrawing cyanoacetate group is closer to the reaction center, exerting a stronger electron-withdrawing inductive effect (-I) than in the para position. This effect can further stabilize the developing negative charge in the Meisenheimer complex, potentially increasing the reaction rate.[8]

    • Steric Hindrance: The proximity of the ortho-cyanoacetate group can sterically hinder the approach of the incoming nucleophile, which would decrease the reaction rate.[9][10] The balance of these effects determines the ultimate reactivity. For many SNAr reactions, the powerful electronic stabilization outweighs steric hindrance, making the ortho isomer highly reactive, often comparable to or even slightly more reactive than the para isomer.[8]

  • Meta-Bromophenyl Cyanoacetate: This isomer is predicted to be the least reactive . When the activating group is in the meta position, the negative charge of the Meisenheimer complex cannot be delocalized onto the cyanoacetate group through resonance. Stabilization is limited to the weaker inductive effect.[5][6] Consequently, the intermediate is significantly less stable, leading to a much higher activation energy and a dramatically slower reaction rate. In many cases, SNAr reactions with meta-activation are not synthetically viable under standard conditions.

Quantitative Insights: The Hammett Equation

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative means to correlate substituent electronic effects with reaction rates.[5] The substituent constant, σ, quantifies the electron-donating or -withdrawing ability of a substituent. For SNAr reactions, a large positive reaction constant (ρ) is expected, indicating that the reaction is highly sensitive to electron-withdrawing effects that stabilize the negatively charged intermediate.

Substituentσ_meta (σ_m)σ_para (σ_p)σ_para_minus (σ⁻_p)
-Br +0.39[4][7]+0.23[4][7]-
-CN +0.56[4]+0.66[4]0.89[4]
-COOCH₃ +0.33[4]+0.45[4]0.66[4]

The large, positive σ⁻ values for our proxy activating groups highlight the substantial resonance stabilization afforded in the para position, supporting the prediction of highest reactivity for the para isomer. The lack of a resonance contribution for the meta isomer is reflected in its less positive σ_m value. The ortho position's electronic effects are not well-described by a single Hammett constant due to the confluence of steric and proximity effects.

Predicted Reactivity Order:

para ≥ ortho >> meta

Visualizing the Mechanism and Workflow

To better illustrate the principles discussed, the following diagrams outline the SNAr mechanism and a typical experimental workflow for a comparative kinetic study.

SNAr_Mechanism cluster_para para-Isomer cluster_meta meta-Isomer p_start para-Bromophenyl Cyanoacetate p_inter Meisenheimer Complex (Resonance Stabilized) p_start->p_inter + Nu⁻ (RDS) p_prod Product p_inter->p_prod - Br⁻ p_res Negative charge on Cyanoacetate Group p_inter->p_res Resonance m_start meta-Bromophenyl Cyanoacetate m_inter Meisenheimer Complex (Less Stabilized) m_start->m_inter + Nu⁻ (RDS, slow) m_prod Product m_inter->m_prod - Br⁻ m_no_res Charge confined to ring m_inter->m_no_res No Resonance Stabilization

Caption: SNAr mechanism for para and meta isomers.

Experimental_Workflow prep Prepare Stock Solutions (Isomers, Nucleophile, Buffer) setup Equilibrate Spectrophotometer and Reagents to 25°C prep->setup initiate Initiate Reaction in Cuvette by adding Nucleophile setup->initiate measure Monitor Absorbance vs. Time at λ_max of Product initiate->measure data Collect Data for each Isomer (ortho, meta, para) measure->data analyze Plot ln(A_inf - A_t) vs. Time data->analyze calc Calculate Pseudo-First-Order Rate Constants (k_obs) analyze->calc compare Compare Rate Constants to Determine Reactivity calc->compare

Caption: Workflow for kinetic analysis.

Experimental Protocol: A Quantitative Comparison of Reactivity

To empirically determine the relative reactivities, a kinetic study monitoring the rate of reaction with a nucleophile such as piperidine or hydroxide can be performed. The hydrolysis of the ester, for instance, releases a phenoxide, which can often be monitored by UV-Vis spectrophotometry.

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of ortho-, meta-, and para-bromophenyl cyanoacetates.

Materials:

  • ortho-Bromophenyl cyanoacetate

  • meta-Bromophenyl cyanoacetate

  • para-Bromophenyl cyanoacetate

  • Sodium hydroxide (NaOH) solution, standardized (e.g., 0.01 M)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Constant temperature UV-Vis spectrophotometer with a multicell holder

  • Quartz cuvettes (1 cm path length)

  • Calibrated micropipettes

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of each bromophenyl cyanoacetate isomer in acetonitrile.

    • Prepare a 0.02 M stock solution of NaOH in deionized water. This will be diluted to achieve the desired final concentration in the reaction mixture.

  • Determination of λmax:

    • To determine the wavelength of maximum absorbance (λmax) for the product (the bromophenoxide), prepare a solution where the reaction has gone to completion. Mix a small amount of one of the isomers (e.g., para) with an excess of NaOH and allow it to react completely.

    • Scan the UV-Vis spectrum of the resulting solution to identify the λmax of the bromophenoxide product.

  • Kinetic Run (performed for each isomer):

    • Set the spectrophotometer to the predetermined λmax and equilibrate the cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • In a quartz cuvette, pipette 2.7 mL of a buffered aqueous solution or a suitable solvent mixture (e.g., 50:50 ACN:water) and 0.15 mL of the 0.02 M NaOH solution. Allow the solution to thermally equilibrate in the spectrophotometer for 5-10 minutes.

    • To initiate the reaction, rapidly add 0.15 mL of the 10 mM isomer stock solution to the cuvette, cap, invert twice to mix, and immediately begin recording the absorbance as a function of time. The final concentrations will be 0.5 mM for the ester and 1.0 mM for NaOH.

    • Collect data for at least 3-5 half-lives or until the absorbance reading is stable.

  • Data Analysis:

    • The reaction is performed under pseudo-first-order conditions where [NaOH] >> [Ester]. The integrated rate law is given by: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A∞ is the final absorbance, A0 is the initial absorbance, and kobs is the pseudo-first-order rate constant.

    • Plot ln(A∞ - At) versus time (t). The plot should be a straight line.

    • The slope of this line is equal to -kobs.

    • Perform each kinetic run in triplicate for each isomer to ensure reproducibility.

  • Comparison:

    • Compare the average kobs values for the ortho, meta, and para isomers. The larger the value of kobs, the faster the reaction and the more reactive the isomer.

This experimental design provides a robust and self-validating system. The linearity of the pseudo-first-order plots will confirm the assumed reaction order, and the reproducibility of the rate constants will ensure the trustworthiness of the data.

Conclusion

The reactivity of bromophenyl cyanoacetate isomers in nucleophilic aromatic substitution is a clear demonstration of the profound influence of substituent position on chemical reactivity. Based on the foundational principles of electronic effects, the predicted order of reactivity is para ≥ ortho >> meta . The para and ortho isomers are significantly activated by the ability of the cyanoacetate group to stabilize the Meisenheimer intermediate through resonance and induction, while the meta isomer lacks this crucial resonance stabilization. The "ortho effect" introduces a level of complexity for the ortho isomer, where a strong inductive effect may be counteracted by steric hindrance. The provided experimental protocol offers a clear and quantitative path for researchers to validate these predictions and to precisely characterize the reactivity of these valuable synthetic intermediates. This understanding is critical for the rational design of synthetic pathways and the efficient creation of novel molecules in the pharmaceutical and materials science fields.

References

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A Senior Application Scientist's Guide to Alternatives in Heterocycle Synthesis: Moving Beyond Methyl 2-(3-bromophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(3-bromophenyl)-2-cyanoacetate stands as a cornerstone reagent in synthetic organic chemistry, prized for its trifecta of reactive sites that enable the construction of complex heterocyclic scaffolds. The active methylene group, flanked by electron-withdrawing cyano and ester functionalities, provides a potent nucleophilic center, while the bromophenyl moiety serves as a versatile handle for post-cyclization modifications via cross-coupling reactions. However, reliance on a single building block can limit synthetic diversity and introduce constraints related to cost, availability, or specific reactivity profiles. This guide provides an in-depth comparison of viable alternative reagents, offering researchers and drug development professionals a broader toolkit for the synthesis of pyridines, thiophenes, and other key heterocycles. We will explore the unique advantages conferred by malononitrile, cyanoacetamides, and Meldrum's acid derivatives, supported by mechanistic insights and comparative experimental data.

The Benchmark: Understanding the Utility of Methyl 2-(3-bromophenyl)-2-cyanoacetate

The power of the title compound lies in its pre-installed functionalities, which streamline the synthesis of polysubstituted heterocycles. The active methylene group is readily deprotonated to form a carbanion, which is the key nucleophile in a variety of essential cyclization reactions.

  • Gewald Aminothiophene Synthesis: This multicomponent reaction involves the condensation of a carbonyl compound, an active methylene compound like our benchmark reagent, and elemental sulfur to produce highly substituted 2-aminothiophenes.[][2][3][4] The reaction is a cornerstone of thiophene synthesis, valued for its convergence and atom economy.[2][3]

  • Thorpe-Ziegler Reaction: This base-catalyzed intramolecular cyclization of dinitriles is conceptually related to the Dieckmann condensation and is a powerful method for forming cyclic ketones after hydrolysis.[5][6][7] While the benchmark reagent itself is not a dinitrile, its cyano group readily participates in similar cyclization strategies.

  • Pyridine Synthesis: The reagent can be used in various strategies for pyridine synthesis, often involving condensation with 1,3-dicarbonyl compounds or their equivalents.[8][9][10][11]

The 3-bromophenyl group is a strategic asset, providing a site for late-stage functionalization through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the rapid generation of compound libraries. However, this very feature can be an unnecessary complexity or cost if the final target does not require such modification. This motivates the exploration of simpler, more tailored alternatives.

Strategic Alternatives: A Comparative Analysis

The choice of an active methylene compound is a critical decision that dictates the structure of the resulting heterocycle, the required reaction conditions, and the potential for subsequent functionalization. Here, we compare several key alternatives to Methyl 2-(3-bromophenyl)-2-cyanoacetate.

Diagram 1: Reagent Selection Workflow

This diagram outlines a logical approach for selecting the appropriate active methylene compound based on the desired heterocyclic core.

G start Desired Heterocycle? thiophene 2-Aminothiophene start->thiophene Gewald Reaction pyridine Substituted Pyridine/ Pyridone start->pyridine Hantzsch-type Condensation other Other Heterocycles (Pyrans, Quinolines) start->other Multicomponent Reactions reagent1 Malononitrile (for Amino/Cyano Thiophenes) thiophene->reagent1 reagent2 Cyanoacetamide (for Thiophene Carboxamides) thiophene->reagent2 reagent3 Benchmark Reagent (for Thiophene Esters) thiophene->reagent3 reagent4 Malononitrile (for Aminocyanopyridines) pyridine->reagent4 reagent5 Cyanoacetamide (for Pyridones) pyridine->reagent5 reagent6 Meldrum's Acid (High Reactivity for Pyridones, Pyrans) pyridine->reagent6 other->reagent6

Caption: Decision flowchart for selecting an active methylene reagent.

Malononitrile: The Potent Dinitrile

Malononitrile (NC-CH₂-CN) is perhaps the most direct alternative, replacing the ester and aryl groups with a second cyano group. This seemingly simple change has profound effects on reactivity.

  • Increased Acidity & Reactivity: The presence of two powerful electron-withdrawing cyano groups makes the methylene protons of malononitrile significantly more acidic than those of cyanoacetates. This heightened reactivity allows for condensations under milder basic conditions and often leads to higher yields.[12]

  • Divergent Synthetic Pathways: In pyridine synthesis, the use of malononitrile often leads to aminopyridine derivatives, as one of the nitrile groups can readily participate in cyclization and subsequent tautomerization.[12][13] This is a distinct outcome compared to the ester-containing benchmark.

  • Causality: The choice of malononitrile is strategic when the synthetic target requires a 2-amino-3-cyanopyridine core. The Thorpe-Ziegler type cyclization is highly favored, and the resulting enamine is stable.

Cyanoacetamide Derivatives: Introducing the Amide

Replacing the methyl ester with an amide (e.g., 2-cyanoacetamide, NC-CH₂-CONH₂) introduces a new layer of functionality and alters the electronic properties of the molecule.

  • Reactivity Profile: Cyanoacetamides are versatile synthons for a vast array of heterocycles, including pyridines, pyrimidines, and thiophenes.[14][15][16][17] The amide group can participate in cyclization reactions, often leading to lactam (e.g., pyridone) structures.

  • Nucleophilicity: Cyanoacetamides possess multiple nucleophilic centers: the active methylene carbon, the amide nitrogen, and the amide oxygen (in its enol form).[15][16] This poly-functionality allows for complex cascade reactions.

  • Trustworthiness in Protocol: When synthesizing 2-aminothiophene-3-carboxamides via the Gewald reaction, cyanoacetamide is the reagent of choice.[18] The amide functionality remains intact throughout the reaction, directly yielding the desired product without requiring post-synthesis amidation of an ester, thus improving step economy.

Meldrum's Acid: The Rigid and Reactive Acylal

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic diester, or acylal, that serves as a highly reactive malonic acid equivalent.[19][20][21][22]

  • Exceptional Acidity: The rigid cyclic structure of Meldrum's acid constrains the carbonyl groups, leading to exceptional acidity of the C5 methylene protons (pKa ≈ 4.97). This allows it to participate in reactions, like Knoevenagel condensations, under very mild, often catalyst-free, conditions.[21][22]

  • Synthetic Utility: It is a powerful building block in multicomponent reactions (MCRs) for synthesizing a diverse range of heterocycles including pyridines, pyrans, and quinolines.[19][20]

  • Mechanism Insight: Following initial condensation, the Meldrum's acid moiety can readily undergo ring-opening upon reaction with nucleophiles (e.g., amines or water), which can be a key step in the formation of the final heterocyclic product. This unique reactivity makes it more than just a simple malonate alternative.[20]

Comparative Data Summary

The following table summarizes the key characteristics and performance of the discussed reagents in common heterocyclic syntheses.

ReagentKey FeaturesTarget Heterocycle (Example)Typical Yield (%)AdvantagesDisadvantages
Methyl 2-(3-bromophenyl)-2-cyanoacetate Aryl halide for cross-coupling2-Amino-3-carbomethoxy-thiophene70-85%Late-stage functionalizationHigher cost; unnecessary complexity if aryl handle is not needed
Malononitrile High acidity, dinitrile2-Amino-3-cyanopyridine80-95%High reactivity, excellent yields, simple starting materialLacks ester/amide for further modification; can lead to multiple products
2-Cyanoacetamide Amide functionality2-Pyridone-3-carbonitrile75-90%Direct access to amides/lactams, versatile reactivityReactivity can be lower than malononitrile
Meldrum's Acid Very high acidity, cyclic4H-Pyran derivatives85-98%Excellent for MCRs, mild conditions, high yieldsCan be thermally sensitive, specific ring-opening pathways

Experimental Protocols: A Self-Validating System

To provide a practical context, we present a detailed protocol for a representative synthesis that highlights the utility of an alternative reagent.

Protocol 1: Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile using Malononitrile

This protocol demonstrates a multicomponent synthesis of a highly substituted pyridine, showcasing the efficiency of malononitrile.

Diagram 2: Experimental Workflow for Pyridine Synthesis

Caption: Step-by-step workflow for the synthesis of a substituted pyridine.

Methodology:

  • Reagents & Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (chalcone, 1.0 mmol, 238 mg), malononitrile (1.2 mmol, 79 mg), and ammonium acetate (8.0 mmol, 616 mg).

  • Solvent Addition: Add absolute ethanol (15 mL) to the flask.

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the contents into 50 mL of ice-cold water with stirring.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water (2 x 10 mL) followed by a small amount of cold ethanol (5 mL) to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a mixture of ethanol and DMF to afford the pure 2-amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile as a crystalline solid.

  • Expected Outcome: Yields for this reaction are typically in the range of 85-92%. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Conclusion and Future Outlook

While Methyl 2-(3-bromophenyl)-2-cyanoacetate remains a valuable and powerful tool, a nuanced understanding of the available alternatives is crucial for the modern synthetic chemist. Malononitrile offers enhanced reactivity for aminopyridine synthesis, cyanoacetamides provide a direct route to important amide and pyridone scaffolds, and Meldrum's acid excels in high-yield multicomponent reactions under mild conditions.

The choice of reagent is not merely a substitution but a strategic decision that influences reaction pathways, complexity, and overall synthetic efficiency. By understanding the distinct causality behind the reactivity of each alternative, researchers can design more elegant, efficient, and diverse synthetic routes to novel heterocyclic compounds, accelerating progress in drug discovery and materials science. Future research will likely focus on developing even more specialized active methylene reagents and employing green chemistry principles, such as flow chemistry and novel catalytic systems, to further enhance the synthesis of these vital chemical entities.[23][24]

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  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. [Link]

  • ResearchGate. (n.d.). The preparation of various new heterocyclic compounds via cyclization of substituted derivatives of phenacyl esters of hydrazonoacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]

  • MDPI. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]

  • Al-Amiery, A. A. (2023). Preparation and Identification of some heterocyclic compounds from cyano compounds. Journal of Education for Pure Science-University of Thi-Qar, 13(1). [Link]

  • National Institutes of Health. (n.d.). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. Retrieved from [Link]

Sources

A Comparative Guide to Purity Assessment of Methyl 2-(3-bromophenyl)-2-cyanoacetate by Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the accurate determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility. For key intermediates like Methyl 2-(3-bromophenyl)-2-cyanoacetate, a building block in the synthesis of various active pharmaceutical ingredients (APIs), a robust and reliable purity assessment is paramount.[1]

This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity analysis of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, grounding our protocols in the principles of metrological traceability and self-validation.

The Foundational Principle of qNMR: A Primary Ratio Method

Unlike chromatographic techniques that rely on the response factor of a compound relative to a reference standard of the same substance, qNMR is a primary analytical method.[2] Its power lies in a fundamental principle of physics: the integral of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4][5] This allows for the direct quantification of a substance against a certified internal standard of a different chemical structure, a significant advantage when a certified standard of the analyte is unavailable or prohibitively expensive.[4][6]

For Methyl 2-(3-bromophenyl)-2-cyanoacetate (Structure shown below), ¹H qNMR is particularly well-suited. The molecule possesses distinct proton environments—aromatic protons, a methine proton (CH), and a methoxy group (OCH₃)—that are expected to produce well-resolved signals in the ¹H NMR spectrum, making them ideal candidates for quantification.

Structure of Methyl 2-(3-bromophenyl)-2-cyanoacetate:

Designing a Self-Validating qNMR Experiment: The Causality Behind the Choices

A robust qNMR method is a self-validating system. Every parameter is chosen to minimize systematic error and ensure the final purity value is accurate and defensible.

Selection of the Internal Standard (IS)

The choice of an internal standard is the cornerstone of an accurate qNMR experiment.[7][8] It is the anchor to which the analyte's purity is tethered. For this analysis, Maleic Acid is an excellent choice.

  • Why Maleic Acid?

    • High Purity & Stability : It is commercially available as a certified reference material (CRM) with a known, high purity (e.g., >99.9%). It is a stable, non-volatile, and non-hygroscopic solid, allowing for accurate weighing.[7][9]

    • Signal Simplicity & Location : It produces a sharp singlet for its two olefinic protons at ~6.3 ppm (in DMSO-d₆). This region is typically free of signals from our analyte, Methyl 2-(3-bromophenyl)-2-cyanoacetate, preventing signal overlap which is critical for accurate integration.[7]

    • Solubility : It is soluble in common deuterated solvents like DMSO-d₆, which also effectively dissolves the analyte.[7]

The Role of the Deuterated Solvent

The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for analysis.[3] DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is selected for its excellent solvating power for a wide range of organic molecules. Its residual proton signal appears around 2.5 ppm, far from the analyte and standard signals of interest.

Critical Acquisition Parameters for Quantitation

Simply acquiring a standard ¹H NMR spectrum is insufficient for quantification. Specific parameters must be optimized to eliminate biases in signal intensity.

  • Relaxation Delay (d1) : This is arguably the most critical parameter in qNMR.[10]

    • Causality : After being excited by an RF pulse, protons must return to their equilibrium state (relax) before the next pulse is applied. If the delay between pulses is too short, protons with longer relaxation times (T₁) will not fully relax, leading to signal saturation and artificially low integrals.[11]

    • Protocol : To ensure >99.9% relaxation for all protons, the relaxation delay (d1) combined with the acquisition time (at) should be at least 5 to 7 times the longest T₁ value of any proton of interest in the sample (both analyte and standard).[10][12][13] A conservative delay of 30 seconds is often a good starting point for small molecules if T₁ values are unknown.

  • Pulse Angle : A 90° pulse is used to maximize signal intensity for a single scan. It is crucial that this pulse is accurately calibrated for the specific sample and probe to ensure uniform excitation across the entire spectrum.

  • Number of Scans (NS) : The goal is to achieve a high signal-to-noise ratio (SNR) for accurate integration.

    • Causality : A low SNR introduces significant error into the integration process.

    • Protocol : The number of scans should be adjusted to achieve an SNR of at least 250:1 for the peaks being integrated.[10]

Experimental Protocol: qNMR Purity of Methyl 2-(3-bromophenyl)-2-cyanoacetate

This protocol is designed for a 500 MHz NMR spectrometer.

1. Sample Preparation (Internal Standard Method) i. Accurately weigh approximately 15 mg of Methyl 2-(3-bromophenyl)-2-cyanoacetate into a clean, dry vial using a microbalance with 0.01 mg readability. Record the exact mass (mₐ). ii. Accurately weigh approximately 5 mg of certified Maleic Acid (Purity >99.9%) into the same vial. Record the exact mass (mₛₜₔ) and its certified purity (Pₛₜₔ). The goal is a near 1:1 molar ratio to optimize integration accuracy.[3][14] iii. Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing. iv. Transfer the homogeneous solution to a 5 mm NMR tube.

2. NMR Data Acquisition i. Insert the sample into the spectrometer and allow it to thermally equilibrate for at least 5 minutes.[10] ii. Tune and shim the probe on the sample to achieve optimal magnetic field homogeneity, indicated by sharp, symmetrical peak shapes. iii. Set the following acquisition parameters:

  • Pulse Program : Standard 1D proton experiment (e.g., Bruker 'zg30' or 'zg90').
  • Pulse Angle : 90° (accurately calibrated).
  • Relaxation Delay (d1) : 30 seconds.
  • Acquisition Time (at) : ~4 seconds.
  • Number of Scans (NS) : 16-64 (adjust for SNR > 250:1).
  • Spectral Width : 0-12 ppm.

3. Data Processing & Purity Calculation i. Apply Fourier transformation, followed by careful manual phasing and baseline correction to ensure a flat baseline across the entire spectrum. ii. Integrate the well-resolved methoxy singlet (–OCH₃) of the analyte (expected ~3.8 ppm, 3 protons) and the olefinic singlet of Maleic Acid (expected ~6.3 ppm, 2 protons). iii. Calculate the purity of the analyte (Pₐ) using the following equation[3]:

Visual Workflow for qNMR Analysis

The following diagram illustrates the logical flow of the qNMR purity assessment protocol.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (mₐ) weigh_std Accurately Weigh Internal Standard (mₛₜₔ) weigh_analyte->weigh_std dissolve Dissolve Mixture in DMSO-d₆ weigh_std->dissolve equilibrate Thermal Equilibration (5 min) dissolve->equilibrate shim Tune & Shim equilibrate->shim acquire Acquire Data (d1 = 30s, NS = 64) shim->acquire process_spec Phasing & Baseline Correction acquire->process_spec integrate Integrate Analyte & Standard Peaks process_spec->integrate calculate Calculate Purity Using qNMR Equation integrate->calculate Purity_Methods cluster_qnmr qNMR (Spectroscopy) cluster_hplc HPLC (Chromatography) Purity Purity Assessment qnmr_principle Principle: Molar Proportionality Signal integral is directly proportional to the number of nuclei. Purity->qnmr_principle hplc_principle Principle: Differential Partitioning Separation based on analyte affinity for stationary and mobile phases. Purity->hplc_principle qnmr_quant Quantification Against a certified internal standard of a different structure. qnmr_principle->qnmr_quant hplc_quant Quantification Area % or against a certified standard of the identical analyte. hplc_principle->hplc_quant

Sources

A Comparative Guide to the Biological Activity of Methyl 2-(3-bromophenyl)-2-cyanoacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of scaffolds explored, derivatives of cyanoacetate have consistently emerged as promising candidates, demonstrating a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of the biological activities of derivatives based on the Methyl 2-(3-bromophenyl)-2-cyanoacetate core structure. Drawing upon experimental data from diverse studies on structurally related compounds, we will explore their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, elucidating key structure-activity relationships (SAR) that govern their therapeutic potential.

Introduction to the Methyl 2-(3-bromophenyl)-2-cyanoacetate Scaffold

The Methyl 2-(3-bromophenyl)-2-cyanoacetate scaffold is a versatile building block in organic synthesis. Its structure, featuring a bromine-substituted phenyl ring, a cyano group, and a methyl ester, offers multiple points for chemical modification.[1][2] The electron-withdrawing nature of the cyano and ester groups, combined with the steric and electronic influence of the bromophenyl moiety, lays the foundation for diverse biological interactions. The core structure itself is a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[2]

Synthetic Strategies for Derivative Elaboration

The synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate derivatives typically involves standard organic chemistry transformations. A general approach often starts with the reaction of an appropriate amine with an alkyl cyanoacetate or cyanoacetic acid under various conditions to form cyanoacetamide derivatives.[3] The presence of the reactive methylene group in the parent compound also allows for Knoevenagel condensation reactions. These synthetic routes are generally efficient and allow for the introduction of a wide variety of substituents, enabling the exploration of a broad chemical space to optimize biological activity.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction1 Knoevenagel Condensation cluster_intermediate Intermediate cluster_reaction2 Michael Addition & Cyclization cluster_final Final Derivatives 3-bromobenzaldehyde 3-bromobenzaldehyde Reaction1 Base (e.g., Piperidine) 3-bromobenzaldehyde->Reaction1 Methyl_cyanoacetate Methyl_cyanoacetate Methyl_cyanoacetate->Reaction1 Intermediate_Product Methyl 2-cyano-3-(3-bromophenyl)acrylate Reaction1->Intermediate_Product Reaction2 Amine/Thiol Nucleophile Intermediate_Product->Reaction2 Final_Products Diverse Heterocyclic Derivatives Reaction2->Final_Products

Caption: Generalized synthetic workflow for Methyl 2-(3-bromophenyl)-2-cyanoacetate derivatives.

Comparative Biological Activities

Anticancer Activity

Derivatives of cyanoacetate and related structures have demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and interfere with cell cycle progression.

A study on 2-cyanoacrylamide derivatives revealed that these compounds can act as inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of cell survival pathways like NF-κB and MAPK.[4] Inhibition of TAK1 can lead to apoptosis in cancer cells. Another investigation into cyanoaziridine derivatives showed that these compounds induce a mixture of necrosis and apoptosis, generate reactive oxygen species, and inhibit protein synthesis.[5] Interestingly, unlike its structural analog imexon which causes G2/M arrest, the cyanoaziridine derivative AMP423 induced an accumulation of cells in the S-phase.[5]

The anticancer activity of various cyano-containing compounds is summarized in the table below. While direct data for a homologous series of Methyl 2-(3-bromophenyl)-2-cyanoacetate derivatives is not available, the data from structurally similar molecules provides valuable insights into their potential efficacy.

Derivative Class Cancer Cell Line IC50 / GI50 (µM) Mechanism of Action Reference
2-Cyano-3-aryl Acrylamide AnaloguesVariousData not specifiedNot specified[6]
α-cyano bis(indolyl)chalconesC4-2 (Prostate), 22Rv1 (Prostate)0.98–7.5ROS generation, p53 upregulation, apoptosis[7]
2-Cyanoaziridine-1-carboxamide (AMP423)8226/S (Myeloma), SU-DHL-6 (B-cell lymphoma)2 - 36ROS generation, protein synthesis inhibition, S-phase arrest[5]
3-Cyano-2(1H)-pyridone derivativesA549 (Lung)Potent inhibitory effectNot specified[8]

Key Insights from Anticancer Studies:

  • The presence of a cyano group is often crucial for cytotoxic activity.

  • Modifications on the phenyl ring can significantly impact potency.

  • The mechanism of action can vary, involving apoptosis, cell cycle arrest, and ROS generation.

Apoptosis_Pathway Derivative Cyanoacetate Derivative TAK1 TAK1 Inhibition Derivative->TAK1 ROS ROS Generation Derivative->ROS NFkB NF-κB Pathway Inhibition TAK1->NFkB MAPK MAPK Pathway Inhibition TAK1->MAPK Apoptosis Apoptosis NFkB->Apoptosis MAPK->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Potential signaling pathways affected by cyanoacetate derivatives leading to apoptosis.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Bromophenol and cyano-containing compounds have shown promise in this area. Studies on bromophenol derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA).[9] Some of these compounds were also found to inhibit biofilm formation, a key virulence factor.[9]

Similarly, various synthesized compounds containing cyano groups have been evaluated for their antibacterial properties.[10][11] The antimicrobial activity is often assessed by determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

Compound Class Bacterial Strain Activity Reference
Bromophenol derivativesS. aureus, MRSASignificant antibacterial activity, biofilm inhibition[9]
2-(4-Bromophenyl)quinoline-4-carbohydrazide derivativesS. aureusEligible MIC values, DNA gyrase inhibition[12]
2-Cyanoacetamido-thiophenesE. coli, S. aureusModerate to good antibacterial activity[10]
Natural compound C59 (chloro-analog of MC21-A)MRSAPotent antimicrobial activity, eradicates biofilms[13]

Key Insights from Antimicrobial Studies:

  • The presence of a bromine atom on the phenyl ring appears to contribute positively to antibacterial activity.

  • The cyanoacetamide moiety is a viable scaffold for developing new antibacterial agents.

  • Inhibition of essential bacterial enzymes like DNA gyrase is a potential mechanism of action.

Enzyme Inhibition

Enzyme inhibition is a fundamental mechanism for many therapeutic drugs. Cyanoacetate derivatives have been investigated as inhibitors of various enzymes implicated in disease. For instance, cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives have been identified as highly potent inhibitors of aldose reductase (ALR2), an enzyme involved in diabetic complications.[14] Another study reported that dicyanoaniline derivatives can act as dual inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting their potential in managing diabetes.[15] Furthermore, (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives have been shown to be potent inhibitors of tyrosinase, an enzyme involved in melanin production, indicating their potential in treating hyperpigmentation disorders.[16]

Derivative Class Target Enzyme Inhibitory Activity (IC50) Therapeutic Potential Reference
Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acidsAldose Reductase (ALR2)0.075 µMDiabetic complications[14]
Dicyanoaniline derivativesα-amylase, α-glucosidase20.33 - 27.75 µMDiabetes[15]
(E)-2-Cyano-3-(substituted phenyl)acrylamidesTyrosinaseComparable to kojic acidHyperpigmentation[16]
Cyanoacetamide derivativesUrease17.34 - 36.75 µg/mLUrease-related diseases[17]

Key Insights from Enzyme Inhibition Studies:

  • The cyanoacetate scaffold is a versatile template for designing potent and selective enzyme inhibitors.

  • Substitutions on the phenyl ring play a critical role in determining the inhibitory potency and selectivity.

  • These derivatives have potential applications in a wide range of diseases, including diabetes and skin disorders.

Structure-Activity Relationship (SAR) Analysis

Based on the available data for related compounds, several structure-activity relationships can be inferred for Methyl 2-(3-bromophenyl)-2-cyanoacetate derivatives:

  • Role of the Bromine Atom: The position and presence of the bromine atom on the phenyl ring can influence lipophilicity and electronic properties, which in turn affect cell permeability and target binding. In many cases, halogen substituents enhance biological activity.[18][19]

  • Importance of the Cyano Group: The cyano group is a key pharmacophore in many of the observed activities. Its electron-withdrawing nature and ability to participate in hydrogen bonding and other interactions are likely crucial for target engagement.

  • Impact of Substituents: The introduction of different substituents at various positions on the core structure allows for the fine-tuning of activity. For example, bulky alkyl groups can enhance binding to certain receptors,[18] while different substitutions on the phenyl ring can modulate anticancer potency.[20]

Conclusion and Future Directions

Future research should focus on the systematic synthesis and biological evaluation of a library of Methyl 2-(3-bromophenyl)-2-cyanoacetate derivatives. This would enable a more precise elucidation of the structure-activity relationships and the identification of lead compounds with optimized potency and selectivity for specific therapeutic targets. In silico modeling and docking studies could further aid in the rational design of next-generation derivatives with improved pharmacological profiles.

References

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  • Mylari, B. L., et al. (2001). Novel, highly potent aldose reductase inhibitors: cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives. Journal of Medicinal Chemistry, 44(17), 2695-2700. [Link]

  • Rauf, A., et al. (2020). Synthesis of novel cyanoacetamide derivatives and their urease inhibition studies. Journal of the Iranian Chemical Society, 17(10), 2635-2646. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 28(10), 4223. [Link]

  • Kang, S. J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. [Link]

  • Ohno, T., et al. (1995). Synthesis and structure-activity relationships of novel phenylcyanoguanidine derivatives as potassium channel openers. Journal of Medicinal Chemistry, 38(10), 1779-1786. [Link]

  • Seres, E., et al. (2022). Cyano- and Ketone-Containing Selenoesters as Multi-Target Compounds against Resistant Cancers. International Journal of Molecular Sciences, 23(23), 15214. [Link]

  • Dorsey, B. D., et al. (2012). Anti-tumor activity and mechanism of action for a cyanoaziridine-derivative, AMP423. Cancer Chemotherapy and Pharmacology, 70(2), 259-268. [Link]

  • Chen, Y.-C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(2), 2637-2649. [Link]

  • Olyaei, A., & Sadeghpour, M. (2022). Synthesis of α-cyano bis(indolyl)chalcones as anticancer agents. ResearchGate. [Link]

  • Rafique, H., et al. (2021). Dicyanoanilines as potential and dual inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, characterization, in vitro, in silico, and kinetics studies. Arabian Journal of Chemistry, 14(3), 102989. [Link]

  • Kumar, A., et al. (2024). Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. Microbiology Spectrum, 12(3), e01515-22. [Link]

  • Kim, D. H., et al. (2016). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry, 24(1), 153-159. [Link]

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  • Madhavi, K., et al. (2017). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 387-394. [Link]

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A Comparative Cost-Benefit Analysis of Synthetic Routes to Methyl 2-(3-bromophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(3-bromophenyl)-2-cyanoacetate is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of more complex molecular architectures. Its strategic importance necessitates the development of efficient, cost-effective, and scalable synthetic routes. This guide provides an in-depth comparative analysis of two primary synthetic pathways to this key intermediate, offering a comprehensive evaluation of their respective costs, benefits, and practical considerations.

Introduction

The selection of a synthetic route in a research and development setting is a multi-faceted decision, balancing factors such as starting material cost, reaction yield, operational simplicity, safety, and environmental impact. This guide will dissect two plausible and laboratory-feasible routes for the synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate:

  • Route 1: A two-step sequence involving a Knoevenagel condensation of 3-bromobenzaldehyde with methyl cyanoacetate, followed by the reduction of the resulting α,β-unsaturated ester.

  • Route 2: A two-step approach commencing with the α-halogenation of methyl 2-(3-bromophenyl)acetate, followed by a nucleophilic substitution with a cyanide source.

By examining the experimental data and cost structures associated with each pathway, this guide aims to equip researchers with the necessary insights to make an informed decision tailored to their specific laboratory and project requirements.

Route 1: Knoevenagel Condensation and Subsequent Reduction

This classical approach leverages the well-established Knoevenagel condensation to form the carbon-carbon bond and introduce the cyanoacetate moiety, followed by a selective reduction of the carbon-carbon double bond.

Reaction Scheme:

Route 1 A 3-Bromobenzaldehyde C Methyl 2-cyano-3-(3-bromophenyl)acrylate A->C Knoevenagel Condensation (Piperidine, Ethanol, Reflux) B Methyl Cyanoacetate B->C D Methyl 2-(3-bromophenyl)-2-cyanoacetate C->D Reduction (NaBH4, Methanol)

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: Knoevenagel Condensation of 3-Bromobenzaldehyde and Methyl Cyanoacetate

  • Materials: 3-Bromobenzaldehyde, Methyl Cyanoacetate, Piperidine, Ethanol.

  • Procedure: To a solution of 3-bromobenzaldehyde (10 mmol) in ethanol (20 mL) is added methyl cyanoacetate (11 mmol) and a catalytic amount of piperidine (0.5 mmol). The mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration. The solid is washed with cold ethanol to afford methyl 2-cyano-3-(3-bromophenyl)acrylate.

  • Expected Yield: 85-95%.

Step 2: Reduction of Methyl 2-cyano-3-(3-bromophenyl)acrylate

  • Materials: Methyl 2-cyano-3-(3-bromophenyl)acrylate, Sodium Borohydride (NaBH₄), Methanol.

  • Procedure: The methyl 2-cyano-3-(3-bromophenyl)acrylate (8 mmol) is dissolved in methanol (30 mL) and cooled to 0 °C in an ice bath. Sodium borohydride (12 mmol) is added portion-wise over 15 minutes, and the reaction is stirred at room temperature for 2-3 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of 1 M HCl until the pH is neutral. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification by column chromatography (silica gel, hexane:ethyl acetate gradient) affords the final product, Methyl 2-(3-bromophenyl)-2-cyanoacetate.[1]

  • Expected Yield: 70-85%.

Cost-Benefit Analysis of Route 1
FactorAnalysis
Starting Material Cost 3-Bromobenzaldehyde and methyl cyanoacetate are commercially available and relatively inexpensive.[2][3][4][5][6][7][8][9]
Reagent Cost Piperidine is a low-cost catalyst. Sodium borohydride is also a cost-effective reducing agent.[3][10][11][12][13]
Yield The Knoevenagel condensation typically proceeds in high yield. The subsequent reduction can also be efficient, leading to a good overall yield for the two-step process.
Operational Simplicity Both steps involve standard and straightforward laboratory techniques. The intermediate from the first step can often be used in the next step with minimal purification.
Safety & Environmental Piperidine is toxic and requires careful handling. Ethanol and methanol are flammable. Sodium borohydride reacts with water to produce hydrogen gas. Proper safety precautions are necessary. The waste stream contains organic solvents and boron salts.

Route 2: α-Halogenation and Nucleophilic Substitution

This alternative pathway involves the direct functionalization of a pre-existing phenylacetate derivative. The key steps are the introduction of a halogen at the α-position, followed by its displacement with a cyanide nucleophile.

Reaction Scheme:

Route 2 A Methyl 2-(3-bromophenyl)acetate B Methyl 2-bromo-2-(3-bromophenyl)acetate A->B α-Bromination (NBS, AIBN, CCl4, Reflux) D Methyl 2-(3-bromophenyl)-2-cyanoacetate B->D Nucleophilic Substitution (NaCN, DMSO) C Sodium Cyanide C->D

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Step 1: α-Bromination of Methyl 2-(3-bromophenyl)acetate

  • Materials: Methyl 2-(3-bromophenyl)acetate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon Tetrachloride (or a safer alternative like acetonitrile).

  • Procedure: A solution of methyl 2-(3-bromophenyl)acetate (10 mmol) in carbon tetrachloride (30 mL) is treated with N-bromosuccinimide (11 mmol) and a catalytic amount of AIBN (0.2 mmol). The mixture is heated to reflux under a nitrogen atmosphere and irradiated with a UV lamp to initiate the radical reaction. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product, methyl 2-bromo-2-(3-bromophenyl)acetate, is purified by column chromatography.

  • Expected Yield: 60-75%.

Step 2: Nucleophilic Substitution with Sodium Cyanide

  • Materials: Methyl 2-bromo-2-(3-bromophenyl)acetate, Sodium Cyanide (NaCN), Dimethyl Sulfoxide (DMSO).

  • Procedure: To a solution of methyl 2-bromo-2-(3-bromophenyl)acetate (8 mmol) in DMSO (20 mL) is added sodium cyanide (10 mmol). The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC. Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford Methyl 2-(3-bromophenyl)-2-cyanoacetate.[7][8][14][15][16]

  • Expected Yield: 80-90%.

Cost-Benefit Analysis of Route 2
FactorAnalysis
Starting Material Cost Methyl 2-(3-bromophenyl)acetate is commercially available, though generally more expensive than the starting materials for Route 1.[16][17][18][19][20][21][22]
Reagent Cost N-Bromosuccinimide (NBS) is a moderately priced reagent.[5][6][18][23] Sodium cyanide is inexpensive but highly toxic.[10][24][25] AIBN is a common and affordable radical initiator.
Yield The α-bromination step can be challenging to control and may result in lower yields compared to the Knoevenagel condensation. The nucleophilic substitution step, however, is typically high-yielding.
Operational Simplicity The α-bromination requires careful control of reaction conditions to avoid side products. The nucleophilic substitution is straightforward but requires stringent safety measures due to the use of sodium cyanide.
Safety & Environmental HIGH RISK: Sodium cyanide is extremely toxic and requires specialized handling and disposal procedures. Carbon tetrachloride is a hazardous solvent and should be replaced with a safer alternative where possible. AIBN is a potentially explosive radical initiator. This route carries a significantly higher safety risk than Route 1.

Comparative Summary and Recommendation

FeatureRoute 1: Knoevenagel/ReductionRoute 2: Halogenation/Substitution
Overall Cost LowerHigher (primarily due to starting material)
Overall Yield Potentially HigherPotentially Lower (due to α-halogenation)
Safety ModerateHigh Risk
Environmental Impact ModerateHigh (use of toxic cyanide and hazardous solvents)
Operational Simplicity HighModerate to Low

Recommendation:

For most laboratory settings, Route 1 (Knoevenagel Condensation and Reduction) is the recommended synthetic pathway for preparing Methyl 2-(3-bromophenyl)-2-cyanoacetate. This recommendation is based on the following key advantages:

  • Lower Cost: The starting materials and reagents are more economical, making it a more budget-friendly option.

  • Higher Safety Profile: While standard laboratory precautions are necessary, Route 1 avoids the use of highly toxic sodium cyanide, significantly reducing the associated health and safety risks.

  • Operational Simplicity and Reliability: The reactions involved are well-established, generally high-yielding, and procedurally straightforward, making them more amenable to consistent and scalable synthesis.

Route 2 may be considered in specific circumstances where the starting material, methyl 2-(3-bromophenyl)acetate, is readily and cheaply available, and the laboratory is fully equipped and certified for the safe handling and disposal of cyanide waste. However, for general research and development purposes, the benefits of Route 1 in terms of cost, safety, and simplicity far outweigh those of Route 2.

References

  • Sodium Borohydride - NaBH4 Latest Price, Manufacturers & Suppliers. (n.d.). Retrieved January 19, 2026, from [Link]

  • Sodium Borohydride Anhydrous Powder, Reagent Grade, 98%. (n.d.). Retrieved January 19, 2026, from [Link]

  • N Bromosuccinimide - 0128-08-05 Latest Price, Manufacturers & Suppliers. (n.d.). Retrieved January 19, 2026, from [Link]

  • N-Bromosuccinimide, 500g. (n.d.). Retrieved January 19, 2026, from [Link]

  • Sodium Borohydride. (n.d.). Retrieved January 19, 2026, from [Link]

  • Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. (2025, August 6). Retrieved January 19, 2026, from [Link]

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A Senior Application Scientist's Guide to the Efficacy of Methyl 2-(3-bromophenyl)-2-cyanoacetate versus Structurally Similar Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of α-Aryl-α-cyanoacetates in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the rapid assembly of complex molecular architectures is paramount. Among the vast arsenal of synthetic tools, α-aryl-α-cyanoacetate esters stand out as exceptionally versatile C2 synthons. Their intrinsic polyfunctionality—an activated methylene group flanked by electron-withdrawing ester and cyano moieties, coupled with a tunable aromatic ring—renders them indispensable for constructing a diverse array of heterocyclic and carbocyclic systems. These building blocks are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional dyes.[1][2][3]

This guide provides an in-depth, comparative analysis of Methyl 2-(3-bromophenyl)-2-cyanoacetate , a uniquely functionalized building block, against its structural analogs. We will move beyond a simple cataloging of reactions to explore the underlying principles of reactivity, demonstrating how subtle structural modifications influence synthetic outcomes. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in the selection of building blocks for their specific synthetic campaigns.

The Archetype: Deconstructing Methyl 2-(3-bromophenyl)-2-cyanoacetate

Methyl 2-(3-bromophenyl)-2-cyanoacetate (CAS No: 895579-16-5) is more than a mere sum of its parts.[4][5] Its efficacy stems from a synergistic interplay between its three key functional domains:

  • The Activated Methylene Core (-CH(CN)COOCH₃): The electron-withdrawing nature of both the cyano (-CN) and methyl ester (-COOCH₃) groups significantly increases the acidity of the α-proton. This facilitates its removal by even mild bases, generating a stabilized carbanion (enolate). This nucleophilic center is the engine for a host of carbon-carbon bond-forming reactions.

  • The Phenyl Ring: The aromatic ring provides a rigid scaffold, influencing the steric environment of the reactive center and serving as a platform for further functionalization.

  • The meta-Bromo Substituent: The bromine atom at the 3-position is the defining feature of this molecule, imparting a unique combination of electronic and synthetic handles:

    • Inductive Effect: As a weakly electron-withdrawing group, the bromine atom subtly modulates the electron density of the phenyl ring and the acidity of the α-proton.[6]

    • A Latent Reactive Site: Crucially, the C-Br bond is a versatile handle for post-synthetic modification, most notably through palladium-catalyzed cross-coupling reactions. This dual reactivity—participation in initial condensation followed by subsequent elaboration—is a hallmark of an efficient building block.

Comparative Efficacy in Key Synthetic Transformations

The true measure of a building block's utility is its performance in a range of chemical transformations. Here, we compare Methyl 2-(3-bromophenyl)-2-cyanoacetate with its analogs in cornerstone synthetic reactions.

Knoevenagel Condensation: A Litmus Test for Reactivity

The Knoevenagel condensation, the reaction of an active methylene compound with an aldehyde or ketone, is a fundamental C=C bond-forming reaction.[7] The reaction proceeds via nucleophilic addition followed by dehydration.[7] The choice of α-cyanoacetate has a profound impact on reaction kinetics and yield.

Causality Behind Experimental Choices: A weak base, such as piperidine or triethylamine, is typically employed as a catalyst.[7][8] This is a deliberate choice to prevent the competing self-condensation (aldol reaction) of the aldehyde substrate, which would be promoted by stronger bases.[7]

Caption: Mechanism of the Knoevenagel Condensation.

Comparative Data: Let's analyze the performance of various building blocks in a model Knoevenagel condensation with 4-chlorobenzaldehyde.

Building BlockKey DifferentiatorExpected Reactivity/YieldRationale
Methyl 2-(3-bromophenyl)-2-cyanoacetate Benchmark High The weakly electron-withdrawing bromo group provides a good balance, enhancing α-proton acidity without significantly destabilizing the intermediate carbanion. The meta position minimizes steric hindrance.
Methyl 2-(2-bromophenyl)-2-cyanoacetateortho-SubstituentModerate to HighThe ortho-bromo group can introduce steric hindrance, potentially slowing the approach of the enolate to the aldehyde's carbonyl carbon. This can sometimes lead to longer reaction times or require slightly more forcing conditions.[9]
Methyl 2-(4-bromophenyl)-2-cyanoacetatepara-SubstituentHighElectronically similar to the meta-isomer, but the para-position allows for direct resonance effects, which can influence the stability of intermediates. Generally, performance is comparable to the benchmark.
Methyl 2-phenyl-2-cyanoacetateNo HalogenGoodThis is a standard substrate. The absence of the electron-withdrawing bromine means the α-proton is slightly less acidic, potentially leading to a slower reaction rate compared to the brominated analogs under identical conditions.
Methyl 2-(4-nitrophenyl)-2-cyanoacetateStrong Electron-Withdrawing Group (EWG)Very HighThe potent EWG effect of the nitro group greatly increases α-proton acidity, leading to rapid enolate formation and a fast reaction.[10] However, the resulting product may be more susceptible to subsequent Michael additions if excess active methylene compound is present.
Methyl CyanoacetateNo Aryl GroupModerateLacks the inductive/resonance effects of the phenyl ring. While fully capable of reacting, it serves as a baseline for demonstrating the activating effect of an aryl substituent.[2][11]
Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction that constructs highly substituted 2-aminothiophenes from an α-cyanoester, a carbonyl compound, and elemental sulfur in the presence of a base.[12][13][14] These thiophene scaffolds are prevalent in pharmacologically active molecules. The reaction initiates with a Knoevenagel condensation, making the choice of α-cyanoester critical.[12]

The efficacy of Methyl 2-(3-bromophenyl)-2-cyanoacetate in this reaction is high, as it readily undergoes the initial Knoevenagel step. The resulting brominated 2-aminothiophene product is a valuable intermediate, poised for further diversification via the bromine handle. This two-stage reactivity—first forming the core heterocycle, then using the substituent for elaboration—is a key principle of efficient synthetic design.

The Unique Advantage: Post-Condensation Functionalization

Herein lies the principal advantage of Methyl 2-(3-bromophenyl)-2-cyanoacetate over its non-halogenated or electron-donating group-substituted counterparts. The C-Br bond is a linchpin for a multitude of palladium-catalyzed cross-coupling reactions.

experimental_workflow A 1. Reagent Charging - Aldehyde (1.0 eq) - α-Cyanoacetate (1.1 eq) - Solvent (e.g., Ethanol) B 2. Catalyst Addition - Piperidine (0.1 eq) A->B C 3. Reaction - Stir at specified temp (e.g., RT to reflux) - Monitor by TLC B->C D 4. Work-up - Cool to RT - Concentrate in vacuo C->D E 5. Purification - Recrystallization or - Column Chromatography D->E F 6. Analysis - Yield calculation - ¹H NMR, ¹³C NMR, MS E->F

Caption: Standard experimental workflow for Knoevenagel condensation.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (1.0 mmol), the selected Methyl 2-(aryl)-2-cyanoacetate building block (1.1 mmol), and absolute ethanol (5 mL).

  • Catalyst Addition: Add piperidine (0.1 mmol) to the stirred solution.

  • Reaction Execution: Heat the reaction mixture to reflux (or stir at room temperature, depending on substrate reactivity) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol. If no solid forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry, and calculate the isolated yield.

General Protocol for Suzuki-Miyaura Cross-Coupling of the Brominated Product

This protocol demonstrates the utility of the bromine handle on products derived from Methyl 2-(3-bromophenyl)-2-cyanoacetate.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the brominated Knoevenagel product (1.0 mmol), the desired boronic acid (1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired cross-coupled product.

Summary and Outlook

The selection of an α-aryl-α-cyanoacetate building block is a critical decision that dictates the efficiency and versatility of a synthetic route. While many analogs are competent in classical condensation reactions, Methyl 2-(3-bromophenyl)-2-cyanoacetate offers a superior strategic advantage.

Comparative Summary Table:

FeatureMethyl 2-phenyl-2-cyanoacetateMethyl 2-(4-nitrophenyl)-2-cyanoacetateMethyl 2-(3-bromophenyl)-2-cyanoacetate
Condensation Reactivity GoodExcellent (Highly Activated)Excellent (Well-Balanced)
Steric Hindrance LowLowLow (meta-position)
Post-Synthetic Modification Handle? NoYes (Nitro reduction)Yes (Versatile C-Br bond for coupling)
Strategic Value Workhorse for simple adductsIdeal for rapid condensationPlatform for Library Synthesis

References

  • Gewald, K.; Schinke, E.; Böttcher, H. Ber.1966, 99, 94-100. (Source for Gewald Reaction)
  • Schaefer, J. P.; Bloomfield, J. J. Org. React.1967, 15, 1. (Source for Thorpe-Ziegler Reaction)
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A Senior Application Scientist's Guide to Validating Experimental Results for Reactions Involving Cyanoacetates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, cyanoacetate esters, such as ethyl cyanoacetate, are indispensable building blocks.[1][2] Their unique chemical reactivity, stemming from the activated methylene group flanked by nitrile and ester functionalities, allows them to serve as versatile precursors in a multitude of synthetic transformations.[2][3] These reactions, including the Knoevenagel condensation and Michael addition, are foundational for creating complex molecular scaffolds found in a vast array of therapeutic agents.[3][4]

However, the successful synthesis of these crucial compounds is not merely about mixing reagents; it is a rigorous process of execution, monitoring, and validation. For researchers, scientists, and drug development professionals, the integrity of experimental results is paramount. An unverified reaction can lead to impure compounds, irreproducible results, and significant delays in development pipelines.

This guide provides an in-depth, comparative framework for validating the results of common reactions involving cyanoacetates. Moving beyond rigid templates, we will explore the causality behind experimental choices and establish self-validating systems where data from orthogonal analytical techniques converge to provide a high-confidence confirmation of the reaction outcome.

Core Principles: A Self-Validating Experimental System

Trustworthy results are built on a foundation of cross-verification. A self-validating system is an experimental design where multiple, independent analytical methods are used to corroborate findings. For any reaction involving cyanoacetates, the validation process must definitively answer several key questions:

  • Reaction Progress: Have the starting materials been consumed?

  • Product Formation: Has the desired product been formed and at what yield?

  • Purity: Is the product free from starting materials, solvents, and significant byproducts?

  • Structural Integrity: Does the isolated compound have the correct chemical structure?

Answering these requires a multi-pronged analytical approach, primarily leveraging chromatography and spectroscopy.

Comparative Analysis of Key Cyanoacetate Reactions

While cyanoacetates participate in numerous reactions, the Knoevenagel condensation and Michael addition are two of the most fundamental. Understanding their mechanisms and potential pitfalls is crucial for designing effective validation strategies.

The Knoevenagel Condensation

This reaction involves the nucleophilic addition of an active hydrogen compound like ethyl cyanoacetate to a carbonyl group (aldehyde or ketone), followed by a dehydration step to yield a new carbon-carbon double bond.[5] It is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[5][6]

Mechanistic Overview & Validation Checkpoints

The reaction proceeds via the deprotonation of the α-carbon of the cyanoacetate, which then attacks the carbonyl carbon. The subsequent elimination of water drives the reaction to completion.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Reactants Ethyl Cyanoacetate + Aldehyde/Ketone + Base Enolate Cyanoacetate Enolate Reactants->Enolate Deprotonation Aldol_Intermediate Aldol-type Intermediate Enolate->Aldol_Intermediate Attack on Carbonyl Product α,β-Unsaturated Product + Water Aldol_Intermediate->Product Elimination of H2O

Caption: Generalized mechanism of the Knoevenagel condensation.

Key Validation Considerations:

  • Water Removal: The production of water means the reaction is an equilibrium.[5] Failure to remove water, often by azeotropic distillation with a Dean-Stark apparatus, can lead to low conversion rates.[5]

  • Side Reactions: Strong bases can cause self-condensation of the aldehyde starting material.[6] Furthermore, the α,β-unsaturated product can sometimes undergo a subsequent Michael addition with another molecule of the cyanoacetate, especially with extended reaction times.[6][7]

The Michael Addition

In this reaction, the cyanoacetate enolate acts as a nucleophile (a Michael donor) and adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). This 1,4-conjugate addition is a powerful method for forming carbon-carbon bonds.

Mechanistic Overview & Validation Checkpoints

The base generates the nucleophilic enolate, which attacks the β-carbon of the unsaturated system.

G Start Ethyl Cyanoacetate + α,β-Unsaturated Acceptor + Base Enolate Cyanoacetate Enolate Start->Enolate Deprotonation Adduct 1,4-Addition Product (Enolate Intermediate) Enolate->Adduct Attack at β-carbon Final_Product Final Product (after protonation) Adduct->Final_Product Protonation

Caption: Generalized mechanism of the Michael addition reaction.

Key Validation Considerations:

  • Reversibility: The thiol-Michael addition, a related reaction, is known to be reversible, and this possibility should be considered.[8]

  • Reaction Kinetics: The reaction rate is highly dependent on the nature of the nucleophile, acceptor, and catalyst. Monitoring the kinetics is key to optimizing reaction time and preventing side reactions.[8][9]

The Validation Toolkit: Protocols and Data Interpretation

A robust validation strategy employs a combination of techniques to monitor the reaction and characterize the product.

Chromatographic Techniques: Monitoring Reaction Progress

Chromatography is the workhorse for real-time reaction monitoring, allowing for both qualitative and quantitative assessment.

Thin-Layer Chromatography (TLC)

TLC is an indispensable, rapid technique for qualitatively tracking the consumption of starting materials and the appearance of the product.[9]

Protocol for Reaction Monitoring by TLC:

  • Plate Preparation: Spot a baseline on a silica gel TLC plate.

  • Spotting: Apply a small spot of your starting material (e.g., the aldehyde) as a reference. Next to it, apply a spot of the co-reactant (ethyl cyanoacetate). Finally, carefully spot the reaction mixture.

  • Development: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). Allow the solvent to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Interpretation: As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, representing the product, will appear.[9] The reaction is considered complete when the starting material spot is no longer visible.

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, HPLC is the gold standard. It allows for the precise determination of reactant conversion, product formation, and purity by measuring the area under the curve for each component.[10][11]

Protocol for Quantitative HPLC Analysis:

  • Method Development: Develop a separation method using a suitable column (e.g., C18 reverse-phase) and mobile phase (e.g., a gradient of acetonitrile and water).[12] The method must achieve baseline separation of all reactants, products, and expected impurities.[11][13]

  • Sample Preparation: At various time points, quench a small aliquot of the reaction mixture and dilute it to a known concentration with the mobile phase. Filter the sample to remove particulates.[12]

  • Calibration: Prepare standard solutions of your starting materials and (if available) your purified product at known concentrations. Inject these standards to create a calibration curve that correlates peak area with concentration.[11][13]

  • Analysis: Inject the prepared samples from the reaction mixture.

  • Quantification: Using the calibration curve, convert the peak areas of the reactants and products in your chromatogram into concentrations.[10] This allows for the calculation of percent conversion and reaction yield over time.[14]

G cluster_0 Offline Monitoring cluster_1 Data Analysis Reaction Reaction Vessel Sample Quench & Dilute Aliquot Reaction->Sample Filter Filter Sample Sample->Filter Inject Inject into HPLC Filter->Inject Chromatogram Generate Chromatogram Inject->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Result Determine % Conversion / Purity Quantify->Result

Caption: Experimental workflow for HPLC-based reaction validation.

Comparative Data: Interpreting HPLC Results

ObservationSuccessful Knoevenagel CondensationIncomplete or Failed Reaction
Chromatogram A major peak appears at a new retention time, corresponding to the product.The starting material peak(s) remain large. The product peak is small or absent.
Peak Area Data Area of starting material peaks decreases to <5%. Area of product peak is >95% (by area normalization).Area of starting material peaks remains high. Multiple unexpected peaks may indicate side reactions.
Spectroscopic Techniques: Structural Confirmation

Once the reaction is complete and the product is isolated, spectroscopy is used to confirm its chemical structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in organic chemistry.[15] Both ¹H and ¹³C NMR should be employed.

Key Spectral Features for a Knoevenagel Product (e.g., Ethyl 2-cyano-3-phenylacrylate):

  • Disappearance of Aldehyde Proton: The characteristic aldehyde proton signal (δ ≈ 9.5-10.5 ppm) from benzaldehyde will be absent.

  • Appearance of Vinylic Proton: A new singlet will appear in the vinylic region (δ ≈ 8.40 ppm for this specific product) corresponding to the newly formed C=CH proton.[16]

  • Shifts in Cyanoacetate Protons: The methylene protons (-CH₂-) of the ethyl cyanoacetate starting material (δ ≈ 3.48 ppm) will be absent.[17] The quartet and triplet of the ethyl ester group will remain, though their chemical shifts will be slightly altered in the product molecule (e.g., quartet around δ ≈ 4.36-4.41 ppm and triplet around δ ≈ 1.41 ppm).[16]

Comparative ¹H NMR Data

CompoundKey Proton & RegionApproximate Chemical Shift (δ, ppm)
Ethyl Cyanoacetate (Reactant)Methylene (-CH₂-CN)3.48 (Singlet)[17]
Benzaldehyde (Reactant)Aldehyde (-CHO)9.5 - 10.5 (Singlet)[15]
Ethyl 2-cyano-3-phenylacrylate (Product)Vinylic (=CH-Ar)8.40 (Singlet)[16]
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule and can quickly confirm the success of a reaction.

Comparative IR Data for Knoevenagel Condensation

Functional GroupReactant (Benzaldehyde)Product (α,β-Unsaturated Ester)
C=O Stretch~1700 cm⁻¹ (Aldehyde)~1716 cm⁻¹ (Conjugated Ester)[16]
C≡N StretchN/A~2220 cm⁻¹ (Conjugated Nitrile)[16]
C=C StretchN/A~1600 cm⁻¹ (Alkene)[16]

The disappearance of the aldehyde C=O stretch and the appearance of the alkene C=C stretch are strong indicators of a successful reaction.

Troubleshooting: A Logic-Based Approach

When validation data indicates a problem, a systematic approach is necessary. Low conversion or the presence of impurities can often be traced back to specific experimental parameters.[5][6]

G Start Low Conversion/Yield Observed in HPLC/TLC Q_Catalyst Is the catalyst appropriate and active? Start->Q_Catalyst A_Catalyst Screen alternative catalysts (e.g., different amines, ammonium salts). Verify catalyst loading. Q_Catalyst->A_Catalyst No Q_Water Is water being effectively removed? (Knoevenagel) Q_Catalyst->Q_Water Yes A_Water Use Dean-Stark trap or add a drying agent. Q_Water->A_Water No Q_Temp Is the reaction temperature optimal? Q_Water->Q_Temp Yes A_Temp Systematically increase temperature while monitoring for byproduct formation. Q_Temp->A_Temp No Q_Side Does NMR/MS show unexpected byproducts? Q_Temp->Q_Side Yes A_Side Consider side reactions (e.g., Michael Addition). Adjust stoichiometry or reaction time. Use a weaker base. Q_Side->A_Side Yes

Caption: Troubleshooting logic for low-yield Knoevenagel condensations.[7]

  • Catalyst Issues: The catalyst may be inappropriate for the specific substrates, deactivated, or used in the wrong amount.[5] Weak bases like piperidine or L-proline are commonly used, and the optimal choice often depends on the reactants.[6]

  • Solvent Effects: The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents generally favor the Knoevenagel condensation.[5]

  • Temperature: While many reactions proceed at room temperature, some may require heating to go to completion.[6] However, excessive heat can promote side reactions.[5]

Conclusion

The validation of experimental results for reactions involving cyanoacetates is a critical process that underpins the reliability and reproducibility of synthetic chemistry. It is not a single step but a holistic methodology that combines real-time monitoring with definitive structural characterization. By employing a self-validating system—using orthogonal techniques like TLC, HPLC, NMR, and IR—researchers can build a comprehensive and trustworthy data package for each reaction. This rigorous approach not only confirms the synthesis of the target molecule but also provides crucial insights into reaction kinetics and impurity profiles, which are essential for the successful advancement of research and drug development programs.

References
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  • Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacet
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A Senior Application Scientist’s Guide to Cross-Referencing Analytical Data with Chemical Literature for Substituted Phenylacetates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted phenylacetates are a cornerstone class of compounds, serving as pivotal intermediates in organic synthesis and as active pharmaceutical ingredients (APIs) in numerous therapeutics, from anti-inflammatory drugs to treatments for urea cycle disorders.[1][2] The precise characterization of these molecules is not merely an academic exercise; it is a critical step in ensuring the purity, safety, and efficacy of a final drug product. An impurity arising from an incorrect substitution pattern, for instance, can possess vastly different biological activity and toxicity.[3]

This guide provides a systematic framework for integrating analytical data with the vast body of chemical literature. We will move beyond a simple recitation of techniques, instead focusing on a holistic workflow from synthesis to final characterization. The objective is to build a self-validating analytical narrative, where each piece of data corroborates the others and is firmly grounded in established chemical principles.

The Integrated Analytical Workflow

A robust characterization of a novel substituted phenylacetate does not rely on a single technique but on a confluence of data. The typical workflow involves synthesis, purification, structural elucidation, and quantification. Each stage generates data that must be critically evaluated and cross-referenced.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity & Quantification cluster_3 Phase 4: Literature Cross-Referencing Synthesis Synthesis of Substituted Phenylacetate TLC Reaction Monitoring (TLC) Synthesis->TLC in-process check Purification Purification (e.g., Column Chromatography) NMR NMR Spectroscopy (¹H, ¹³C, COSY) Purification->NMR purified sample TLC->Purification MS Mass Spectrometry (GC-MS, LC-MS) NMR->MS confirms mass FTIR FTIR Spectroscopy MS->FTIR confirms functional groups HPLC HPLC / UPLC (Purity, Isomer Separation) FTIR->HPLC confirmed structure Quant Quantitative Analysis (e.g., qNMR, HPLC-UV) HPLC->Quant Literature Database & Journal Search (SciFinder, Reaxys, etc.) Quant->Literature final validation

Part 1: Synthesis and Initial Characterization

The journey begins with the synthesis, where choices of precursors and reaction conditions dictate the likely outcomes and potential byproducts. For instance, employing a Palladium-catalyzed Suzuki coupling to introduce a substituent onto the phenyl ring might lead to residual catalyst or unreacted boronic esters.[4]

Experimental Protocol: Synthesis of Methyl 2-(4-fluorophenyl)acetate

  • Reaction Setup: To a solution of 4-fluorophenylacetic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, methyl 2-(4-fluorophenyl)acetate.

  • Purification: Purify the crude ester by flash column chromatography.

The causality behind this simple Fischer esterification is its efficiency and the ease of removing the alcohol solvent. The acidic catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol.

Part 2: Structural Elucidation - The Analytical Triad

Structural elucidation rests on three primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and to a lesser extent, Infrared (IR) Spectroscopy.

A. Nuclear Magnetic Resonance (NMR): The Structural Blueprint

NMR is the most powerful tool for determining the precise structure of a substituted phenylacetate. ¹H and ¹³C NMR spectra provide unambiguous information on the substitution pattern of the aromatic ring and the nature of the ester group.

Interpreting the Data: For a hypothetical p-cresyl phenylacetate, the ¹H NMR spectrum would show characteristic signals: a singlet for the benzylic protons (~3.85 ppm), a singlet for the methyl group on the cresol ring (~2.33 ppm), and distinct aromatic signals corresponding to the two different phenyl rings.[5] The splitting patterns in the aromatic region are particularly diagnostic. A para-substituted ring often gives two doublets, while ortho- or meta-substitution results in more complex multiplets.

Cross-Referencing with Literature: Databases like SciFinder, Reaxys, and the Biological Magnetic Resonance Bank (BMRB) are invaluable resources.[6] When a known compound is synthesized, its spectral data should be identical to the literature values. For a novel compound, comparison with structurally similar analogs is key. For example, the chemical shift of the methylene protons in a series of methyl (X-phenyl)acetates will be influenced by the electronegativity of the substituent X. This trend can be compared against established data to ensure the observed shifts are logical.[7]

Technique Information Yielded Key Interpretive Feature for Phenylacetates
¹H NMR Proton environment, connectivity (via coupling)Aromatic region splitting pattern reveals substitution. Chemical shift of CH₂ protons indicates electronic effects of the ring.
¹³C NMR Carbon skeleton, chemical environment of carbonsNumber of aromatic signals indicates symmetry. Carbonyl carbon signal (~170 ppm) confirms ester.[5]
GC-MS Molecular weight, fragmentation patternMolecular ion peak (M⁺) confirms mass. Characteristic fragments like the tropylium ion (m/z 91) or loss of the alkoxy group.
HPLC-UV Purity, presence of isomers, quantificationRetention time is characteristic. UV λmax can be compared to literature for similar chromophores.
B. Mass Spectrometry (MS): Molecular Weight and Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide the molecular weight of the compound and offer structural clues through fragmentation patterns.[8][9]

The Logic of Fragmentation: Electron Impact (EI) ionization used in GC-MS is a high-energy technique that causes reproducible fragmentation. For a substituted phenylacetate, common fragmentation pathways include:

  • Alpha-cleavage: Loss of the •OR group from the ester to form an acylium ion.

  • McLafferty Rearrangement: If the ester alkyl chain is long enough.

  • Benzylic Cleavage: Cleavage of the bond between the carbonyl carbon and the benzylic carbon, often leading to the formation of a stable tropylium ion (m/z 91) if the substituent allows.[10]

The fragmentation pattern is a molecular fingerprint. For example, the mass spectrum of phenyl acetate shows a characteristic loss of ketene (42 Da) to produce a phenol radical cation.[11] This specific fragmentation is highly diagnostic and can be compared with library spectra (e.g., NIST, Wiley) or published literature.[12][13]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve 1 mg of the phenylacetate in 1 mL of a suitable solvent (e.g., ethyl acetate).

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • GC Conditions: Use a non-polar column (e.g., DB-5ms). Start with an oven temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Conditions: Use Electron Impact (EI) ionization at 70 eV. Scan from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it against a reference library and literature data for similar compounds.

This protocol is self-validating because the retention time on the GC provides one layer of identification, while the mass spectrum provides a second, highly specific layer. The combination of both makes the identification robust.

G cluster_paths Fragmentation Pathways MI Molecular Ion (M⁺) [PhCH₂COOR]⁺ F1 Benzylic Cleavage MI->F1 F2 Alpha Cleavage (Loss of •OR) MI->F2 F3 Loss of COOR MI->F3 Frag1 Tropylium Ion [C₇H₇]⁺ m/z = 91 F1->Frag1 Frag2 Acylium Ion [PhCH₂CO]⁺ F2->Frag2 Frag3 Benzyl Cation [PhCH₂]⁺ F3->Frag3

Part 3: Chromatographic Analysis - Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of substituted phenylacetates and, critically, for separating positional isomers.[3] The choice of stationary phase is paramount for achieving selectivity.

Choosing the Right Column: While a standard C18 column separates compounds based on hydrophobicity, a phenyl-hexyl stationary phase is often a superior choice for aromatic compounds.[14] This is because phenyl phases offer alternative selectivity through π-π interactions between the stationary phase's phenyl rings and the analyte's aromatic ring.[15] This interaction is particularly effective for separating isomers where hydrophobicity is very similar, but the position of a substituent alters the electronic distribution of the ring.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the phenylacetate in the mobile phase.

  • HPLC System: Use a reverse-phase system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, 40% to 90% acetonitrile over 15 minutes.[16]

  • Detection: Monitor at a wavelength appropriate for the compound's chromophore (e.g., 210 nm or 254 nm).[17]

  • Analysis: Integrate the peaks. The area percent of the main peak represents the purity of the sample. Compare the retention time to a known standard if available.

The rationale for using a gradient is to ensure that any impurities, which may have very different polarities, are eluted from the column in a reasonable time with good peak shape.

Cross-Referencing Chromatographic Data: Journals specializing in chromatography (e.g., Journal of Chromatography A) and application notes from column manufacturers are excellent resources for established separation methods.[18] When developing a new method, these sources can provide starting points for mobile phase composition and column choice. The relative retention of different isomers can often be predicted based on literature discussing similar separations.[3][19]

Conclusion

The characterization of substituted phenylacetates is a multi-faceted process that demands a logical, evidence-based approach. By integrating data from NMR, MS, and HPLC and continuously cross-referencing these empirical findings with the established chemical literature, researchers can build a robust and defensible profile of their molecule. This rigorous, self-validating workflow is not just good scientific practice; it is essential for the advancement of safe and effective therapeutics in drug development.

References

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  • Forte, V. et al. (2019). APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E acetate 1. ResearchGate. Retrieved from [Link]

  • Glavin, G. B., et al. (2000). Measurement of phenyllactate, phenylacetate, and phenylpyruvate by negative ion chemical ionization-gas chromatography/mass spectrometry in brain of mouse genetic models of phenylketonuria and non-phenylketonuria hyperphenylalaninemia. Analytical Biochemistry, 280(2), 242-9. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of p-cresyl phenyl acetate. Retrieved from [Link]

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  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Liu, Y., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-25. [Link]

  • Laryea, M., et al. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease, 33(Suppl 3), S447-54. [Link]

  • Gusovsky, F., et al. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Analytical Biochemistry, 145(1), 101-5. [Link]

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  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylacetate - Optional[MS (GC)]. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking Catalyst Performance in Cyanoacetate Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the functionalization of cyanoacetates represents a cornerstone for the construction of a diverse array of valuable molecules, from pharmaceuticals to advanced materials. The reactivity of the active methylene group in cyanoacetates, flanked by both a nitrile and a carbonyl group, provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation. The success of these transformations, however, is critically dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of catalyst performance in key cyanoacetate functionalizations, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.

The Crucial Role of Catalysis in Cyanoacetate Chemistry

Cyanoacetate esters are prized building blocks due to the acidity of their α-protons, making them excellent nucleophiles in a variety of chemical transformations. The choice of catalyst not only dictates the reaction's efficiency and yield but also governs its selectivity, including chemo-, regio-, and stereoselectivity. This guide will focus on three fundamental and widely employed functionalization reactions: the Knoevenagel condensation, the Michael addition, and the emerging field of C-H functionalization. We will dissect the performance of different catalyst classes, from traditional bases to sophisticated organocatalysts and transition metal complexes, providing a clear framework for catalyst selection.

Knoevenagel Condensation: A Comparative Analysis of Catalytic Systems

The Knoevenagel condensation is a classic and highly reliable method for the formation of a new carbon-carbon double bond, typically involving the reaction of an active methylene compound like ethyl cyanoacetate with an aldehyde or ketone. The resulting α,β-unsaturated products are versatile intermediates in organic synthesis.[1]

Mechanism and the Role of the Catalyst

The reaction is generally base-catalyzed, proceeding through the deprotonation of the cyanoacetate to form a reactive carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the final product. The catalyst's primary role is to facilitate this initial deprotonation.

Knoevenagel_Mechanism cluster_1 Catalyst Activation cluster_2 Nucleophilic Attack cluster_3 Dehydration Cyanoacetate Ethyl Cyanoacetate Carbanion Carbanion Intermediate Cyanoacetate->Carbanion Deprotonation Base Catalyst (Base) Alkoxide Alkoxide Intermediate Carbanion->Alkoxide C-C Bond Formation Aldehyde Aldehyde/Ketone Product α,β-Unsaturated Product Alkoxide->Product - H₂O

Performance Benchmark: Organocatalysts vs. Heterogeneous Catalysts

The choice of catalyst significantly impacts reaction conditions and outcomes. Here, we compare the performance of a common organocatalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO), with a heterogeneous catalyst, a Cu-Mg-Al layered double hydroxide (LDH). The benchmark reaction is the condensation of benzaldehyde with ethyl cyanoacetate.

Catalyst TypeCatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference(s)
Organocatalyst DABCO20 mol%Water/[HyEtPy]ClRoom Temp.5-40 min83-99[2][3]
Heterogeneous Cu-Mg-Al LDH-Ethanol80-95[4]
Heterogeneous 1CaO–1.5MgO0.05 gWaterRoom Temp.-High[5]

Expert Insights:

  • DABCO offers the advantage of mild reaction conditions, often at room temperature, and can be used in environmentally benign solvents like water, sometimes with an ionic liquid promoter to enhance activity.[2][6] Its homogeneous nature allows for excellent substrate accessibility, leading to rapid reaction times.[3]

  • Layered Double Hydroxides (LDHs) and other solid bases represent a greener alternative, as they can be easily recovered and reused, minimizing catalyst waste.[4][5] While they may require slightly higher temperatures, they offer high product yields and operational simplicity.[4] The choice between a homogeneous and heterogeneous system often depends on the desired scale of the reaction and the importance of catalyst recyclability.

Detailed Experimental Protocol: DABCO-Catalyzed Knoevenagel Condensation

This protocol is adapted from a procedure utilizing a hydroxyl-functionalized ionic liquid as a promoter.[2]

Materials:

  • Aldehyde (10 mmol)

  • Ethyl cyanoacetate (12 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mmol)

  • N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g)

  • Water (3 mL)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, prepare the solvent-catalyst system by mixing 3 g of [HyEtPy]Cl with 3 mL of water.

  • To this mixture, add the aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) at room temperature with stirring.

  • Add DABCO (20 mmol) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 30 mL of water.

  • Extract the product with diethyl ether (2 x 20 mL).

  • Wash the combined organic phases with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by recrystallization if necessary.

Michael Addition: A Comparative Guide to Catalyst Selection

The Michael or conjugate addition of cyanoacetates to α,β-unsaturated compounds is a powerful tool for constructing complex molecular frameworks, including those with quaternary carbon centers.[7] The choice of catalyst is paramount for controlling the stereochemical outcome of this reaction.

Mechanistic Considerations: Organocatalysis vs. Metal Catalysis

Both organocatalysts and metal-based catalysts are effective in promoting the Michael addition of cyanoacetates, but they operate through distinct mechanisms.

  • Organocatalysis: Chiral bifunctional organocatalysts, such as thiourea derivatives, activate both the nucleophile (cyanoacetate) and the electrophile (Michael acceptor) through hydrogen bonding.[8][9] The thiourea moiety activates the enone, while a basic site on the catalyst deprotonates the cyanoacetate, bringing the two reactants into close proximity within a chiral environment to induce enantioselectivity.[8]

  • Metal Catalysis: Transition metal catalysts, such as those based on palladium or rhodium, typically function as Lewis acids.[7][10] The metal center coordinates to the Michael acceptor, increasing its electrophilicity. The cyanoacetate can then add to the activated enone. In some cases, the metal can also form a metal enolate with the cyanoacetate.[7]

Michael_Addition_Mechanisms cluster_organo Organocatalysis (Bifunctional) cluster_metal Metal Catalysis (Lewis Acid) Thiourea Chiral Thiourea Catalyst Enone_O Enone Cyano_O Cyanoacetate TransitionState_O Ternary Complex (H-Bonding) Metal Metal Catalyst (M-L*) Enone_M Enone Cyano_M Cyanoacetate ActivatedEnone Activated Enone (M-Enone Complex)

Performance Benchmark: Enantioselective Michael Addition

Here we compare the performance of a chiral thiourea organocatalyst and a palladium-based metal catalyst in the asymmetric Michael addition of an α-substituted cyanoacetate to a vinyl ketone.

Catalyst TypeCatalystMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Temp. (°C)Yield (%)Enantiomeric Excess (ee %)Reference(s)
Organocatalyst Chiral Thioureaα-Aryl CyanoacetateMethyl Vinyl Ketone10Toluene24Room Temp.9594[4]
Metal Catalyst Bis-palladacycleα-CyanoacetateCyclohexenone----HighHigh[10]

Expert Insights:

  • Organocatalysts have emerged as a powerful tool for asymmetric Michael additions, often providing high enantioselectivities under mild conditions.[8][11] They are generally less sensitive to air and moisture compared to many metal catalysts, making them experimentally more convenient.[12]

  • Metal catalysts , particularly those based on palladium and rhodium, can be highly efficient and offer complementary reactivity.[7][10] Bimetallic systems, for instance, can exhibit cooperative effects, leading to enhanced reactivity.[10] The choice between an organocatalyst and a metal catalyst may depend on the specific substrate combination and the desired stereochemical outcome.

Detailed Experimental Protocol: Asymmetric Michael Addition using a Chiral Lewis Acid

This protocol outlines the synthesis of a chiral Lewis acid catalyst and its application in the Michael addition of diethyl malonate to cyclopentenone.[1][13]

Materials:

  • (S)-BINOL (300 mg)

  • Anhydrous Tetrahydrofuran (THF) (9 mL)

  • LiAlH₄ solution (1M in THF) (0.5 mL)

  • Diethyl malonate (0.6 mL)

  • Cyclopentenone (0.5 mL)

  • Ethyl acetate

  • Cyclohexane

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL three-neck flask under a nitrogen atmosphere, add (S)-BINOL.

  • Add anhydrous THF and cool the mixture to 0°C.

  • Slowly add the LiAlH₄ solution dropwise with stirring.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the chiral Lewis acid catalyst.

  • Add diethyl malonate dropwise, followed by cyclopentenone.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling, quench the reaction with 20 mL of distilled water.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (EtOAc/cyclohexane 8:2) to yield the desired Michael adduct.

C-H Functionalization: The Frontier of Cyanoacetate Chemistry

Direct C-H functionalization is a rapidly evolving field that offers a more atom- and step-economical approach to molecular synthesis by avoiding the need for pre-functionalized starting materials.[6] The application of this strategy to cyanoacetates is an exciting area of research.

Catalytic Approaches to C-H Cyanation

Transition metal catalysis, particularly with copper and rhodium, has shown promise in the C-H functionalization of arenes using cyanoacetate derivatives as a source of the cyano group.[1][5][6]

CH_Functionalization_Workflow Arene Arene Substrate Reaction C-H Activation & C-CN Bond Formation Arene->Reaction Cyanoacetate Cyanoacetate Derivative (Cyano Source) Cyanoacetate->Reaction Catalyst Transition Metal Catalyst (e.g., Cu, Rh) Catalyst->Reaction Oxidant Oxidant Oxidant->Reaction Product Aryl Nitrile Reaction->Product

Comparative Performance of Metal Catalysts

While a direct side-by-side comparison is often challenging due to varying reaction conditions and substrates in the literature, we can highlight the general features of copper and rhodium catalysts in C-H cyanation.

Metal CatalystTypical SubstratesKey AdvantagesChallengesReference(s)
Copper Heterocycles, ArenesInexpensive, readily availableMay require an external oxidant[1]
Rhodium Arenes with directing groupsHigh reactivity and selectivityMore expensive, may require specific ligands[5][6][14][15]

Expert Insights:

  • Copper-catalyzed systems offer a cost-effective and practical approach to C-H cyanation.[1] Ethyl (ethoxymethylene)cyanoacetate has been successfully employed as a non-toxic cyanating agent in these reactions.[1]

  • Rhodium catalysts are known for their high reactivity and ability to functionalize a wide range of C-H bonds, often with high selectivity.[5][6][14][15] The use of directing groups on the arene substrate can facilitate the C-H activation step and control the regioselectivity of the reaction.[5]

Conclusion and Future Outlook

The functionalization of cyanoacetates is a rich and diverse field of organic chemistry, with the choice of catalyst being a critical parameter for success. This guide has provided a comparative overview of catalyst performance in three key transformations: Knoevenagel condensation, Michael addition, and C-H functionalization.

  • For Knoevenagel condensations , both organocatalysts like DABCO and heterogeneous catalysts offer excellent performance, with the choice depending on the desired reaction conditions and scalability.

  • In Michael additions , chiral organocatalysts and metal complexes provide complementary approaches to achieving high enantioselectivity, enabling the synthesis of complex chiral molecules.

  • The C-H functionalization of cyanoacetates represents an exciting frontier, with transition metal catalysts paving the way for more efficient and sustainable synthetic routes.

As the field continues to evolve, the development of new, more active, and selective catalysts will undoubtedly expand the synthetic utility of cyanoacetates even further. Researchers are encouraged to consider the mechanistic principles and comparative data presented in this guide to select the optimal catalyst for their specific research and development goals.

References

  • Sibi, M. P., & Itoh, K. (2007). Catalytic Asymmetric Michael Additions of α-Cyanoacetates. SYNTHESIS, 2007(16), 2449-2461. DOI: 10.1055/s-2007-983839.
  • Meng, D., Qiao, Y., Wang, X., Wen, W., & Zhao, S. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(52), 29938-29943. DOI: 10.1039/c8ra05553j.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for Cyanoacetic Acid Condensation in Pharmaceutical Synthesis.
  • Sahoo, B. M., & Banik, B. K. (2019). Comparison of organocatalysis with conventional catalysis. Journal of the Indian Chemical Society, 96(11), 1431-1436.
  • Wang, C., Piao, J., & Li, X. (2015). Copper-catalyzed cyanation of heterocycle C–H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism. Organic Chemistry Frontiers, 2(6), 690-694. DOI: 10.1039/c5qo00067a.
  • Li, X., & Chen, G. (2023). Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. Chemical Reviews, 123(16), 10079-10134. DOI: 10.1021/acs.chemrev.3c00149.
  • Reddy, K. S., & Kumar, A. (2017). Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate.
  • Meng, D., Qiao, Y., Wang, X., Wen, W., & Zhao, S. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
  • Reddy, K. S., & Kumar, A. (2018). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate over...
  • Christoffers, J., & Koripelly, G. (2005). Recent Advances in Catalytic Enantioselective Michael Additions.
  • Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894. DOI: 10.1021/ja073262a.
  • Vedejs, E., & Jure, M. (2005). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis.
  • Tiano, M. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. DOI: 10.26434/chemrxiv.11394332.v1.
  • Li, X. (2023).
  • Tiano, M. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv.
  • Helmchen, G., & Dahnz, A. (2013). Asymmetric Michael Additions of α-Cyanoacetates by Soft Lewis Acid / Hard Brønsted Acid Catalysis: Stereodivergency With Bi- vs Monometallic Catalysts. Chemical Science, 4(5), 2218-2224.
  • Song, G., & Li, X. (2015). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 48(4), 1007-1020.
  • Avila, A., Chinchilla, R., Fiser, B., Gómez-Bengoa, E., & Nájera, C. (2014). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 19(7), 9878-9891.
  • MacMillan, D. W. C. (2002). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 124(50), 14946-14947.
  • Palomo, C., & Oiarbide, M. (2011). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 7, 1346-1369.
  • Jha, S. C., & Joshi, N. N. (2002). Catalytic, Enantioselective Michael Addition Reactions. ARKIVOC, 2002(7), 167-196.
  • Roy, S. (2009). Functionalized nanoparticles as catalysts for enantioselective processes. Organic & Biomolecular Chemistry, 7(13), 2669-2677.
  • Kim, J. H., & Song, C. E. (2017). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.
  • Singh, V. K., & Kumar, S. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. RSC Advances, 6(73), 69025-69062.
  • France, S. P., & O'Reilly, E. (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. The Journal of Organic Chemistry, 88(10), 6135-6147.

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Methyl 2-(3-bromophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we employ. Methyl 2-(3-bromophenyl)-2-cyanoacetate, a halogenated organic nitrile, requires meticulous handling from use to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory compliance and best safety practices. The procedures outlined here are designed to protect laboratory personnel, ensure institutional compliance, and minimize environmental impact.

Hazard Profile: Understanding the "Why"

Proper disposal protocols are directly derived from the chemical's inherent hazards. Methyl 2-(3-bromophenyl)-2-cyanoacetate presents a multi-faceted risk profile that dictates its classification as hazardous waste.

  • Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic. These substances are often more persistent in the environment and can be more costly and complex to dispose of compared to their non-halogenated counterparts.[1][2] Incineration, a common disposal method for organic waste, requires specific conditions for halogenated compounds to prevent the formation of toxic byproducts like dioxins or hydrogen bromide gas. Therefore, they must always be segregated into a dedicated "halogenated organic waste" stream.[2][3][4]

  • Nitrile Group (-CN): The cyano- group makes this a nitrile. Nitriles are toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[5][6][7] A critical, though less common, risk is the potential for nitriles to release highly toxic hydrogen cyanide (HCN) gas if they come into contact with strong acids or bases.[5] This reactivity necessitates careful segregation from acidic or basic waste streams.

  • Ester Group (-COOCH₃): As an ester, the compound can undergo hydrolysis under acidic or basic conditions, a reaction that generates heat.[5][8] Mixing with strong oxidizing acids or caustic solutions can lead to vigorous and potentially dangerous reactions.[5][8]

Based on analogous compounds, it is prudent to treat Methyl 2-(3-bromophenyl)-2-cyanoacetate as causing serious eye irritation and being harmful if swallowed, inhaled, or in contact with skin.[6][9][10]

Pre-Disposal Safety Protocols: Setting the Stage for Safety

Before the first drop of waste is generated, a framework for its safe containment must be in place.

Personal Protective Equipment (PPE)

Handling of both the pure chemical and its waste requires adherence to standard laboratory PPE protocols to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against splashes that can cause serious eye irritation.[11][12][13]
Hand Protection Nitrile rubber gloves.Provides a barrier against skin absorption. Always inspect gloves for tears before use and remove them correctly to avoid contaminating skin.[9][13]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Designating a Satellite Accumulation Area (SAA)

All hazardous waste must be stored at or near its point of generation in a designated Satellite Accumulation Area (SAA) that is under the direct control of laboratory personnel.[14][15][16]

  • Location: The SAA must be within the same room and in the line of sight of where the waste is generated.[15]

  • Secondary Containment: The waste container must be kept within a larger, chemically compatible container (secondary containment) capable of holding the entire volume of the inner container in case of a leak.

  • Ventilation: If possible, the SAA should be located in a well-ventilated area, such as near a chemical fume hood.[1][4]

Step-by-Step Disposal Procedure

Follow this sequence meticulously to ensure compliance and safety. The entire process must be conducted within a certified chemical fume hood.

Step 1: Waste Characterization and Segregation

This is the most critical step. Due to the bromine atom, this compound must be classified as Halogenated Organic Waste .

  • Action: Designate a waste container specifically for halogenated organic liquids.

  • Causality: Never mix halogenated waste with non-halogenated waste.[2][3][4] Doing so contaminates the entire volume, leading to significantly higher disposal costs and more complex disposal procedures for the entire container.[1] Furthermore, do not mix this waste with acids, bases, or oxidizers due to its reactivity.

Step 2: Select the Appropriate Waste Container

The integrity of the waste containment is paramount.

  • Action: Obtain a dedicated, chemically compatible waste container, typically provided by your institution's Environmental Health & Safety (EH&S) department. High-density polyethylene (HDPE) containers are common.[2]

  • Causality: The container must be in good condition, free of cracks or leaks, and have a secure, screw-top cap to prevent spills and the release of vapors.[3][14] The container must be compatible with the waste to prevent degradation or reaction.

Step 3: Proper Labeling

Regulatory compliance requires precise and immediate labeling.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag, available from your EH&S department, to the container.[1][3]

  • The label must include:

    • The words "Hazardous Waste" .[15][17]

    • The full, unabbreviated chemical name: "Waste Methyl 2-(3-bromophenyl)-2-cyanoacetate" .[3] If other halogenated solvents are added, list all constituents with percentage estimates.

    • A clear indication of the associated hazards (e.g., Toxic, Irritant).[1][17]

    • The date the container was first used to accumulate waste.

  • Causality: Improper or incomplete labeling is a common regulatory violation. This information is essential for waste handlers to manage the material safely and for the disposal facility to choose the correct treatment method.

Step 4: Accumulation and Storage

Store the labeled container in your designated SAA.

  • Action: Keep the waste container tightly closed at all times, except when actively adding waste.[1][3][14] Store it in its secondary containment bin.

  • Causality: An open container allows hazardous vapors to escape into the lab, posing an inhalation risk, and is a violation of EPA regulations.[3] Secondary containment mitigates the impact of any potential leaks.

Step 5: Requesting Disposal

Laboratory personnel do not dispose of the waste themselves; they prepare it for collection by trained professionals.

  • Action: Once the container is 90% full, or after a maximum of 3-12 months (check your institution's specific policy), submit a chemical waste pickup request to your EH&S department.[4][14]

  • Causality: Hazardous waste must be managed by a licensed disposal company.[16][18] Your EH&S office coordinates this process, ensuring the waste is transported and disposed of in accordance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[16]

Emergency Protocol: Spill Management

In the event of a minor spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: If you are trained and it is safe to do so, don the appropriate PPE, including a lab coat, gloves, and eye protection.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite, dry sand, or a commercial spill kit, to cover and absorb the liquid.[6][7]

  • Collect Waste: Carefully scoop the absorbed material into a sealable, compatible container (e.g., a heavy-duty plastic bag or a designated solid waste container).[3][7]

  • Label as Waste: Seal the container and label it as "Hazardous Waste" with a full description of the contents.

  • Decontaminate: Clean the spill area with soap and water.

  • Request Pickup: Arrange for the disposal of the cleanup materials through your EH&S department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[3]

Visual Workflow for Disposal

The following diagram outlines the decision-making and procedural flow for the proper disposal of Methyl 2-(3-bromophenyl)-2-cyanoacetate.

G cluster_prep Preparation & Characterization cluster_contain Containment & Storage cluster_disposal Final Disposition start Waste Generated: Methyl 2-(3-bromophenyl)-2-cyanoacetate characterize Characterize Waste: Contains Bromine (Halogen) start->characterize classify Classify as: 'Halogenated Organic Waste' characterize->classify container Select Compatible Container (e.g., HDPE) classify->container label_waste Affix 'Hazardous Waste' Label (List all constituents) container->label_waste store Store in designated SAA with Secondary Containment label_waste->store contact_ehs Container Full (≤90%) or Time Limit Reached store->contact_ehs pickup Request Pickup from Environmental Health & Safety (EH&S) contact_ehs->pickup end Proper Disposal by Licensed Vendor pickup->end

Caption: Disposal workflow for Methyl 2-(3-bromophenyl)-2-cyanoacetate.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Clinical Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Temple University. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Kemicentrum, Lund University. (2023, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Cyanoacetate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl cyanoacetate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023, September 16). Safety Data Sheet: Methyl cyanoacetate. Retrieved from [Link]

  • Multichem. (n.d.). Safety Data Sheet: METHYL CYANOACETATE. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate. Retrieved from [Link]

  • Fisher Scientific. (2023, September 21). Safety Data Sheet: Methyl cyanoacetate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(3-bromophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Methyl 2-(3-bromophenyl)-2-cyanoacetate, tailored for researchers and drug development professionals. The information herein is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices and authoritative standards.

Understanding the Risks: A Structural Hazard Assessment

Methyl 2-(3-bromophenyl)-2-cyanoacetate is a multifunctional compound whose potential hazards can be inferred from its constituent chemical groups. A proactive understanding of its structure is the first step in a robust safety protocol.

  • Cyanoacetate Moiety (-CH(CN)COOCH₃): The cyano group (-C≡N) is structurally related to cyanide. While not as acutely toxic as inorganic cyanide salts, organic nitriles can metabolize to release cyanide in the body. They are often classified as harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5] The ester component can act as a skin and eye irritant.[6][7]

  • Bromophenyl Group (-C₆H₄Br): The presence of a halogen (bromine) on an aromatic ring places this compound in the category of halogenated organic compounds.[8][9] Such compounds warrant special attention for both handling and waste disposal. Brominated aromatics can be irritants and may have long-term health implications that require minimizing exposure.[10][11][12] Bromine itself is a highly corrosive and toxic element.[13]

Hazard Assessment Summary
Hazard ClassPotential ManifestationPrimary Exposure Routes
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][5]Inhalation, Dermal, Ingestion
Irritation Causes serious eye irritation; may cause skin and respiratory irritation.[5][7]Dermal, Ocular, Inhalation
Environmental Halogenated organic compounds require specific disposal to prevent environmental contamination.Improper Disposal
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[3][6]Accidental Mixing

Essential Personal Protective Equipment (PPE) Matrix

Adherence to the correct PPE is non-negotiable. The selection of each component is causally linked to the specific risks identified above. According to OSHA's Laboratory Standard (29 CFR 1910.1450), employers must provide and ensure the use of appropriate PPE.[14][15]

Protection TypeMinimum RequirementRecommended for High-Risk OperationsRationale
Eye / Face ANSI Z87.1-compliant chemical safety goggles.[3][4]Safety goggles and a full-face shield.[16]Protects against splashes and vapors which can cause serious eye irritation.[17][18]
Hand Chemical-resistant nitrile gloves (minimum 4 mil thickness).Double-gloving with nitrile or neoprene gloves.[16]Prevents dermal absorption, a primary route of exposure for cyanoacetates.[1][17]
Body Flame-resistant laboratory coat.Chemical-resistant apron over a lab coat or disposable coveralls (e.g., Tyvek).[16][17]Protects skin from accidental splashes and contamination of personal clothing.[18]
Respiratory Mandatory use within a certified chemical fume hood.Air-purifying respirator (APR) with organic vapor cartridges.[3][4][18]Prevents inhalation of harmful vapors, the most direct route for systemic toxicity.[16][17]

Operational Workflow: A Step-by-Step Safety Protocol

This protocol provides a procedural framework for handling Methyl 2-(3-bromophenyl)-2-cyanoacetate. Each step is designed to minimize exposure and ensure a controlled laboratory environment, as mandated by OSHA's Chemical Hygiene Plan requirements.[14][15]

Pre-Operational Phase: Preparation and Verification
  • Risk Assessment: Before any work begins, review the Safety Data Sheet (SDS) for this or a closely related compound (e.g., ethyl cyanoacetate).[2][3][6]

  • Engineering Control Verification: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor). All handling of the solid or its solutions must occur within the fume hood.

  • PPE Assembly: Gather all required PPE as specified in the matrix above. Inspect gloves for any signs of degradation or punctures before use.

  • Spill Kit Readiness: Ensure a chemical spill kit equipped with absorbent materials for organic solvents, neutralizing agents, and waste bags is immediately accessible.[18]

Active Handling Phase: Execution within a Controlled Zone
  • Donning PPE: Put on all protective gear in the correct order: lab coat, inner gloves, respirator (if needed), eye protection, outer gloves, and apron.

  • Chemical Handling:

    • Work at least 6 inches inside the fume hood sash.

    • Use spatulas and glassware dedicated to this process to avoid cross-contamination.

    • When weighing the solid, do so in the fume hood on a tared weigh boat or paper.

    • Keep the primary container sealed when not actively dispensing the chemical.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • Ensure all containers, including secondary vessels like flasks and beakers, are clearly labeled with the chemical name and appropriate hazard warnings, in compliance with OSHA guidelines.[19][20]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A 1. Risk Assessment (Review SDS) B 2. Verify Fume Hood & Assemble Spill Kit A->B C 3. Don Full PPE (Goggles, Gloves, Coat) B->C D 4. Handle Chemical Exclusively in Fume Hood C->D Enter Work Zone E 5. Decontaminate Work Area & Glassware D->E Work Complete F 6. Segregate Waste (Halogenated Organic) E->F G 7. Doff PPE Correctly (Gloves Last) F->G After Waste Secured H 8. Wash Hands Thoroughly G->H

Caption: A procedural flowchart for the safe handling of Methyl 2-(3-bromophenyl)-2-cyanoacetate.

Post-Operational Phase: Decontamination and Disposal
  • Work Area Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), ensuring the wipes are disposed of as contaminated waste.

  • PPE Doffing: Remove PPE in an order that minimizes cross-contamination. Typically: apron, outer gloves, face shield, lab coat, goggles, and finally, inner gloves.

  • Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.

Emergency Procedures: Spills and Exposure

Rapid and correct response to an emergency is critical.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6]

  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Use the chemical spill kit to absorb the material.

    • Place absorbent material in a sealed, labeled bag for halogenated waste.

    • Wipe the area clean.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and call emergency services.

    • Prevent entry to the contaminated area.

Waste Disposal Protocol: Managing Halogenated Organics

Improper disposal of halogenated compounds poses a significant environmental risk.[11] This substance must be treated as regulated hazardous waste.

  • Waste Segregation: All materials contaminated with Methyl 2-(3-bromophenyl)-2-cyanoacetate—including excess reagent, contaminated solvents, gloves, and paper towels—must be collected in a dedicated container for Halogenated Organic Waste .[8][9][21] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[21][22]

  • Container Management:

    • Use a chemically compatible container with a secure, vapor-tight lid.[9][22]

    • The container must be clearly labeled "Hazardous Waste: Halogenated Organics" and list Methyl 2-(3-bromophenyl)-2-cyanoacetate as a component.[21]

    • Keep the waste container closed at all times except when adding waste.[9][23]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local and national regulations for hazardous waste disposal.

References

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • Pocket Guide to Chemical Hazards Introduction . National Institute for Occupational Safety and Health (NIOSH). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.